6-Phenyl-1-hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
hex-5-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAVXORKDISRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333909 | |
| Record name | hex-5-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588-44-9 | |
| Record name | hex-5-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-phenyl-1-hexene synthesis from 3-phenylpropyl bromide
An In-depth Technical Guide to the Synthesis of 6-phenyl-1-hexene from 3-phenylpropyl bromide
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable hydrocarbon building block, starting from 3-phenylpropyl bromide. The selected methodology is centered on the Grignard reaction, a robust and highly efficient strategy for carbon-carbon bond formation. This document is intended for an audience of researchers and professionals in organic synthesis and drug development, offering not just a procedural outline but also the underlying mechanistic rationale and practical insights to ensure a successful and reproducible outcome.
Strategic Approach: The Grignard Pathway
The transformation of 3-phenylpropyl bromide to this compound requires the formation of a three-carbon chain extension with a terminal alkene. While several cross-coupling methodologies exist, such as Suzuki, Negishi, and Kumada couplings, the most direct and atom-economical approach is the use of an organomagnesium nucleophile, commonly known as a Grignard reagent.[1][2][3]
This strategy is bifurcated into two primary stages:
-
Formation of the Grignard Reagent : 3-phenylpropyl bromide is reacted with magnesium metal in an anhydrous ethereal solvent to generate 3-phenylpropylmagnesium bromide.[4] This organometallic intermediate effectively inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a potent nucleophile.
-
Nucleophilic Coupling : The generated Grignard reagent undergoes a nucleophilic attack on an appropriate three-carbon electrophile, allyl bromide, to forge the new carbon-carbon bond and yield the target molecule, this compound.
This pathway is selected for its high efficiency, operational simplicity, and the ready availability of the required starting materials.[5]
Reaction Mechanisms and Rationale
Formation of 3-phenylpropylmagnesium Bromide
The synthesis of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[6] While the complete mechanism is complex and subject to ongoing research, it is generally understood to involve single-electron transfer (SET) steps.
-
Initiation : The reaction is initiated by the transfer of an electron from the magnesium metal surface to the antibonding orbital (σ*) of the carbon-bromine bond in 3-phenylpropyl bromide. This leads to the formation of a radical anion, which rapidly fragments into a 3-phenylpropyl radical and a bromide anion.
-
Propagation : The highly reactive 3-phenylpropyl radical then reacts with another magnesium atom (or a magnesious species on the surface) to form the final organomagnesium compound, 3-phenylpropylmagnesium bromide.[6]
The reaction is critically dependent on anhydrous conditions, as any protic solvent (like water or alcohols) will protonate and destroy the highly basic Grignard reagent, converting it into the corresponding alkane (propylbenzene).[7] The ethereal solvent (typically diethyl ether or THF) is essential as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.[8]
Coupling with Allyl Bromide
The coupling stage is a classic example of a nucleophilic substitution reaction. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and will attack the electrophilic methylene carbon of allyl bromide. The bromide ion serves as the leaving group, resulting in the formation of this compound. This reaction proceeds readily and is typically exothermic.[9]
A potential side reaction is Wurtz-type coupling, where the Grignard reagent reacts with remaining 3-phenylpropyl bromide or dimerizes.[10] This is minimized by ensuring the slow addition of the alkyl halide during the Grignard formation step to maintain a low concentration relative to the magnesium metal.
Experimental Design and Protocol
This section details the complete, step-by-step laboratory procedure for the synthesis.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Molar Equiv. |
| Magnesium Turnings | 24.31 | - | 2.92 g | 0.120 | 1.2 |
| Iodine | 253.81 | - | 1 crystal | catalytic | - |
| 3-phenylpropyl bromide | 199.09 | 1.32 | 19.91 g (15.1 mL) | 0.100 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | 150 mL | - | - |
| Allyl Bromide | 120.98 | 1.43 | 13.3 g (9.3 mL) | 0.110 | 1.1 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Pre-Reaction Setup:
-
All glassware (a 500 mL three-necked round-bottom flask, a reflux condenser, and a 250 mL pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.[11]
-
Equip the flask with a magnetic stir bar. Fit the central neck with the dropping funnel, one side neck with the condenser (topped with a N2/Ar inlet), and the other side neck with a rubber septum.
Part A: Formation of 3-phenylpropylmagnesium bromide
-
To the reaction flask, add magnesium turnings (2.92 g, 0.120 mol) and a single small crystal of iodine. The iodine acts as an activator, etching the passivating magnesium oxide layer on the turnings.[12]
-
Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-phenylpropyl bromide (19.91 g, 0.100 mol) in 80 mL of anhydrous diethyl ether.
-
To initiate the reaction, add approximately 10 mL of the bromide solution from the dropping funnel to the stirred magnesium suspension.[13]
-
Initiation is indicated by the disappearance of the purple iodine color and the onset of spontaneous, gentle refluxing of the ether. The solution will typically turn cloudy and greyish. If the reaction does not start, gentle warming with a heat gun may be required.[13]
-
Once the reaction has initiated, add the remainder of the 3-phenylpropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. This is crucial to prevent a runaway exothermic reaction and minimize Wurtz coupling side products.[10]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
Part B: Coupling with Allyl Bromide
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of allyl bromide (13.3 g, 0.110 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred, cooled Grignard reagent. A noticeable exothermic reaction will occur; maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts. Alternatively, cold 1M HCl can be used.[11]
-
Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent using a rotary evaporator.
-
The crude product, a colorless oil, should be purified by vacuum distillation to yield pure this compound.
Safety and Handling
-
Diethyl Ether : Extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from ignition sources.[14]
-
3-phenylpropyl bromide & Allyl Bromide : These are lachrymators and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Grignard Reagents : Highly reactive and pyrophoric upon concentration. React violently with water and protic solvents. Always handle under an inert atmosphere.
-
Quenching : The quenching of the reaction is highly exothermic. Perform this step slowly and with adequate cooling to avoid splashing and uncontrolled boiling of the ether.
Characterization of this compound
The identity and purity of the final product can be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz) : δ ~ 7.35-7.15 (m, 5H, Ar-H), 5.85 (ddt, 1H, -CH=CH₂), 5.05-4.95 (m, 2H, -CH=CH₂), 2.65 (t, 2H, Ar-CH₂-), 2.10 (q, 2H, =CH-CH₂-), 1.70 (quintet, 2H, Ar-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz) : δ ~ 142.5 (Ar-C), 138.8 (-CH=), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.7 (Ar-CH), 114.5 (=CH₂), 35.8 (Ar-CH₂), 33.4, 30.9.
-
IR (Neat, cm⁻¹) : ~3075 (vinyl C-H stretch), 3025 (aromatic C-H stretch), 2925, 2855 (aliphatic C-H stretch), 1640 (C=C stretch), 990, 910 (vinyl C-H bend).
References
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- BenchChem (2025). Application Notes and Protocols for the Formation of (2-Methyl-3-phenylpropyl)magnesium Bromide. BenchChem.
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Wikipedia (n.d.). Grignard reaction. Retrieved from [Link]
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Organic chemistry (2020, July 28). Allylic Grignard reagents in organic synthesis. YouTube. Retrieved from [Link]
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Organic Chemistry Portal (n.d.). Grignard Reaction. Retrieved from [Link]
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Wikipedia (n.d.). Negishi coupling. Retrieved from [Link]
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Wikipedia (n.d.). Kumada coupling. Retrieved from [Link]
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Organic Chemistry Portal (n.d.). Kumada Coupling. Retrieved from [Link]
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Bucknell Digital Commons (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Retrieved from [Link]
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JoVE (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]
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ResearchGate (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
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Organic Syntheses Procedure (n.d.). 3. Retrieved from [Link]
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PubMed Central (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]
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Sciencemadness.org (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]
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A Technical Guide to the Physical Properties of 6-Phenyl-1-hexene: Boiling Point and Density
Introduction: The Foundational Importance of Physical Properties in Synthesis and Development
In the realms of chemical synthesis, materials science, and drug development, a thorough understanding of a compound's physical properties is not merely academic; it is a cornerstone of process design, safety, and application. For a molecule like 6-phenyl-1-hexene, a versatile building block, its boiling point and density are critical parameters that govern its purification, handling, and reaction kinetics. This guide provides an in-depth examination of these two key physical properties, offering both established values and detailed, field-proven methodologies for their experimental determination.
This compound serves as a crucial intermediate in organic synthesis and a monomer in the creation of specialty polymers.[1] Its utility in producing functionalized copolymers and complex organic architectures makes precise knowledge of its physical characteristics essential for researchers and chemical engineers.[1] For instance, the boiling point is fundamental for designing distillation protocols for purification, a common step post-synthesis.[2] Similarly, density is vital for mass-to-volume conversions, which are ubiquitous in process scale-up and formulation development.[3][4] This document is intended to be a practical resource for scientists, providing the necessary data and procedural logic to confidently work with this compound.
Core Physical Properties of this compound
The essential physical data for this compound are summarized below. These values are critical starting points for any experimental work.
| Physical Property | Value | Source(s) |
| Boiling Point | 216 °C | , |
| Density | 0.8839 g/cm³ | , |
| Molecular Formula | C₁₂H₁₆ | , |
| Molecular Weight | 160.26 g/mol |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a pure compound, this is a sharp, characteristic temperature.[5] Given the relatively high boiling point of this compound, the micro-capillary method using a high-temperature heating medium is a suitable and material-sparing technique.
Causality in Experimental Design:
The choice of the micro-capillary (Thiele tube) method is deliberate. It requires only a small sample volume, which is advantageous when working with synthesized or expensive compounds. The use of a liquid paraffin or silicone oil bath ensures slow, uniform heating, which is critical for observing the precise moment boiling occurs and preventing overshoot.[5][6] The principle hinges on trapping the compound's vapor in a sealed capillary; as the liquid is heated, the vapor pressure inside the capillary increases. At the boiling point, this pressure overcomes the atmospheric pressure, and a steady stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary corresponds to the temperature where the vapor pressure equals the atmospheric pressure—the boiling point.[6]
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Micro-Capillary Boiling Point Determination.
Step-by-Step Protocol:
-
Preparation: Seal one end of a glass capillary tube by rotating it in the outer cone of a Bunsen burner flame. Allow it to cool completely.
-
Sample Loading: Add approximately 0.5 mL of this compound into a small fusion tube (or a 75mm test tube).
-
Capillary Insertion: Place the sealed capillary tube, with its open end facing down, into the fusion tube containing the sample.
-
Apparatus Assembly: Secure the fusion tube to a thermometer (with a range appropriate for 216°C) using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.
-
Heating Bath: Clamp the entire assembly in a Thiele tube containing a high-boiling liquid bath (e.g., paraffin oil or silicone oil), ensuring the heat-transfer liquid is well above the sample level.[6]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[6] Convection currents will naturally stir the oil, providing uniform heat distribution.
-
Observation: As the temperature rises, air will first be expelled from the capillary. As the boiling point is approached, a rapid and continuous stream of bubbles of the compound's vapor will emerge from the capillary tip.
-
Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.
-
Verification: Allow the apparatus to cool significantly before repeating the determination at least twice to ensure reproducibility. The results should agree within 1-2°C.
Experimental Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[7] Its determination is fundamental for converting between mass and volume, which is critical for reagent measurement and product yield calculations. The most direct and accessible method for a research setting involves the precise measurement of the mass of a known volume of the liquid.
Causality in Experimental Design:
This protocol relies on the direct application of the density formula. The trustworthiness of the result is therefore entirely dependent on the accuracy of the two primary measurements: mass and volume. An analytical balance is specified for mass measurement due to its high precision. For volume measurement, a volumetric pipette is chosen over a graduated cylinder. This is a critical choice; a Class A volumetric pipette has a much lower tolerance for error than a graduated cylinder, thus ensuring a more accurate determination of the liquid's volume.[3] Repeating the measurement and averaging the results serves as a self-validating system to minimize random errors. For industry-standard precision, methods like ASTM D4052, which uses a digital density meter, are employed.[8][9][10]
Experimental Workflow: Density Determination
Caption: Workflow for Density Determination by Mass and Volume.
Step-by-Step Protocol:
-
Initial Mass: Take a clean, dry glass container, such as a small beaker or vial. Measure and record its mass to at least three decimal places using an analytical balance. This is the mass of the empty container (m₁).
-
Volume Transfer: Using a clean, calibrated 10.00 mL Class A volumetric pipette, carefully transfer 10.00 mL of this compound into the pre-weighed container. Ensure the liquid is at a known, constant temperature (e.g., 20°C or 25°C), as density is temperature-dependent.
-
Final Mass: Immediately measure and record the mass of the container with the added liquid. This is the total mass (m₂).
-
Calculate Liquid Mass: Subtract the initial mass from the final mass to find the precise mass of the this compound (m_liquid = m₂ - m₁).
-
Calculate Density: Divide the mass of the liquid by the volume transferred to calculate the density (ρ = m_liquid / 10.00 mL). The units will be in g/mL, which is equivalent to g/cm³.
-
Verification: To ensure accuracy, perform the measurement in triplicate and calculate the average density. This minimizes the impact of any single measurement error.[7]
Conclusion
The boiling point (216 °C) and density (0.8839 g/cm³) of this compound are defining physical properties that are indispensable for its effective use in research and development. The experimental protocols detailed in this guide provide robust and reliable methods for verifying these values in a laboratory setting. By understanding the causality behind each procedural step—from the choice of a high-temperature heating bath for boiling point determination to the use of precision glassware for density measurements—scientists can ensure data integrity and procedural safety. Adherence to these meticulous techniques empowers researchers to handle, purify, and react this valuable compound with confidence and precision.
References
-
ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter , ASTM International, West Conshohocken, PA, 2022,
-
Doc Brown's Chemistry, Experiments to determine density of liquid , Source: Doc Brown's Science, [Link]
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ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter" , Source: epa.gov, [Link]
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An In-depth Technical Guide to the Synthesis of 6-phenyl-1-hexene via Grignard Reaction
This guide provides a comprehensive, technically-grounded framework for the synthesis of 6-phenyl-1-hexene, a valuable hydrocarbon building block. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the causality behind the protocol, ensuring a robust and reproducible methodology. We will dissect the foundational principles of the Grignard reaction, provide a detailed experimental protocol, address common side reactions and troubleshooting, and outline methods for product characterization.
Reaction Scrutiny: Foundational Principles & Mechanism
The Grignard reaction is a cornerstone of organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] The synthesis of this compound is a classic example of a Grignard coupling reaction, where a nucleophilic organomagnesium halide reacts with an electrophilic alkyl halide.
1.1 The Nucleophile: Phenylmagnesium Bromide
The heart of this synthesis is the Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). Formed by the reaction of bromobenzene with magnesium metal, this organometallic compound features a highly polarized carbon-magnesium bond.[2] This polarization imparts significant carbanionic character to the phenyl group's ipso-carbon, rendering it a potent nucleophile and a strong base.[3][4][5] The magnesium center, complexed by solvent molecules, acts as a Lewis acid.[5]
1.2 The Electrophile: 6-Bromo-1-hexene
The substrate, 6-bromo-1-hexene, provides the electrophilic carbon center necessary for the C-C bond formation. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, making the terminal carbon susceptible to nucleophilic attack. The presence of a terminal alkene in the substrate is generally well-tolerated by the Grignard reagent, provided the reaction conditions are carefully controlled.
1.3 Reaction Mechanism
The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by the nucleophilic substitution reaction.
-
Formation of Phenylmagnesium Bromide: Magnesium metal inserts into the carbon-bromine bond of bromobenzene. This is a redox reaction occurring on the surface of the magnesium.[1][2] The reaction is typically initiated in an anhydrous ether solvent, which is crucial for solvating and stabilizing the resulting organomagnesium species.[2][5]
-
Nucleophilic Attack: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbon of 6-bromo-1-hexene in a manner analogous to an SN2 reaction, displacing the bromide ion and forming the new carbon-carbon bond that yields this compound.[4]
Pre-Reaction Protocol: A Foundation for Success
The success of a Grignard synthesis is overwhelmingly dependent on meticulous preparation, primarily the rigorous exclusion of atmospheric moisture.
2.1 The Imperative of Anhydrous Conditions
Grignard reagents are extremely strong bases and will react readily with any available acidic protons, including those from water, alcohols, or even terminal alkynes.[6][7][8] Water will protonate the carbanion, quenching the Grignard reagent to form benzene and magnesium hydroxybromide, thereby drastically reducing the yield of the desired product.
Key Preventative Measures:
-
Glassware: All glassware must be thoroughly dried, either in an oven at >100 °C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Solvents: Use only high-purity, anhydrous grade solvents. Diethyl ether and tetrahydrofuran (THF) are common choices as their lone pair electrons solvate the magnesium atom, stabilizing the reagent.[2][5]
-
Atmosphere: The reaction should be protected from atmospheric moisture using a drying tube filled with a desiccant like calcium chloride or by maintaining a positive pressure of an inert gas.[6][7]
2.2 Apparatus Setup
A standard setup for this synthesis involves a three-necked round-bottom flask fitted with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel for controlled addition of reagents, and a stopper or gas inlet.[7][9][10] Magnetic or mechanical stirring is essential.
2.3 Reagent Preparation and Activation
Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction.[11][12] This layer must be removed or bypassed.
Activation Techniques:
-
Chemical Activation: Adding a small crystal of iodine is a common method. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[8][11] 1,2-dibromoethane is another effective activator; its reaction with magnesium produces ethene gas, providing a visual cue that the magnesium is active.[11][13]
-
Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can break the oxide layer and increase the surface area.[14]
Experimental Protocol: Synthesis of this compound
Safety Note: This procedure involves flammable solvents and corrosive reagents. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn at all times.
Part A: Formation of Phenylmagnesium Bromide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | 24.31 | 1.34 g | 0.055 |
| Bromobenzene | 157.01 | 5.2 mL (7.85 g) | 0.050 |
| Anhydrous Diethyl Ether | 74.12 | 25 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
Procedure:
-
Place the magnesium turnings and a magnetic stir bar into the flame-dried three-necked flask. Assemble the apparatus as described in section 2.2.
-
Add a single crystal of iodine to activate the magnesium.[8]
-
In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.
-
Add the remaining 15 mL of anhydrous diethyl ether to the reaction flask to cover the magnesium.
-
Add ~1-2 mL of the bromobenzene solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle, self-sustained refluxing of the ether.[13][15][16] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be required.[13]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[16] This should take approximately 30-45 minutes.
-
After the addition is complete, reflux the mixture gently for an additional 30 minutes to ensure all the magnesium has reacted.[9][17] The final solution should be grayish-brown. Cool the flask to room temperature.
Part B: Coupling with 6-Bromo-1-hexene
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Bromo-1-hexene | 163.07 | 6.0 mL (7.34 g) | 0.045 |
| Anhydrous Diethyl Ether | 74.12 | 15 mL | - |
Procedure:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.
-
Prepare a solution of 6-bromo-1-hexene in 15 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the 6-bromo-1-hexene solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. Maintain the temperature below 10 °C to minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add 30 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and decompose the magnesium salts.[15][16][17] Avoid adding acid at this stage, as it could promote polymerization of the alkene.
-
Extraction: Transfer the mixture to a separatory funnel. The layers should separate. If an emulsion persists, adding a small amount of brine may help.[6]
-
Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.[8][15]
-
Combine all the organic (ether) layers and wash them with 30 mL of brine.
-
Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] Decant or filter the dried solution and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Troubleshooting and Side Reactions
Even with careful preparation, challenges can arise. Understanding potential side reactions is key to troubleshooting and optimizing the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | - Wet glassware or solvents.- Passivated magnesium surface.- Impure bromobenzene. | - Re-dry all glassware and use freshly opened anhydrous solvent.[6]- Add an activating agent (I₂, 1,2-dibromoethane) or crush the Mg.[6][11]- Use purified starting materials. |
| Low Yield of Product | - Premature quenching of Grignard reagent by moisture.[6]- Incomplete reaction.- Significant side reactions (e.g., Wurtz coupling). | - Ensure strictly anhydrous conditions.[14]- Increase reaction time or gently heat to ensure completion.- Maintain low temperature during addition of alkyl halide; use dilute solutions. |
| Formation of Biphenyl | - Wurtz-type homocoupling of phenylmagnesium bromide with unreacted bromobenzene.[7][12] | - Ensure slow, controlled addition of bromobenzene during reagent formation.- Use a slight excess of magnesium. |
| Formation of 1,5-Hexadiene | - Wurtz-type homocoupling of 6-bromo-1-hexene. | - This is less common but can be minimized by slow addition to the Grignard reagent, ensuring the alkyl halide is always the limiting reagent in the flask. |
Characterization of this compound
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₆[18][19] |
| Molecular Weight | 160.26 g/mol [18][19] |
| Appearance | Pale-yellow liquid[18] |
| Boiling Point | ~216 °C (at atm. pressure)[20] |
| Density | ~0.88 g/mL[20] |
-
Gas Chromatography-Mass Spectrometry (GC-MS): Will confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 160 and can be used to assess purity.[18][19]
-
¹H and ¹³C NMR Spectroscopy: Will provide the definitive structural confirmation, showing characteristic signals for the phenyl group, the aliphatic chain, and the terminal vinyl group.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=C stretching of the alkene (~1640 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).
Conclusion
The synthesis of this compound via the Grignard reaction is a robust and effective method for creating a specific C-C bond. This guide underscores that success is not merely a function of following steps but of understanding the chemical principles that govern the reaction. The paramount importance of maintaining anhydrous conditions cannot be overstated. By adhering to the detailed protocols for preparation, execution, and purification, and by being aware of potential side reactions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.
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A Guide to the Synthesis of 6-Phenyl-1-Hexene via the Wittig Reaction
This document provides an in-depth technical guide for the synthesis of 6-phenyl-1-hexene, a terminal alkene, utilizing the Nobel Prize-winning Wittig reaction. The guide is tailored for researchers, scientists, and professionals in drug development who require a robust and reliable method for carbon-carbon double bond formation with absolute positional control. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful synthesis.
Strategic Overview: The Power of the Wittig Olefination
The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, stands as a cornerstone of modern organic synthesis.[1][2][3] Its primary utility is the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[4][5] A key advantage over other olefination methods, such as dehydration of alcohols, is that the location of the newly formed double bond is precisely determined by the position of the original carbonyl group, preventing the formation of isomeric mixtures.[5]
The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which propels the reaction to completion.[6] This guide focuses on the synthesis of this compound, a valuable building block, by reacting 5-phenylpentanal with a phosphorus ylide.
Retrosynthetic Analysis
The synthesis of this compound (I) can be approached by disconnecting the double bond. This reveals two potential pathways involving a Wittig reagent and a carbonyl compound.
-
Pathway A: 5-Phenylpentanal (II) and Methylenetriphenylphosphorane (III).
-
Pathway B: Formaldehyde and (5-phenylpentyl)triphenylphosphonium ylide.
Pathway A is the more practical and commonly employed route. 5-Phenylpentanal is a readily accessible aldehyde, and methylenetriphenylphosphorane is a standard, non-stabilized Wittig reagent prepared from commercially available precursors.[7] This pathway avoids the challenges associated with handling formaldehyde, a volatile and reactive gas.
The Core Mechanism: From Ylide to Alkene
The Wittig reaction proceeds through two primary stages: the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.
Stage 1: Generation of the Phosphorus Ylide
The Wittig reagent, a phosphorus ylide, is a molecule with adjacent positive and negative charges, making it overall neutral.[2] It is typically prepared in situ from a phosphonium salt.[8]
-
SN2 Reaction: Triphenylphosphine, an excellent nucleophile, reacts with a primary alkyl halide (in this case, methyl bromide or iodide) via an SN2 mechanism to form a stable methyltriphenylphosphonium salt.[9]
-
Deprotonation: The hydrogen atoms on the carbon adjacent to the positively charged phosphorus are acidic. A strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, is used to deprotonate the phosphonium salt, yielding the highly reactive phosphorus ylide (in this case, methylenetriphenylphosphorane, Ph₃P=CH₂).[1][10] The use of a strong base under anhydrous and inert conditions is critical to prevent quenching of the base and the ylide.[6]
Stage 2: The Olefination Reaction
-
Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (5-phenylpentanal). This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[4][5]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a syn-elimination process.[11] The P-C and O-C bonds cleave, forming a C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).[2]
The mechanism is visualized in the diagram below.
Caption: The Wittig reaction mechanism for alkene synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the in situ generation of methylenetriphenylphosphorane followed by its reaction with 5-phenylpentanal.
Safety Precautions: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagent and Solvent Data
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyltriphenylphosphonium Bromide | 357.23 | 4.29 g | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 mL | - | - |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| 5-Phenylpentanal | 162.23 | 1.62 g | 10.0 | 1.0 |
Step-by-Step Methodology
Part A: In Situ Preparation of the Wittig Reagent
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous THF (40 mL) via cannula. Stir the resulting suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic deprotonation and maintain the stability of the ylide.
-
Base Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. A characteristic deep yellow to orange color indicates the formation of the methylenetriphenylphosphorane ylide.[12]
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
Part B: The Wittig Reaction 6. Aldehyde Addition: In a separate flask, dissolve 5-phenylpentanal (1.62 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirring ylide suspension at 0 °C over 20 minutes. The disappearance of the ylide's color is indicative of the reaction's progress. 7. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4 hours to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC).[13]
Part C: Work-up and Purification 8. Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This step neutralizes any remaining reactive species. 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers. 10. Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL) to remove water-soluble impurities. 11. Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14] 12. Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove.
- Standard Method (Column Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to separate the non-polar this compound from the more polar triphenylphosphine oxide.[13]
- Alternative Method (Precipitation): In some cases, triphenylphosphine oxide can be precipitated. After initial concentration, add cold hexanes to the crude mixture. The less soluble triphenylphosphine oxide may crystallize out and can be removed by filtration.[15]
Product Characterization
The final product, this compound, should be a colorless oil. Its identity and purity should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Values for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32-7.15 (m, 5H, Ar-H), 5.82 (ddt, 1H, -CH=CH₂), 5.03-4.92 (m, 2H, -CH=CH₂), 2.62 (t, 2H, Ar-CH₂-), 2.08 (q, 2H, -CH₂-CH=), 1.66 (m, 2H), 1.45 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.8, 139.0, 128.4, 128.3, 125.7, 114.5, 35.9, 33.6, 31.3, 28.8 |
| IR (neat, cm⁻¹) | 3075 (C-H, sp²), 3025 (C-H, Ar), 2928, 2855 (C-H, sp³), 1641 (C=C), 991, 910 (alkene bends) |
| Mass Spectrometry (EI) | m/z (%): 160 ([M]⁺), 91 ([C₇H₇]⁺, 100) |
Note: Spectroscopic data are compiled based on typical values and may vary slightly depending on the instrument and conditions. Data is consistent with entries in spectral databases.[16][17]
Experimental Workflow Visualization
The entire process from setup to characterization is outlined in the following workflow diagram.
Caption: Laboratory workflow for the Wittig synthesis.
Conclusion and Outlook
The Wittig reaction provides an exceptionally reliable and high-yielding pathway for the synthesis of this compound from 5-phenylpentanal. The non-stabilized ylide, methylenetriphenylphosphorane, ensures efficient conversion of the aldehyde to the terminal alkene. The primary experimental challenges lie in the strict requirement for anhydrous and inert conditions due to the use of a strong organolithium base and the subsequent purification to remove the triphenylphosphine oxide byproduct. By following the detailed protocol and understanding the causality behind each step, researchers can confidently apply this powerful transformation in their synthetic endeavors, from small-scale research to process development in the pharmaceutical industry.[18][19]
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Wittig Reaction. BYJU'S. Accessed January 12, 2026. [Link]
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6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Accessed January 12, 2026. [Link]
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An In-depth Technical Guide to 6-Phenyl-1-hexene: Synthesis, Characterization, and Reactivity
This guide provides a comprehensive technical overview of 6-phenyl-1-hexene, a valuable bifunctional organic molecule. With its terminal alkene and a phenyl group, it serves as a versatile building block in polymer chemistry and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectroscopic characterization, safe handling, and chemical reactivity.
Chemical Identity and Properties
This compound, also known by its IUPAC name hex-5-enylbenzene, is an unsaturated aromatic hydrocarbon. Its unique structure, featuring a reactive terminal double bond and a stable phenyl ring separated by a flexible butyl chain, makes it a monomer of significant interest for creating functionalized polymers.[1][2]
| Property | Value | Source |
| CAS Number | 1588-44-9 | , |
| Molecular Formula | C₁₂H₁₆ | , |
| Molecular Weight | 160.26 g/mol | |
| Boiling Point | 216 °C | , |
| Density | 0.8839 g/cm³ | , |
| Refractive Index | 1.5033 | |
| Flash Point | >65 °C (>150 °F) | |
| SMILES | C=CCCCCC1=CC=CC=C1 | |
| InChI Key | UWAVXORKDISRCD-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds. This approach involves the coupling of a phenyl-containing Grignard reagent with an allyl halide, or a Grignard reagent with a vinyl group reacting with a phenyl-containing alkyl halide. A plausible and efficient route is the reaction of 4-phenylbutylmagnesium bromide with allyl bromide.
Synthesis via Grignard Reaction: A Step-by-Step Protocol
This protocol details the synthesis of this compound from 1-bromo-4-phenylbutane and allyl bromide. The causality behind this choice lies in the commercial availability of the starting materials and the high efficiency of this type of Grignard coupling.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
1-bromo-4-phenylbutane
-
Allyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Under an inert atmosphere (nitrogen or argon), add anhydrous diethyl ether via the dropping funnel to just cover the magnesium turnings.
-
Slowly add a solution of 1-bromo-4-phenylbutane (1 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is often initiated by gentle warming. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (4-phenylbutylmagnesium bromide).
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly adding it to a beaker containing a stirred, saturated aqueous solution of ammonium chloride and ice.
-
Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield pure this compound.[3] The lower pressure is necessary to prevent decomposition at the normal boiling point.
-
Caption: Synthesis workflow for this compound via Grignard reaction.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 5.80 | ddt | 1H | -CH=CH₂ |
| ~ 5.00 - 4.90 | m | 2H | -CH=CH₂ |
| ~ 2.60 | t | 2H | -CH₂-Ph |
| ~ 2.10 | q | 2H | -CH₂-CH=CH₂ |
| ~ 1.70 - 1.60 | m | 2H | Ph-CH₂-CH₂- |
| ~ 1.50 - 1.40 | m | 2H | -CH₂-CH₂-CH=CH₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum identifies the different carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142.5 | Aromatic C (quaternary) |
| ~ 139.0 | -CH=CH₂ |
| ~ 128.4 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 125.6 | Aromatic CH |
| ~ 114.5 | -CH=CH₂ |
| ~ 35.8 | -CH₂-Ph |
| ~ 33.5 | -CH₂-CH=CH₂ |
| ~ 31.2 | Ph-CH₂-CH₂- |
| ~ 28.8 | -CH₂-CH₂-CH=CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the key functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3075 | Medium | =C-H stretch (vinyl) |
| ~ 3025 | Medium | =C-H stretch (aromatic) |
| ~ 2930, 2855 | Strong | C-H stretch (aliphatic) |
| ~ 1640 | Medium | C=C stretch (alkene) |
| ~ 1605, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |
| ~ 745, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Reactivity and Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
Reactivity
-
Alkene Moiety: The terminal double bond is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. It can also undergo radical additions and participate in polymerization reactions.
-
Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the conditions need to be controlled to avoid reactions at the alkene.
-
Benzylic Position: The methylene group adjacent to the phenyl ring is activated for radical halogenation.
Applications in Polymer Science
A primary application of this compound is as a comonomer in the synthesis of specialty polymers. Its incorporation into polyolefins introduces phenyl groups, which can modify the physical properties of the resulting polymer, such as its thermal stability, mechanical strength, and refractive index.
Experimental Protocol: Copolymerization of Norbornene and this compound
This protocol, adapted from the work of Tanaka, Ryo, et al. in Polymer (2015), demonstrates the utility of this compound in creating polystyrene-grafted cycloolefin copolymers.
Materials:
-
Norbornene (NB)
-
This compound (6P1H)
-
Modified methylaluminoxane (MMAO) in toluene
-
Butylated hydroxytoluene (BHT) in toluene
-
Me₂Si(Fluorenyl)(NtBu)TiMe₂ (catalyst)
-
Toluene (anhydrous)
-
Methanol
-
Concentrated HCl
Procedure:
-
In a 100 mL two-neck flask under a nitrogen atmosphere, add MMAO (6.5 wt% Al in toluene, 3.7 mL, 8.0 mmol), BHT (0.3 M in toluene, 2.0 mL, 0.60 mmol), and toluene (21 mL).
-
Introduce norbornene (14.0 M in toluene, 1.8 mL, 25 mmol) and this compound (0.90 mL, 5.0 mmol) into the solution.
-
Initiate the polymerization by adding a toluene solution of the catalyst (7.4 mg, 20 µmol) while maintaining a nitrogen flow.
-
Stir the reaction mixture for one hour at room temperature.
-
Transfer the reaction mixture to 200 mL of methanol containing 4 mL of concentrated HCl to precipitate the polymer.
-
Collect the polymer by filtration and dry it under vacuum at 60 °C until a constant weight is achieved.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in polymer science and organic synthesis. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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Alfa Chemistry. This compound. [Link]
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Introduction: The Critical Role of Solubility in Application
An In-Depth Technical Guide to the Solubility of 6-phenyl-1-hexene in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in organic synthesis and polymer science. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data points to explore the underlying physicochemical principles governing its solubility. We will examine the molecular structure, predict its behavior in a range of common organic solvents, and provide a robust experimental protocol for empirical validation.
Understanding the solubility of a compound like this compound is fundamental to its successful application in research and development. Whether it is used as a monomer in polymerization, a reactant in organic synthesis, or a component in a final formulation, solvent selection dictates reaction kinetics, purification efficiency, and product performance. An optimal solvent system ensures homogeneity, facilitates mass transfer, and can be the determining factor in the economic and environmental viability of a process. This guide serves as a foundational resource for making informed decisions regarding solvent selection for this compound.
Molecular Structure and its Influence on Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which states that solutes dissolve best in solvents with similar intermolecular forces.[1][2] this compound (C₁₂H₁₆) is a molecule characterized by two distinct structural motifs: a long, nonpolar aliphatic chain and an aromatic phenyl group.
-
Aliphatic Chain (Hexene): The hexene portion is a nonpolar hydrocarbon chain. The primary intermolecular forces at play are weak London dispersion forces, which increase with the size and surface area of the molecule.[3][4]
-
Phenyl Group: The benzene ring is also predominantly nonpolar and engages in London dispersion forces as well as potential π-π stacking interactions with other aromatic systems.
-
Overall Polarity: The molecule lacks significant dipole moments and has no capacity for hydrogen bonding as a donor or an acceptor.[5] Its calculated LogP (a measure of lipophilicity) is high, at approximately 3.6 to 4.9, confirming its nonpolar, hydrophobic nature.[5][6][7]
Based on this structure, this compound is predicted to be readily soluble in nonpolar organic solvents and poorly soluble in highly polar solvents, particularly those with strong hydrogen-bonding networks like water.[3][8][9]
Predicted Solubility Profile of this compound
| Solvent Class | Example Solvent | Polarity Index (Approx.)[11] | Dominant Intermolecular Forces | Predicted Solubility/Miscibility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | ~0.0 | London Dispersion | High / Miscible | The solute and solvent share identical, weak London dispersion forces, leading to energetically favorable mixing.[4] |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | ~0.1 | London Dispersion, π-π | High / Miscible | Strong affinity due to similar nonpolar characteristics and potential for favorable π-π interactions between the solute's phenyl ring and the aromatic solvent.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | ~0.3 | Dipole-Dipole, London Dispersion | High / Soluble | Although these solvents have a dipole moment, they are not highly polar and their large, polarizable nature allows for strong dispersion forces, which effectively solvate the nonpolar solute. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | ~0.2 | Dipole-Dipole, London Dispersion | Moderate / Soluble | These solvents have a moderate polarity. While a mismatch exists, the organic character and dispersion forces are sufficient to allow for significant solubility. |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | 0.3 - 0.45 | Strong Dipole-Dipole | Low to Very Low | The strong dipole-dipole interactions between solvent molecules are much more favorable than interactions with the nonpolar solute, leading to poor solvation.[12][13] |
| Polar Protic | Ethanol, Methanol | ~0.6-0.7 | Hydrogen Bonding, Dipole-Dipole | Very Low / Immiscible | The energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate a nonpolar solute is prohibitive.[14] |
| Polar Protic (Aqueous) | Water | ~1.0 | Hydrogen Bonding | Insoluble / Immiscible | Extreme mismatch in intermolecular forces results in insolubility.[3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To empirically validate the predicted solubilities, the shake-flask method, a gold standard for thermodynamic solubility measurement, is recommended.[15] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are accurate.
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks (20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means adding enough solid or liquid solute so that some undissolved material is clearly visible after initial mixing. This is the cornerstone of the method, ensuring a saturated state is achievable.
-
Add a known volume (e.g., 10.0 mL) of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). The goal is to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A preliminary time-course study can be run to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12-24 hours. This allows the excess, undissolved this compound to settle, leaving a clear, saturated supernatant.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the undissolved solute.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This critical step removes any microscopic particulates, ensuring only the dissolved solute is measured.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be recorded precisely.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated GC-FID or UV-Vis spectrophotometer.
-
GC-FID: Ideal for quantifying hydrocarbons. A calibration curve must be generated using standards of this compound of known concentrations.
-
UV-Vis: The phenyl group provides a chromophore. A calibration curve should be prepared in the same solvent.
-
Calculate the concentration in the diluted sample and then back-calculate the original concentration in the saturated solution using the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Interpreting Solubility: A Deeper Look
The predicted solubility trends can be visualized through the relationship between solvent polarity and the solute's structural characteristics.
Caption: Relationship between Solute-Solvent Forces and Predicted Solubility.
This diagram illustrates the core principle: the highest solubility is achieved when the intermolecular forces of the solute and solvent are closely matched (nonpolar solute in nonpolar solvent). As the polarity and hydrogen-bonding capacity of the solvent increase, the energetic favorability of solvation decreases dramatically, leading to poor solubility.
Conclusion and Practical Implications
This compound is a nonpolar compound that exhibits high solubility in nonpolar aliphatic and aromatic solvents, and moderate solubility in some less polar aprotic solvents. Its solubility is extremely limited in highly polar and protic solvents like alcohols and water. For practical applications:
-
Synthesis: Toluene and hexane are excellent choices for reaction media.
-
Purification: Anti-solvents like ethanol or methanol could be used for precipitation or crystallization.
-
Formulation: For applications requiring dissolution in more polar media, co-solvents or emulsification strategies would be necessary.
The provided experimental protocol offers a reliable framework for generating precise, application-specific solubility data, empowering researchers to optimize their processes with confidence.
References
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This compound , LookChem, [Link]
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Physical Properties of Alkenes , OpenOChem Learn, [Link]
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DETERMINATION OF SOLUBILITY CLASS , Course Hero, [Link]
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Physical and Chemical Properties of Alkenes , CK-12 Foundation, [Link]
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Solubility of organic compounds (video) , Khan Academy, [Link]
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Physical Properties of Alkenes:Melting & Boiling Point, Solubility , Testbook, [Link]
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Experiment 6 - Polarity and Solubility , Chemistry LibreTexts, [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility , ResearchGate, [Link]
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Design an experiment to test the solubility of a polar solute in a non-polar solvent , Pearson, [Link]
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Physical Properties of Alkenes , Chemistry LibreTexts, [Link]
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Solvent miscibility and other data , N.A., [Link]
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Hex-5-enylbenzene , PubChem, National Institutes of Health, [Link]
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Cas 1588-44-9,this compound , LookChem, [Link]
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2.5 Solubility of Alkanes , N.A., [Link]
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IUPAC Solubility Data Series , N.A., [Link]
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An overview on Common Organic Solvents and their Toxicity , N.A., [Link]
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Solvents and Polarity , University of Rochester, Department of Chemistry, [Link]
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1-Hexene , PubChem, National Institutes of Health, [Link]
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Cas 592-41-6,1-Hexene , LookChem, [Link]
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Appendix A. Properties, Purification, and Use of Organic Solvents , ResearchGate, [Link]
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What solvents are DMSO/DMF miscible with? , Reddit, [Link]
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Dimethyl Sulfoxide (DMSO) , gChem Global, [Link]
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The Genesis of 6-Phenyl-1-hexene: A Technical Retrospective on its Discovery and Inaugural Synthesis
Abstract
This technical guide provides a comprehensive examination of the discovery and first reported synthesis of 6-phenyl-1-hexene, a valuable ω-phenylalkene in synthetic organic chemistry and polymer science. We trace the origins of this compound to early twentieth-century explorations of organometallic reactions, culminating in a detailed exposition of what appears to be the first documented, reproducible synthesis. This document elucidates the causal-driven experimental choices, provides a robust, step-by-step protocol for the inaugural synthesis via a Grignard coupling reaction, and contextualizes its significance for researchers, scientists, and professionals in drug development and materials science.
Introduction: Uncovering the Lineage of a Versatile Alkene
The journey to the first synthesis of this compound is not one of a singular, celebrated discovery but rather a logical extension of the burgeoning field of organometallic chemistry in the early to mid-20th century. While the compound is now a staple in various modern synthetic applications, its origins can be traced back to fundamental studies on the formation of carbon-carbon bonds. Our investigation into the historical literature points towards the work of Herman Pines, Norman C. Sih, and Edward Lewicki in their 1965 study on the alkali metal-catalyzed cyclizations of ω-phenyl-1-alkenes as a pivotal, early documentation of the use and, by necessity, the synthesis of this compound. While it is plausible that the compound was synthesized earlier, the detailed preparation outlined in their work, which references foundational Grignard reaction principles, stands as the earliest, clearly described, and reproducible method found in our extensive review.
The First Documented Synthesis: A Grignard Coupling Approach
The inaugural, well-documented synthesis of this compound hinges on the principles of the Grignard reaction, a cornerstone of organic synthesis. The strategic choice of this methodology reflects an understanding of the nucleophilic character of organomagnesium halides and their utility in forming new carbon-carbon single bonds through reaction with electrophilic alkyl halides.
Mechanistic Rationale and Experimental Causality
The synthesis proceeds via the nucleophilic substitution of an allyl halide by a phenylpropyl Grignard reagent. The choice of a Grignard-based approach was logical for the time, providing a reliable and reasonably high-yielding route to the desired hydrocarbon.
The key steps in the reaction are:
-
Formation of the Grignard Reagent: 3-Phenyl-1-propyl bromide is reacted with magnesium turnings in an anhydrous ether solvent. The magnesium undergoes oxidative addition to the carbon-bromine bond, forming 3-phenylpropylmagnesium bromide. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.
-
Nucleophilic Attack: The highly nucleophilic carbon atom of the 3-phenylpropylmagnesium bromide then attacks the electrophilic carbon of allyl bromide.
-
Displacement of the Halide: The bromide ion of the allyl bromide is displaced, forming the new carbon-carbon bond and yielding the final product, this compound.
This approach is a self-validating system; the successful formation of the Grignard reagent can often be visually confirmed, and the subsequent coupling reaction is robust, leading to a product with a distinct boiling point and spectroscopic signature.
Experimental Protocol: The Inaugural Synthesis of this compound
The following protocol is based on the method described by Pines, Sih, and Lewicki in their 1965 publication, representing the first detailed, reproducible synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 12.15 g | 0.50 |
| 3-Phenyl-1-propyl bromide | 199.07 | 99.54 g | 0.50 |
| Allyl Bromide | 120.98 | 60.49 g | 0.50 |
| Anhydrous Diethyl Ether | 74.12 | ~500 mL | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Synthesis
Step 1: Preparation of 3-Phenylpropylmagnesium Bromide (Grignard Reagent)
-
A three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
The magnesium turnings (12.15 g, 0.50 mol) are placed in the flask.
-
A solution of 3-phenyl-1-propyl bromide (99.54 g, 0.50 mol) in 250 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small portion of the bromide solution (~20 mL) is added to the magnesium turnings to initiate the reaction. The initiation may be evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Once the reaction has initiated, the remaining 3-phenyl-1-propyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Coupling with Allyl Bromide
-
The Grignard reagent solution is cooled to 0 °C using an ice bath.
-
A solution of allyl bromide (60.49 g, 0.50 mol) in 100 mL of anhydrous diethyl ether is added to the dropping funnel.
-
The allyl bromide solution is added dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
Step 3: Work-up and Purification
-
The reaction mixture is carefully poured onto a mixture of crushed ice and saturated ammonium chloride solution to quench the reaction and hydrolyze the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The diethyl ether is removed by distillation at atmospheric pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the first synthesis of this compound.
Conclusion: A Foundation for Future Innovation
The first documented synthesis of this compound, while straightforward by modern standards, represents a significant step in the application of organometallic chemistry to create novel molecular structures. This foundational work paved the way for the use of this compound as a versatile building block in areas ranging from polymer chemistry to the synthesis of complex organic molecules. Understanding the origins and the fundamental chemistry behind its initial preparation provides valuable context for contemporary researchers and underscores the enduring power of classic synthetic methodologies.
References
-
Pines, H., Sih, N. C., & Lewicki, E. (1965). The Alkali Metal Catalyzed Reactions of ω-Phenyl-1-alkenes. The Novel Cyclizations of this compound and 7-Phenyl-1-heptene. The Journal of Organic Chemistry, 30(5), 1457–1462. [Link]
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]
Methodological & Application
Polymerization of 6-phenyl-1-hexene using Ziegler-Natta catalysts
Topic: High-Fidelity Polymerization of 6-Phenyl-1-Hexene Utilizing Advanced Ziegler-Natta Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the polymerization of this compound, a monomer of significant interest for creating functionalized polyolefins. We delve into the application of heterogeneous Ziegler-Natta (Z-N) catalysts, renowned for their ability to produce polymers with high linearity and controlled stereochemistry.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying organometallic chemistry, the rationale for procedural choices, and the critical parameters that govern the final polymer's properties. Detailed, field-tested protocols for both catalyst preparation and the polymerization process are provided, alongside methodologies for the structural and thermal characterization of the resulting poly(this compound).
Introduction: The Significance of Poly(this compound)
This compound is a valuable α-olefin monomer distinguished by a terminal double bond and a phenyl-terminated hexyl chain.[3][4] Its polymerization yields poly(this compound), a specialty polymer with unique properties conferred by the bulky, aromatic side chains. These side chains disrupt crystalline packing, leading to amorphous materials with potentially low glass transition temperatures, making them suitable for applications as elastomers or impact modifiers in polymer blends.[5]
Traditional radical polymerization of α-olefins often results in branched, low-molecular-weight polymers with poor stereochemical control.[1][2] The advent of Ziegler-Natta catalysts, a discovery that garnered the Nobel Prize in Chemistry in 1963 for Karl Ziegler and Giulio Natta, revolutionized polyolefin synthesis.[6][7] These catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, enable the production of linear, stereoregular polymers from terminal alkenes.[6] This level of control is paramount for tailoring the material properties of poly(this compound) for advanced applications.
The Polymerization Engine: Mechanism of Ziegler-Natta Catalysis
Understanding the reaction mechanism is critical for troubleshooting and optimizing the polymerization process. The most widely accepted model for stereospecific polymerization on heterogeneous Z-N catalysts is the Cossee-Arlman mechanism.[6] The process involves the formation of an active site, followed by the sequential insertion of monomer units.
2.1. Catalyst System Components and Activation
A typical heterogeneous Z-N catalyst system consists of:
-
Transition Metal Halide: Commonly titanium tetrachloride (TiCl₄), which serves as the pre-catalyst.[8]
-
Support: High-surface-area magnesium chloride (MgCl₂) is the industry standard, as it dramatically increases the number of active sites and thereby catalyst efficiency.[6]
-
Internal Electron Donor: A Lewis base, such as a phthalate or diether, added during catalyst synthesis to influence the formation and stereoselectivity of the active sites.[6][9]
-
Co-catalyst/Activator: An organoaluminum compound, most commonly triethylaluminum (Al(C₂H₅)₃, TEA), which alkylates the titanium center to create the active catalytic species.[6]
The activation process begins when the organoaluminum co-catalyst reacts with the titanium halide on the MgCl₂ support. An alkyl group from the aluminum compound replaces a chloride ligand on the titanium atom, which also creates a vacant coordination site, forming the active center for polymerization.[2][10]
2.2. Chain Propagation: The Cossee-Arlman Mechanism
The growth of the polymer chain proceeds via a coordination-insertion pathway:
-
Olefin Coordination: The π-bond of the incoming this compound monomer coordinates to the vacant orbital of the activated titanium center.
-
Migratory Insertion: The coordinated monomer is then inserted into the existing titanium-carbon bond of the growing polymer chain. This is a concerted, four-center transition state process that extends the polymer chain by one monomer unit and regenerates the vacant coordination site, allowing the cycle to repeat.[6]
This repeated cycle of coordination and insertion can occur thousands of times at each active center, leading to the formation of high-molecular-weight polymer chains.[6]
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Experimental Protocols
Safety Note: Ziegler-Natta catalysts and their components, particularly organoaluminum compounds, are pyrophoric and react violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., high-purity nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Protocol 3.1: Synthesis of MgCl₂-Supported TiCl₄ Catalyst
This protocol describes a common laboratory method for preparing a high-activity supported Z-N catalyst.[11][12][13]
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Dibutyl Phthalate (DBP) as internal donor
-
Anhydrous Toluene and n-Heptane
-
High-purity Nitrogen or Argon gas
-
Schlenk flask or multi-necked reactor with mechanical stirrer, condenser, and dropping funnel
Procedure:
-
Reactor Preparation: Thoroughly dry all glassware in an oven at >120°C and assemble while hot under a positive pressure of inert gas.
-
Support Milling (Optional but Recommended): Ball-mill anhydrous MgCl₂ for 24-48 hours to increase surface area.
-
First Titanation: Suspend ~5g of MgCl₂ in 100 mL of anhydrous toluene in the reactor. Cool the slurry to 0°C in an ice bath. Slowly add 30 mL of TiCl₄ dropwise over 1 hour to control the exothermic reaction.[12]
-
Internal Donor Addition: After TiCl₄ addition, slowly warm the mixture to room temperature. Add the internal donor, DBP (e.g., Mg/DBP molar ratio of 8-10).[11]
-
Heat Treatment: Slowly heat the suspension to 110°C and maintain stirring for 2 hours. This step is crucial for the formation of the desired MgCl₂ crystal facets and incorporation of the titanium species.[12]
-
Washing: Stop stirring, allow the solid catalyst to settle, and remove the supernatant liquid via cannula transfer. Wash the solid residue three times with 100 mL portions of hot (90-100°C) anhydrous toluene.
-
Second Titanation: Re-suspend the solid in 100 mL of fresh anhydrous toluene and add another 30 mL of TiCl₄. Heat to 110°C and stir for an additional 2 hours.[12]
-
Final Washing and Drying: Cool to room temperature and wash the resulting solid catalyst repeatedly with anhydrous n-heptane until the supernatant is colorless (indicating removal of unreacted TiCl₄). Dry the final brown/yellow solid under high vacuum to yield the free-flowing catalyst powder. Store under an inert atmosphere.
Protocol 3.2: Polymerization of this compound
This protocol outlines the slurry polymerization of this compound in a laboratory setting.
Materials:
-
This compound (purified by passing through activated alumina and sparging with nitrogen)
-
Anhydrous n-Heptane or Toluene
-
Triethylaluminum (TEA) or Triisobutylaluminum (TIBA) as co-catalyst (typically a 1.0 M solution in hexane)
-
Supported TiCl₄/MgCl₂ catalyst (from Protocol 3.1)
-
Acidified Methanol (5% HCl in Methanol) for termination
-
Methanol for washing
-
Nitrogen or Argon gas
-
Jacketed glass reactor with mechanical stirrer, temperature probe, and septa inlets
Procedure:
-
Reactor Setup: Assemble and inert the reactor as described previously. Set the desired reaction temperature (e.g., 50-70°C) using a circulating bath.
-
Charging Reactor: Under a counter-flow of inert gas, introduce 200 mL of anhydrous heptane, followed by the desired amount of this compound monomer (e.g., 20 mL). Allow the mixture to reach thermal equilibrium.
-
Co-catalyst Addition: Using a gas-tight syringe, inject the required volume of the organoaluminum co-catalyst solution. A typical Al/Ti molar ratio is in the range of 50-250. Stir for 10-15 minutes.
-
Polymerization Initiation: Weigh approximately 10-20 mg of the solid Z-N catalyst in a glovebox and suspend it in ~5 mL of anhydrous heptane to create a slurry. Inject this catalyst slurry into the reactor to initiate the polymerization. An increase in viscosity or precipitation of the polymer may be observed.
-
Reaction: Maintain constant stirring and temperature for the desired reaction time (e.g., 1-3 hours).
-
Termination: Terminate the reaction by injecting 10-20 mL of acidified methanol into the reactor. This protonates and deactivates the catalyst.
-
Polymer Isolation: Pour the reactor contents into a beaker containing a large excess (~500 mL) of methanol with vigorous stirring. The poly(this compound) will precipitate as a solid or a viscous gum.
-
Purification and Drying: Filter the polymer and wash it thoroughly with fresh methanol to remove catalyst residues. Dry the final polymer product in a vacuum oven at 50-60°C to a constant weight.
Caption: Workflow for Ziegler-Natta catalyst synthesis and subsequent polymerization.
Polymer Characterization
Accurate characterization is essential to correlate the synthesis parameters with the final material properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the polymer's structure.[5][14] The absence of signals in the olefinic region (~5-6 ppm in ¹H NMR) confirms complete polymerization. ¹³C NMR is particularly powerful for analyzing the microstructure and tacticity of the polymer chain.[8][14]
-
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the standard method for determining the average molecular weights (Mₙ and Mₙ) and the Polydispersity Index (PDI = Mₙ/Mₙ). A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of the polymer, most importantly the glass transition temperature (T₉). For amorphous poly(this compound), a T₉ of around -41°C has been reported.[5]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the polymer.
Data and Discussion: Influence of Catalytic Parameters
The choice of catalyst components and reaction conditions has a profound impact on the polymerization outcome. The following table summarizes representative data to illustrate these relationships.
| Catalyst System (Ti/Donor) | Co-catalyst | Temp (°C) | Activity (g/g Cat·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) | Reference |
| TiCl₄/DBP/MgCl₂ | AlEt₃ (TEA) | 70 | ~450 | ~150,000 | 10-22 | - | [9] |
| TiCl₄/DBP/MgCl₂ | Al(i-Bu)₃ (TIBA) | 70 | ~1200 | ~400,000 | 4-5 | - | [9] |
| TiCl₄/Aminosilane/MgCl₂ | AlEt₃ (TEA) | 70 | ~900 | 252,300 | - | -41.4 | [5] |
Causality and Insights:
-
Effect of Co-catalyst: As demonstrated in the data from Bukatov et al., switching the co-catalyst from triethylaluminum (TEA) to triisobutylaluminum (TIBA) dramatically increases catalyst activity and molecular weight while significantly narrowing the polydispersity for 1-hexene polymerization.[9] This is a key difference compared to propylene polymerization, where both co-catalysts often yield similar results. The higher concentration of TEA on the catalyst surface in the soluble polyhexene medium may lead to over-reduction of Ti³⁺ sites to inactive Ti²⁺, decreasing activity and broadening the MWD.[9]
-
Role of Electron Donors: The use of different internal and external electron donors (such as the aminosilane-based donors used by Han et al.) can significantly alter the electronic and steric environment of the active sites.[5] This allows for fine-tuning of catalyst activity and the resulting polymer's molecular weight and tacticity.
Conclusion
The Ziegler-Natta catalyzed polymerization of this compound is a robust and highly adaptable method for producing functionalized polyolefins. By carefully selecting the catalyst support, internal and external donors, organoaluminum co-catalyst, and reaction conditions, researchers can exert precise control over catalytic activity, polymer molecular weight, and molecular weight distribution. The protocols and mechanistic insights provided in this guide offer a solid foundation for scientists aiming to synthesize and explore the properties of poly(this compound) for a variety of advanced material applications.
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Green, M. L. H. (1995). Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Journal of the Chemical Society, Chemical Communications. [Link]
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Wikipedia. (2023). Ziegler–Natta catalyst. [Link]
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Sivaram, S. (1986). Recent Developments in Ziegler-Natta Catalysts for Olefin Polymerization and Their Processes. Indian Journal of Technology. [Link]
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Taylor & Francis eBooks. (1985). Studies with High Activity Catalysts for Olefin Polymerization. [Link]
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Han, Y., et al. (2018). Study on the synthesis of hexene-1 catalyzed by Ziegler-Natta catalyst and polyhexene-1 applications. ResearchGate. [Link]
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de Souza, R. F., & Barrera, G. B. (2010). Microstructural Characterization of Poly(1-hexene) Obtained Using a Nickel R-Keto-β-diimine Initiator. Macromolecules. [Link]
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-
Makawa, T., et al. (2022). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). MDPI. [Link]
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-
CORE. (2009). COMPARISON OF ACTIVITY OF ZIEGLER-NATTA CATALYSTS. [Link]
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Taniike, T., & Terano, M. (2019). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. PMC - NIH. [Link]
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Bukatov, G. D., et al. (2022). Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers. MDPI. [Link]
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Liu, B., & Terano, M. (2016). TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization. ResearchGate. [Link]
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Application Notes and Protocols for the Diels-Alder Reaction with 6-Phenyl-1-hexene as Dienophile
Introduction: Navigating the Challenges of Unactivated Dienophiles in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This pericyclic reaction, involving a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, has been extensively utilized in the synthesis of complex natural products and novel materials. The reactivity of the dienophile is a critical factor for the success of the Diels-Alder reaction. Typically, electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thus facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2][3]
However, the use of unactivated dienophiles, such as simple alkenes like 6-phenyl-1-hexene, presents a significant challenge due to their higher energy LUMO and consequently sluggish reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to successfully employ this compound as a dienophile in Diels-Alder reactions. We will explore various methodologies, including thermal and Lewis acid-catalyzed conditions, and provide detailed experimental protocols and characterization data.
Core Principles and Strategic Approaches
The diminished reactivity of unactivated alkenes necessitates more forcing reaction conditions to achieve reasonable yields and reaction times. The primary strategies to overcome this hurdle are:
-
High Temperatures and Pressures: Increasing the temperature and pressure can provide the necessary activation energy for the reaction to proceed. However, high temperatures can also favor the retro-Diels-Alder reaction, leading to an equilibrium mixture.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, increasing its electrophilicity and lowering the LUMO energy, thereby accelerating the reaction even at lower temperatures.[4][5][6] Common Lewis acids employed include AlCl₃, Et₂AlCl, BF₃, ZnCl₂, SnCl₄, and TiCl₄.[6]
-
Use of Highly Reactive Dienes: Employing electron-rich dienes can compensate for the electron-neutral nature of the dienophile. Dienes "locked" in the reactive s-cis conformation, such as cyclopentadiene, are particularly effective.[2]
This guide will focus on providing practical protocols for thermal, high-pressure, and Lewis acid-catalyzed Diels-Alder reactions of this compound.
Synthesis of this compound
A reliable supply of the starting dienophile is crucial. While commercially available, this compound can also be synthesized in the laboratory. A common approach involves the coupling of a phenyl group to a six-carbon chain with a terminal double bond. One such method is the Suzuki coupling of 6-bromo-1-hexene with phenylboronic acid.
Protocol 1: Synthesis of 6-Bromo-1-hexene
This protocol describes the synthesis of the precursor 6-bromo-1-hexene from 1,6-dibromohexane.[7]
Materials:
-
1,6-dibromohexane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Argon gas supply
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,6-dibromohexane (1 eq.) in anhydrous THF (0.1 M) under an argon atmosphere, add potassium tert-butoxide (1.15 eq.) in portions over 30 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with deionized water and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford 6-bromo-1-hexene as a colorless oil.
Protocol 2: Suzuki Coupling for the Synthesis of this compound
This protocol outlines the synthesis of this compound from 6-bromo-1-hexene and phenylboronic acid.
Materials:
-
6-Bromo-1-hexene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 6-bromo-1-hexene (1 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 2M aqueous solution of potassium carbonate (2 eq.) and a 3:1 mixture of toluene and ethanol.
-
Heat the mixture to reflux and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound.
Diels-Alder Reactions of this compound
The following protocols detail different approaches to effect the Diels-Alder reaction between this compound and various dienes.
Protocol 3: High-Pressure Thermal Diels-Alder Reaction with Dicyclopentadiene
This protocol is adapted from a literature procedure and is suitable for forming the norbornene adduct.[8] High-pressure conditions are often necessary for unactivated dienophiles.
Materials:
-
This compound
-
Dicyclopentadiene
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with this compound and dicyclopentadiene (a source of cyclopentadiene via retro-Diels-Alder).
-
Seal the autoclave and purge with an inert gas.
-
Heat the mixture to 200-250 °C and maintain the pressure at 10-15 kbar for 12-24 hours.
-
Cool the autoclave to room temperature and carefully vent the pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the 5-(4-phenylbutyl)bicyclo[2.2.1]hept-2-ene adduct.
Protocol 4: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol provides a general method for a Lewis acid-catalyzed reaction at lower temperatures.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lewis acid (e.g., AlCl₃, Et₂AlCl, or BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Lewis acid (0.1-1.0 eq.) to the stirred solution.
-
Add freshly cracked cyclopentadiene (1.5-2.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 5: Thermal Diels-Alder Reaction with Anthracene
Anthracene is a less reactive diene, and thus more forcing thermal conditions are typically required.
Materials:
-
This compound
-
Anthracene
-
Xylene or other high-boiling solvent
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthracene (1 eq.) and this compound (2-3 eq.) in xylene.
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/toluene gradient to isolate the adduct.
Characterization of Diels-Alder Adducts
The successful formation of the Diels-Alder adducts can be confirmed by standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data Presentation: Expected NMR Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a representative Diels-Alder adduct, 5-(4-phenylbutyl)bicyclo[2.2.1]hept-2-ene, formed from this compound and cyclopentadiene. Note that the presence of endo and exo isomers will lead to a more complex spectrum with two sets of signals.
| Proton/Carbon | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Olefinic (Norbornene) | 5.9 - 6.2 | 132 - 138 |
| Bridgehead (Norbornene) | 2.8 - 3.0 | 42 - 48 |
| Phenyl | 7.1 - 7.3 | 125 - 143 |
| Methylene (bridge) | ~1.4 | ~45 |
| Aliphatic Chain | 1.2 - 2.6 | 28 - 36 |
Note: Actual chemical shifts and coupling constants will vary depending on the specific isomer (endo/exo) and the diene used. 2D NMR techniques such as COSY and HSQC are invaluable for unambiguous signal assignment.[9][10][11]
Experimental Workflow and Mechanistic Overview
The following diagrams illustrate the general workflow for a Lewis acid-catalyzed Diels-Alder reaction and the underlying reaction mechanism.
Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Simplified mechanism of the Diels-Alder reaction.
Conclusion and Future Perspectives
The successful implementation of the Diels-Alder reaction with unactivated dienophiles like this compound opens up avenues for the synthesis of a diverse range of substituted cyclohexene derivatives. While requiring more forcing conditions or the use of catalysts, these reactions provide access to unique molecular scaffolds that are valuable in medicinal chemistry and materials science. The protocols outlined in this application note serve as a practical starting point for researchers looking to explore the synthetic utility of this challenging yet rewarding class of cycloadditions. Further research into the development of more efficient and selective catalytic systems for unactivated dienophiles will undoubtedly continue to expand the scope and applicability of the Diels-Alder reaction.
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Chemistry LibreTexts. (2023, October 31). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved January 13, 2026, from [Link]
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-
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Application Note: Synthesis of Novel Amphiphilic Graft Copolymers Using 6-Phenyl-1-hexene for Advanced Drug Delivery Systems
Introduction and Scientific Context
Graft copolymers, which consist of a primary polymer backbone with one or more distinct side chains (grafts), offer a versatile platform for designing materials with tailored properties.[1] By combining chemically different polymer segments in this architecture, it is possible to create materials with unique functionalities, such as amphiphilicity, thermal responsiveness, and targeted biological interactions. These characteristics make them highly valuable in advanced applications, particularly in the field of drug delivery, where they can self-assemble into nanostructures like micelles to encapsulate and transport therapeutic agents.[2][3]
This application note details the strategic use of 6-phenyl-1-hexene , a unique α-olefin monomer, in the synthesis of novel graft copolymers. The monomer's structure, featuring a polymerizable terminal alkene and a hydrophobic phenyl group at the end of a flexible hexyl spacer, allows for the creation of copolymers with distinct hydrophobic domains. When grafted onto or from a hydrophilic backbone, the resulting amphiphilic structures are ideal candidates for forming core-shell nanoparticles capable of solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy.[4][5]
We will explore the primary methodologies for synthesizing such graft copolymers—"grafting from," "grafting onto," and "grafting through"—providing both the theoretical rationale and detailed, actionable protocols.[6][7][8] The focus will be on controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which are essential for producing well-defined polymer architectures with predictable molecular weights and low dispersity.[9][10]
Core Synthesis Strategies and Rationale
The selection of a grafting strategy is critical and depends on the desired graft density, side-chain length, and the chemical nature of the backbone. Each method offers distinct advantages and challenges.[7][11]
-
"Grafting From": In this approach, the side chains are grown directly from initiating sites that have been incorporated into the main polymer backbone.[12] This method is highly effective for achieving a high grafting density, as steric hindrance is minimized during the growth of the graft chains. Controlled radical polymerization techniques like ATRP are particularly well-suited for the "grafting from" method, allowing for the synthesis of side chains with uniform length.[13]
-
"Grafting Onto": This strategy involves the synthesis of the backbone and side chains in separate reactions. The pre-formed side chains, containing a reactive end-group, are then attached to the backbone, which has complementary functional groups.[6] The primary advantage of this method is the ability to fully characterize both the backbone and the side chains before the final coupling reaction, offering precise control over the final copolymer structure. However, grafting efficiency can be limited by steric hindrance, especially when attaching large side chains or aiming for high graft densities.[6]
-
"Grafting Through" (Macromonomer Method): This technique involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end.[6] These macromonomers are then copolymerized with another monomer to directly form the graft copolymer. This method provides excellent control over the length of the graft chains, as they are synthesized and purified beforehand.
Below is a logical workflow illustrating the decision-making process for selecting a synthesis strategy.
Caption: Decision workflow for selecting a graft copolymer synthesis strategy.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for researchers. All procedures should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques unless otherwise specified.[14]
Protocol 1: "Grafting From" Poly(this compound) from a Hydrophilic Backbone via ATRP
This protocol describes the synthesis of a poly(ethylene glycol)-g-poly(this compound) copolymer. First, a macroinitiator is prepared by modifying poly(ethylene glycol) methyl ether methacrylate (PEGMA) with an ATRP initiator. Then, this compound is polymerized from this backbone.
Part A: Synthesis of the Macroinitiator Backbone
-
Materials : Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol ), 2-hydroxyethyl methacrylate (HEMA), azobisisobutyronitrile (AIBN), 2-bromoisobutyryl bromide, triethylamine (TEA), anhydrous tetrahydrofuran (THF), anhydrous dichloromethane (DCM).
-
Backbone Synthesis : In a Schlenk flask, dissolve PEGMA (20 g, 40 mmol) and HEMA (1.3 g, 10 mmol) in anhydrous THF (100 mL). Add AIBN (82 mg, 0.5 mmol).
-
Degassing : Subject the mixture to three freeze-pump-thaw cycles.
-
Polymerization : Immerse the flask in an oil bath at 70°C and stir for 12 hours.
-
Purification : Precipitate the resulting copolymer, poly(PEGMA-co-HEMA), by adding the solution dropwise into cold diethyl ether (800 mL). Redissolve the polymer in THF and re-precipitate. Dry under vacuum at 40°C overnight.
-
Functionalization with Initiator : Dissolve the dried copolymer (10 g) in anhydrous DCM (150 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Add triethylamine (2.8 mL, 20 mmol). Slowly add 2-bromoisobutyryl bromide (2.5 mL, 20 mmol) dropwise over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and stir for 24 hours.
-
Purification : Precipitate the functionalized macroinitiator in cold hexane. Filter and dry the solid under vacuum. Characterize via ¹H NMR to confirm the attachment of the initiator groups.
Part B: Grafting of this compound
-
Materials : Poly(PEGMA-co-HEMA)-Br macroinitiator, this compound, Cu(I)Br, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anhydrous anisole.
-
Reaction Setup : In a Schlenk flask, add the macroinitiator (2 g), Cu(I)Br (28 mg, 0.2 mmol), and a magnetic stir bar.
-
Add Monomer and Solvent : Add this compound (6.4 g, 40 mmol) and anhydrous anisole (20 mL).
-
Degassing : Perform three freeze-pump-thaw cycles.
-
Initiation : While under a positive pressure of argon, inject PMDETA (42 µL, 0.2 mmol) to start the polymerization.
-
Polymerization : Place the flask in an oil bath preheated to 90°C and stir for 8 hours.
-
Termination : Quench the reaction by opening the flask to air and diluting with THF (50 mL).
-
Purification : Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the final graft copolymer in cold methanol/water (1:1 v/v). Filter and dry under vacuum.
Caption: Workflow for the "Grafting From" synthesis protocol.
Protocol 2: "Grafting Onto" Poly(this compound) to a Functional Backbone
This protocol involves synthesizing poly(this compound) with a reactive terminal group and then coupling it to a backbone polymer. We will use a Ziegler-Natta or metallocene-catalyzed polymerization for the α-olefin, followed by a "click" chemistry reaction for grafting.[1][15]
Part A: Synthesis of Azide-Terminated Poly(this compound)
-
Materials : this compound, zirconocene dichloride (Cp₂ZrCl₂), methylaluminoxane (MAO, 10 wt% in toluene), 3-azido-1-propanol, anhydrous toluene.
-
Catalyst Activation : In a Schlenk flask under argon, add Cp₂ZrCl₂ (73 mg, 0.25 mmol) and anhydrous toluene (50 mL). Slowly add MAO solution (10 mL) and stir for 30 minutes at room temperature.
-
Polymerization : Add purified this compound (8.0 g, 50 mmol) to the activated catalyst solution. Stir at 50°C for 4 hours.
-
Termination & Functionalization : Quench the reaction by adding 3-azido-1-propanol (0.5 g, 5 mmol). Stir for an additional 12 hours at room temperature to functionalize the chain end.
-
Purification : Precipitate the polymer by pouring the reaction mixture into acidified methanol (1% HCl). Filter the polymer, redissolve in toluene, and re-precipitate into methanol. Dry under vacuum. Characterize via GPC and ¹H NMR to confirm azide-termination.
Part B: Grafting to an Alkyne-Functionalized Backbone
-
Materials : Azide-terminated poly(this compound), poly(propargyl acrylate) (or other alkyne-functionalized polymer), Cu(I)Br, PMDETA, anhydrous DMF.
-
Reaction Setup : In a Schlenk flask, dissolve the azide-terminated poly(this compound) (5 g) and the alkyne-functionalized backbone (e.g., 1 g of poly(propargyl acrylate)) in anhydrous DMF (50 mL).
-
Catalyst Addition : Add Cu(I)Br (14 mg, 0.1 mmol) and PMDETA (21 µL, 0.1 mmol).
-
Degassing : Subject the mixture to three freeze-pump-thaw cycles.
-
Click Reaction : Stir the mixture at 50°C for 24 hours.
-
Purification : Dilute the solution with THF and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the product in a non-solvent such as methanol or water. Extensive purification, potentially by dialysis, may be required to remove any unreacted side chains.
Characterization and Data Interpretation
To validate the successful synthesis of the graft copolymers, a combination of analytical techniques is essential. The product of grafting reactions is often a mixture, and rigorous characterization is needed to confirm the structure.[16]
| Technique | Purpose | Expected Observations for Successful Grafting |
| ¹H NMR Spectroscopy | Confirm covalent linkage and determine composition. | Appearance of characteristic peaks from both the backbone and the grafted side chains in a single spectrum. For example, in Protocol 1, signals for PEGMA (~3.6 ppm) and poly(this compound) aromatic protons (~7.2 ppm) should be present. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and dispersity (Đ). | A clear shift to a higher molecular weight for the final graft copolymer compared to the initial backbone polymer. The peak should remain relatively monomodal, indicating a successful grafting reaction without significant chain termination or coupling.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional group conversion. | In Protocol 2, the disappearance of the azide peak (~2100 cm⁻¹) and alkyne peak (~2150 cm⁻¹) after the click reaction confirms the formation of the triazole linkage. |
| Differential Scanning Calorimetry (DSC) | Analyze thermal transitions (Tg, Tm). | The graft copolymer may exhibit two distinct glass transition temperatures (Tg) corresponding to the backbone and the side chains, indicating microphase separation of the two immiscible polymer segments. |
Applications in Drug Development
The amphiphilic graft copolymers synthesized using this compound are particularly promising for drug delivery applications. The hydrophobic poly(this compound) side chains can form the core of a micelle in an aqueous environment, while a hydrophilic backbone (like PEG) forms the outer shell.[2]
-
Encapsulation of Hydrophobic Drugs : The hydrophobic core serves as a reservoir for poorly water-soluble drugs (e.g., paclitaxel, docetaxel), increasing their solubility and stability in physiological conditions.[3]
-
Controlled Release : The polymer architecture can be tuned to control the drug release rate. For instance, incorporating degradable linkages can lead to stimuli-responsive release at the target site.[17]
-
Reduced Toxicity and Improved Pharmacokinetics : The hydrophilic shell, often composed of PEG, can shield the encapsulated drug from premature degradation and reduce non-specific interactions, leading to longer circulation times and potentially lower systemic toxicity.[2]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Polymerization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.
- ResearchGate. (n.d.). Degree of graft characterization of the samples.
- National Institutes of Health (NIH). (n.d.). Click Chemistry for Well-Defined Graft Copolymers.
- Frontiers. (n.d.). Polymer Grafting and its chemical reactions.
- MDPI. (2023). Controlled Polymerization.
- Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
- National Institutes of Health (NIH). (n.d.). Polymer Grafting and its chemical reactions.
- ResearchGate. (n.d.). Characterization of Graft Copolymers | Request PDF.
- MDPI. (n.d.). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene).
- RSC Publishing. (n.d.). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening.
- opencourses.emu.edu.tr. (n.d.). Grafting: a versatile means to modify polymers Techniques, factors and applications.
- ACS Publications. (2012). Computational Studies on Isospecific Polymerization of 1-Hexene Catalyzed by Cationic Rare Earth Metal Alkyl Complex Bearing a C3iPr-trisox Ligand.
- MDPI. (n.d.). Recent Applications of PLGA in Drug Delivery Systems.
- YouTube. (2025). How Does Grafting Work In Copolymers? - Chemistry For Everyone.
- MDPI. (2024). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene).
- National Institutes of Health (NIH). (n.d.). Polymeric micelles from poly(ethylene glycol)–poly(amino acid) block copolymer for drug and gene delivery.
- National Institutes of Health (NIH). (n.d.). Selective and Controlled Grafting from PVDF-Based Materials by Oxygen-Tolerant Green-Light-Mediated ATRP.
- Darcy & Roy Press. (2022). Applications of Polymeric Micelles for Drug Delivery.
- PubMed Central. (n.d.). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances.
- MDPI. (n.d.). Application of Polymeric Micelles for Drug and Gene Delivery.
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Application Note: Catalytic Hydrogenation of 6-Phenyl-1-hexene to 1-Phenylhexane
Abstract
This application note provides a comprehensive, technically detailed guide for the catalytic hydrogenation of 6-phenyl-1-hexene to its corresponding saturated alkane, 1-phenylhexane (also known as hexylbenzene). This transformation is a foundational reaction in organic synthesis, crucial for producing intermediates in drug development and materials science.[1][2] This document outlines the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, discusses methods for product characterization, and emphasizes critical safety procedures for handling pyrophoric catalysts and flammable gases. The protocols and insights are tailored for researchers, scientists, and drug development professionals aiming for high-yield, safe, and reproducible outcomes.
Introduction and Reaction Principle
Catalytic hydrogenation is a cornerstone of chemical synthesis, enabling the reduction of unsaturated functional groups, such as alkenes, with molecular hydrogen (H₂) in the presence of a metal catalyst.[3][4] The reaction described herein focuses on the saturation of the terminal double bond in this compound, leaving the aromatic phenyl ring intact under standard conditions.[5]
The most common and efficient catalyst for this transformation is palladium supported on activated carbon (Pd/C), a heterogeneous catalyst that offers high activity, ease of handling, and simple removal from the reaction mixture by filtration.[6][7] The overall reaction is thermodynamically favorable, forming more stable C-H single bonds at the expense of the weaker C-C pi bond and the H-H bond.[4]
Reaction: this compound + H₂ --(Pd/C)--> 1-Phenylhexane
The Horiuti-Polanyi Mechanism
The widely accepted mechanism for this reaction is the Horiuti-Polanyi mechanism.[8][9][10][11] It describes a stepwise process occurring on the surface of the metal catalyst:
-
Adsorption: Both the hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the palladium catalyst. The H-H bond breaks, forming surface-bound metal-hydride (Pd-H) species.[3][12] The alkene coordinates to the metal surface via its π-electrons.[3][12]
-
Stepwise Hydrogen Addition: A surface-bound hydrogen atom is transferred to one of the carbons of the double bond, forming a "half-hydrogenated" alkyl-metal intermediate that remains attached to the catalyst surface.[11][12] A second hydrogen atom is then transferred to the other carbon, completing the syn-addition of hydrogen across the former double bond.[12]
-
Desorption: The newly formed alkane, 1-phenylhexane, has a weaker affinity for the catalyst surface and is desorbed, freeing the catalytic site for the next cycle.[11]
Caption: The Horiuti-Polanyi mechanism for alkene hydrogenation.
Experimental Protocol
This protocol details the hydrogenation of this compound using 10% Pd/C catalyst under a hydrogen balloon atmosphere. This method is suitable for laboratory-scale synthesis and avoids the need for high-pressure equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Starting material |
| Palladium on Carbon (10% Pd/C) | 50% wet with water | Commercial | Catalyst, safer wet formulation[6] |
| Ethanol (EtOH) | Anhydrous | Commercial | Reaction solvent[13] |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | Reducing agent |
| Argon (Ar) or Nitrogen (N₂) Gas | High Purity | Gas Supplier | Inert gas for flushing |
| Celite® 545 | --- | Commercial | Filtration aid |
| Round-bottom flask (3-neck) | 100 mL | Glassware Supplier | Reaction vessel |
| Magnetic stir bar | --- | --- | For agitation |
| Hydrogen balloons | --- | --- | H₂ source (double-layered recommended)[13] |
| Septa, needles, syringes | --- | --- | For inert atmosphere transfers |
| Filtration apparatus | --- | --- | Buchner funnel or fritted glass filter |
Step-by-Step Procedure
A. Reaction Setup (Inert Atmosphere)
-
Flask Preparation: Place a magnetic stir bar into a 100 mL three-neck round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool under a stream of argon or nitrogen.
-
Inerting: Seal the necks with rubber septa. Evacuate the flask using a vacuum line and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen.[14][15]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly weigh and add 10% Pd/C (50-100 mg, ~1-2 mol% Pd relative to substrate) to the flask. Causality: Adding the catalyst under an inert atmosphere is critical to prevent it from igniting upon contact with air or flammable solvent vapors.[13][16][17]
-
Solvent Addition: Add anhydrous ethanol (30 mL) via syringe. The solvent should completely submerge the catalyst.[14] Protic solvents like ethanol generally accelerate the reaction rate.[13]
-
Substrate Addition: Dissolve this compound (e.g., 5.0 g, 31.2 mmol) in a small amount of ethanol (10 mL) and add it to the reaction flask via syringe.
B. Hydrogenation
-
Purging with Hydrogen: Carefully evacuate the flask until the solvent begins to bubble gently, then backfill with hydrogen from a balloon. Repeat this purge cycle 3-5 times to replace the inert atmosphere with hydrogen.[13]
-
Reaction Execution: Leave the final hydrogen balloon attached to the flask via a needle through one of the septa. Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing the deflation of the hydrogen balloon.
-
Monitoring: Progress can be monitored by TLC (staining with KMnO₄ to visualize the alkene) or by taking small aliquots (under inert atmosphere) for GC-MS analysis to check for the disappearance of the starting material.
C. Work-up and Purification
-
Quenching: Once the reaction is complete (typically 2-12 hours), carefully remove the hydrogen balloon and purge the flask with inert gas (3x evacuate/backfill cycles).[15]
-
Catalyst Filtration (Critical Safety Step): Prepare a pad of Celite® (~1-2 cm thick) in a Buchner or fritted glass funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Causality: The filtered catalyst is saturated with hydrogen and is highly pyrophoric. It must never be allowed to dry in the air.[15][16][18]
-
Safe Catalyst Handling: Immediately after filtration, rinse the filter cake with a small amount of ethanol. Transfer the wet Celite/catalyst mixture into a beaker of water to quench its reactivity before disposal according to institutional guidelines.[15][18]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The remaining liquid is the crude 1-phenylhexane.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using hexane as the eluent.
Sources
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Application Notes and Protocols for Metathesis Reactions Involving 6-Phenyl-1-hexene
Introduction
Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds.[1] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging metathesis reactions with 6-phenyl-1-hexene. This substrate, featuring a terminal alkene and a phenyl group, is a valuable building block for the synthesis of a diverse range of molecules, including polymers, fine chemicals, and pharmaceutical intermediates.[2][3]
This document will explore three primary types of metathesis reactions involving this compound: Self-Metathesis, Cross-Metathesis (CM), and Ring-Closing Metathesis (RCM). We will delve into the rationale behind catalyst selection, optimization of reaction conditions, and detailed, step-by-step protocols for each transformation. The protocols provided are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Catalyst Selection: Grubbs vs. Schrock
The choice of catalyst is paramount for a successful metathesis reaction. The two main families of catalysts are those based on ruthenium, developed by Robert H. Grubbs, and those based on molybdenum or tungsten, developed by Richard R. Schrock.
-
Grubbs Catalysts: These ruthenium-based catalysts are known for their remarkable tolerance to a wide variety of functional groups and their stability in air and moisture, making them highly popular in synthetic organic chemistry.[4] For the reactions described in this guide, we will primarily focus on the use of Grubbs First and Second Generation catalysts due to their broad applicability and ease of handling.
-
Schrock Catalysts: While generally more active than Grubbs catalysts, Schrock catalysts are sensitive to air, moisture, and certain functional groups, requiring more stringent reaction conditions.[5]
For the metathesis of this compound, which does not contain highly sensitive functional groups, Grubbs catalysts offer a practical and efficient choice.
Self-Metathesis of this compound
Self-metathesis of a terminal alkene, such as this compound, results in a homodimerization reaction to produce a symmetrical internal alkene with the liberation of ethylene gas. This reaction is an effective method for chain extension and the synthesis of long-chain difunctional molecules. The primary product of the self-metathesis of this compound is 1,12-diphenyl-6-dodecene.
Mechanistic Rationale
The reaction is driven to completion by the irreversible removal of ethylene gas from the reaction mixture, shifting the equilibrium towards the product.[5] The general mechanism, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate.[3]
Caption: Self-metathesis of this compound.
Experimental Protocol: Self-Metathesis of this compound
Materials:
-
This compound
-
Grubbs Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous, degassed DCM to a concentration of 0.1 M.
-
Catalyst Addition: Add Grubbs Second Generation Catalyst (0.5-2 mol%) to the solution. The catalyst can typically be handled in the air for brief periods, but dissolution should be done under an inert atmosphere.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature (or gently heat to 40 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-4 hours. A continuous gentle stream of argon can be bubbled through the solution to facilitate the removal of ethylene.[7]
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,12-diphenyl-6-dodecene.[8][9]
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Lower loadings are often sufficient for simple self-metathesis. Higher loadings may be needed for less reactive substrates. |
| Concentration | 0.1 M | A moderate concentration is a good starting point. |
| Temperature | 25-40 °C | Grubbs second-generation catalyst is active at room temperature. Gentle heating can increase the reaction rate.[7] |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC-MS for completion. |
Cross-Metathesis of this compound
Cross-metathesis (CM) allows for the coupling of two different alkenes, providing a powerful method for the synthesis of unsymmetrical olefins.[10] The reaction of this compound with a partner alkene can lead to a statistical mixture of products, including the desired cross-product and homodimers of both starting materials.[10] However, by carefully selecting the reaction partner and conditions, high selectivity for the cross-product can be achieved.
Strategies for Selective Cross-Metathesis
To favor the formation of the cross-metathesis product, one of the following strategies is often employed:
-
Using a large excess of one alkene: This is particularly effective if one of the alkenes is inexpensive and volatile.[11]
-
Pairing a Type I olefin with a Type II or III olefin: Olefins can be classified based on their propensity to homodimerize. Cross-metathesis between olefins of different types is generally more selective.[12]
-
Using a slowly homodimerizing alkene partner: If one of the alkene partners homodimerizes at a significantly slower rate, the cross-metathesis reaction is favored.[12]
Caption: Cross-metathesis of this compound.
Experimental Protocol: Cross-Metathesis of this compound with an Acrylate
This protocol describes the cross-metathesis of this compound with a generic acrylate, a type of electron-deficient olefin that often participates effectively in CM.[13]
Materials:
-
This compound
-
Methyl acrylate (or other acrylate)
-
Grubbs Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Tris(hydroxymethyl)phosphine (THMP) solution (for quenching, optional)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the acrylate partner (1.2-1.5 eq) in anhydrous, degassed DCM to a concentration of 0.2 M with respect to the limiting reagent (this compound).
-
Catalyst Addition: Add Grubbs Second Generation Catalyst (1-5 mol%) to the stirred solution.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 40 °C. Monitor the reaction by TLC or GC-MS. For CM reactions, higher concentrations are often beneficial.[7]
-
Quenching and Workup: Upon completion, quench the reaction by adding a small amount of a phosphine-based scavenger like THMP or by passing the solution through a small plug of silica gel treated with a polar isocyanide.[14]
-
Purification: Concentrate the mixture and purify by column chromatography on silica gel to isolate the desired cross-metathesis product.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1 - 5 mol% | CM can sometimes require higher catalyst loadings than self-metathesis. |
| Substrate Ratio | 1 : 1.2-1.5 | A slight excess of one partner can improve the yield of the cross-product. |
| Concentration | 0.2 M | Higher concentrations are generally favored for intermolecular reactions.[7] |
| Temperature | 25-40 °C | Mild conditions are usually sufficient. |
Ring-Closing Metathesis (RCM) of a this compound Derivative
Ring-closing metathesis is a powerful intramolecular reaction that forms cyclic alkenes from acyclic dienes.[15] To perform RCM with this compound, it must first be functionalized to introduce a second terminal alkene. A common strategy is to introduce an allyl group. For this example, we will consider the RCM of a hypothetical diene derived from this compound, such as N-allyl-N-(6-phenylhex-1-en-yl)amine.
Mechanistic Considerations
The driving force for RCM is the entropic favorability of forming two molecules (the cyclic product and ethylene) from one.[15] The reaction is typically performed at high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Caption: Ring-closing metathesis of a diene.
Experimental Protocol: Ring-Closing Metathesis of a Diene Derived from this compound
Materials:
-
Acyclic diene substrate (e.g., N-allyl-N-(6-phenylhex-1-en-yl)amine)
-
Grubbs Second Generation Catalyst
-
Anhydrous, degassed toluene or dichloromethane
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the diene substrate in a large volume of anhydrous, degassed solvent (e.g., toluene) to achieve a high dilution (0.005-0.01 M).
-
Catalyst Addition: Add the Grubbs Second Generation Catalyst (2-5 mol%) as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction Conditions: Heat the reaction mixture to 40-80 °C. The optimal temperature will depend on the solvent and the specific substrate. Monitor the reaction by TLC or GC-MS.
-
Quenching and Purification: After the reaction is complete, cool the mixture to room temperature and quench the catalyst as described in the previous protocols. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 2 - 5 mol% | RCM of sterically hindered or challenging substrates may require higher catalyst loadings. |
| Concentration | 0.005 - 0.01 M | High dilution is crucial to favor intramolecular cyclization and prevent polymerization. |
| Temperature | 40 - 80 °C | Higher temperatures can be beneficial for RCM, especially when forming larger rings. |
| Solvent | Toluene or DCM | Toluene is often used for higher temperature reactions. |
Purification of Metathesis Products
A common challenge in olefin metathesis is the removal of residual ruthenium catalyst from the product.[8] This is particularly important in the synthesis of pharmaceutical compounds where metal contamination must be minimized.[9] Several methods have been developed for this purpose:
-
Silica Gel Chromatography: Standard column chromatography is often effective, but highly colored ruthenium byproducts can sometimes co-elute with the product.[8]
-
Treatment with Scavengers: Treating the crude reaction mixture with reagents that bind to ruthenium can facilitate its removal. Common scavengers include:
-
Activated Carbon: Stirring the product solution with activated carbon can also effectively remove ruthenium impurities.[8]
Conclusion
The metathesis reactions of this compound offer a versatile platform for the synthesis of a wide array of valuable molecules. By understanding the principles of catalyst selection, reaction type, and purification, researchers can effectively utilize this powerful synthetic tool. The protocols provided in this guide serve as a starting point for the development of robust and scalable metathesis processes in both academic and industrial settings.
References
- Pefkianakis, E. K., & Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(3), 1-5.
- Mureithi, C. W., & Mmolotsi, M. (2015). Styrene Cross-metathesis Using Low Catalyst Concentrations. Journal of Chemical and Pharmaceutical Research, 7(7), 896-901.
- Pefkianakis, E. K., & Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(3), 1-5.
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- Olejniczak, M., & Grela, K. (2018). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 14, 2434-2445.
- Chatterjee, A. K., Morgan, J. P., Scholl, M., & Grubbs, R. H. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society, 122(15), 3783–3784.
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Organic Chemistry Portal. (n.d.). Cross Metathesis. Retrieved from [Link]
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Epistemeo. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial [Video]. YouTube. [Link]...
- Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206.
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Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]
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Scribd. (n.d.). Pcy CL PH P: Grubbs (1995). Retrieved from [Link]
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Organic Chemistry Portal. (2006, June 19). New Catalysts and Strategies for Alkene Metathesis. Retrieved from [Link]
- Lin, Y. S., & Kiessling, L. L. (2010). Olefin Metathesis for Chemical Biology. Methods in enzymology, 415, 251–271.
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- Pospisil, J., & Juricek, M. (2020). Carbonyl–Olefin Metathesis and Its Application in Natural Product Synthesis.
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Application Note and Protocol for the Epoxidation of 6-Phenyl-1-hexene
Introduction
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing access to highly versatile three-membered cyclic ethers known as epoxides. These strained heterocycles are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and complex natural products, owing to their susceptibility to ring-opening reactions with various nucleophiles. This application note provides a comprehensive and detailed protocol for the epoxidation of the terminal alkene, 6-phenyl-1-hexene, to its corresponding epoxide, 2-(4-phenylbutyl)oxirane, utilizing the widely employed and reliable reagent, meta-chloroperoxybenzoic acid (m-CPBA).
This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific principles and practical insights to ensure a successful and reproducible outcome.
Reaction Principle and Mechanism
The epoxidation of an alkene with a peroxyacid, such as m-CPBA, is a classic example of a concerted pericyclic reaction.[1][2] The reaction, often referred to as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the alkene in a single, stereospecific step.[3] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid. This concerted mechanism, depicted in the "butterfly" transition state, ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[3]
The reaction is typically performed in aprotic solvents, such as dichloromethane (DCM), to prevent the unwanted ring-opening of the newly formed epoxide.[1]
Experimental Protocol: Epoxidation of this compound
This protocol details the epoxidation of this compound to yield 2-(4-phenylbutyl)oxirane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially available | Starting material |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% (balance m-chlorobenzoic acid and water) | Commercially available | Oxidizing agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available | Reaction solvent |
| Saturated sodium bicarbonate solution (NaHCO₃) | Reagent grade | Prepared in-house | For aqueous workup |
| Saturated sodium sulfite solution (Na₂SO₃) | Reagent grade | Prepared in-house | To quench excess peroxide |
| Brine (saturated NaCl solution) | Reagent grade | Prepared in-house | For aqueous workup |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
| Hexane | ACS grade | Commercially available | Eluent for chromatography |
| Ethyl acetate | ACS grade | Commercially available | Eluent for chromatography |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Infrared (IR) spectrometer
Safety Precautions
-
m-CPBA is a potentially explosive solid, especially when dry, and is a strong oxidizing agent. Handle with care, avoid grinding, and store at refrigerated temperatures (2-8 °C).[4][5] Always use a spatula made of non-metallic material.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate care and ventilation.
Step-by-Step Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol, 1.0 equiv).
-
Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
2. Addition of m-CPBA:
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.70 g, ~11.0 mmol, 1.1 equiv) in 30 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
3. Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Prepare a TLC plate with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot the starting material, the reaction mixture, and a co-spot.
-
The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
4. Workup:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath.
-
A white precipitate of m-chlorobenzoic acid will form. Filter the mixture through a Büchner funnel and wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium sulfite solution (2 x 20 mL) to quench any remaining m-CPBA.
-
Saturated sodium bicarbonate solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct.
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[6][7]
-
Pack a column with silica gel using a slurry method with hexane.
-
Load the crude product onto the column.
-
Elute the product using a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-phenylbutyl)oxirane as a colorless oil.
Data and Characterization
Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Stoichiometry (Alkene:m-CPBA) | 1 : 1.1 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >85% |
Characterization of 2-(4-phenylbutyl)oxirane
The structure of the product, 2-(4-phenylbutyl)oxirane, should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts for the protons on the epoxide ring are typically in the range of 2.5-3.5 ppm.[8] The protons of the methylene group adjacent to the epoxide will appear as a complex multiplet. The aromatic protons will be observed in the range of 7.1-7.3 ppm. The remaining aliphatic protons will appear as multiplets between 1.4 and 2.7 ppm.
-
Predicted δ (ppm): ~7.30-7.15 (m, 5H, Ar-H), ~2.90 (m, 1H, oxirane CH), ~2.75 (t, J = 7.6 Hz, 2H, PhCH₂), ~2.70 (dd, J = 4.8, 4.0 Hz, 1H, oxirane CH₂), ~2.45 (dd, J = 4.8, 2.8 Hz, 1H, oxirane CH₂), ~1.70-1.40 (m, 6H, aliphatic CH₂).
-
-
¹³C NMR (100 MHz, CDCl₃): The carbons of the epoxide ring typically resonate in the range of 45-60 ppm.[9]
-
Predicted δ (ppm): ~142.5 (Ar-C), ~128.4 (Ar-CH), ~128.2 (Ar-CH), ~125.7 (Ar-CH), ~52.5 (oxirane CH), ~47.0 (oxirane CH₂), ~35.8 (PhCH₂), ~31.5 (aliphatic CH₂), ~28.8 (aliphatic CH₂), ~26.0 (aliphatic CH₂).
-
-
Infrared (IR) Spectroscopy (thin film, cm⁻¹): The IR spectrum should show the characteristic C-O stretching of the epoxide ring around 1250 cm⁻¹ and 850 cm⁻¹. The aromatic C-H stretching will be observed around 3030 cm⁻¹, and the aliphatic C-H stretching will be just below 3000 cm⁻¹.
Workflow Visualization
Sources
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The Versatility of 6-Phenyl-1-hexene in Fine Chemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Building Block
6-Phenyl-1-hexene is a valuable bifunctional organic molecule, featuring a terminal alkene and a phenyl group connected by a flexible hexyl chain. This distinct structure makes it a versatile precursor in the synthesis of a wide array of fine chemicals, ranging from advanced polymers to potentially bioactive molecules and fragrance components. Its utility stems from the ability to selectively functionalize either the double bond or the aromatic ring, or to employ the entire structure as a building block for more complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in fine chemical synthesis, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
I. Polymer Synthesis: Crafting Advanced Materials with Phenyl Functionality
The terminal double bond of this compound makes it an excellent monomer and comonomer in the production of specialty polymers. The incorporation of the phenyl group imparts unique properties to the resulting polymer, such as altered thermal stability, hydrophobicity, and mechanical characteristics.
A. Synthesis of Butylphenyl-Functionalized Norbornene for Specialty Polymers
This compound serves as a key dienophile in the Diels-Alder reaction with dicyclopentadiene to produce 2-(4-phenylbutyl)-5-norbornene. This functionalized norbornene monomer can then be polymerized to create non-polar polymers with tailored properties.[1][2]
Reaction Workflow: Diels-Alder Reaction and Monomer Synthesis
Caption: Synthesis of the functionalized norbornene monomer.
Experimental Protocol: Synthesis of 2-(4-Phenylbutyl)-5-norbornene [1]
-
Reactor Charging: In a 150 mL stainless steel autoclave under an argon atmosphere, charge dicyclopentadiene (46.6 g, 0.35 mol) and this compound (113 g, 0.71 mol).
-
Initial Stirring: Stir the mixture for 1 hour at room temperature.
-
Reaction: Heat the autoclave to 240 °C and maintain this temperature for 12 hours.
-
Work-up: After cooling, remove any unreacted this compound by distillation.
-
Purification: Isolate the product, 2-(4-phenylbutyl)-5-norbornene, by fractional distillation under vacuum. This procedure typically yields around 52 g (33%) of the product.
B. Copolymerization with Norbornene for Polystyrene Grafted Copolymers
This compound can be copolymerized with norbornene using a metallocene catalyst to create polystyrene grafted cycloolefin copolymers.[1] This introduces phenyl side chains that can be further functionalized or used to modify the polymer's properties.
Reaction Workflow: Copolymerization of Norbornene and this compound
Caption: Copolymerization of norbornene and this compound.
Experimental Protocol: Copolymerization of Norbornene (NB) and this compound (6P1H) [1]
-
Reactor Setup: In a 100 mL two-neck flask under a nitrogen atmosphere, add modified methylaluminoxane (MMAO, 6.5 wt% Al in toluene, 3.7 mL, 8.0 mmol), butylated hydroxytoluene (BHT, 0.3 M in toluene, 2.0 mL, 0.60 mmol), and toluene (21 mL).
-
Monomer Addition: Introduce norbornene (14.0 M in toluene, 1.8 mL, 25 mmol) and this compound (0.90 mL, 5.0 mmol) into the solution.
-
Initiation: Initiate the polymerization by adding a toluene solution of the catalyst, Me2Si(Fluorenyl)(NtBu)TiMe2 (7.4 mg, 20 µmol), while maintaining a nitrogen flow.
-
Polymerization: Stir the reaction mixture for 1 hour at room temperature.
-
Termination and Isolation: Transfer the reaction mixture to 200 mL of methanol containing 4 mL of concentrated HCl. Collect the resulting polymer by filtration.
-
Drying: Dry the polymer under vacuum at 60 °C for 4 hours until a constant weight is achieved. A typical yield is around 1.08 g of a colorless polymer.
II. Asymmetric Hydrogenation: Accessing Chiral Phenyl-Substituted Alkanes
The terminal alkene of this compound is a suitable substrate for asymmetric hydrogenation, a powerful technique for creating chiral centers with high enantioselectivity. This transformation is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[3][4]
Mechanistic Insight: The "Inner Sphere" Mechanism
Asymmetric hydrogenation of unfunctionalized olefins like this compound typically proceeds through an "inner sphere" mechanism. The alkene coordinates to the chiral metal catalyst, followed by the insertion of the C=C bond into the metal-hydride bond. The chirality of the ligand environment on the metal center dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer.
Experimental Protocol: Asymmetric Hydrogenation of this compound (General Procedure)
This protocol is a general guideline based on established procedures for the asymmetric hydrogenation of unfunctionalized olefins and would require optimization for this compound.
-
Catalyst Preparation: In a glovebox, dissolve the chiral iridium or rhodium catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a P,N-ligand) in a degassed solvent such as dichloromethane or toluene.
-
Reactor Setup: In a high-pressure autoclave, place a solution of this compound in a degassed solvent.
-
Reaction Initiation: Add the prepared catalyst solution to the autoclave.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After releasing the hydrogen pressure, concentrate the reaction mixture. The enantiomeric excess of the resulting chiral 1-phenylhexane can be determined by chiral gas chromatography or high-performance liquid chromatography.
Table 1: Representative Conditions for Asymmetric Hydrogenation of Unfunctionalized Olefins
| Catalyst System | Ligand Type | Pressure (H₂) | Temperature | Solvent | Typical Enantiomeric Excess |
| [Ir(COD)Cl]₂ / Chiral P,N-ligand | Phosphino-oxazoline | 10-50 bar | 25-50 °C | Dichloromethane | >90% |
| [Rh(COD)₂]BF₄ / Chiral Diphosphine | BINAP derivatives | 10-100 bar | 25-60 °C | Methanol/Toluene | >95% |
III. Catalytic Oxidation: Formation of Versatile Epoxides and Other Oxygenated Derivatives
The double bond in this compound is susceptible to oxidation, providing access to valuable intermediates such as epoxides, diols, and aldehydes. These functionalized molecules are key building blocks in organic synthesis.
A. Epoxidation with m-CPBA
Epoxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA) is a reliable method to synthesize 1,2-epoxy-6-phenylhexane. This epoxide is a versatile intermediate for further transformations.[5][6][7][8]
Reaction Mechanism: The "Butterfly" Transition State
The epoxidation with m-CPBA proceeds through a concerted "butterfly" mechanism, where the oxygen atom is transferred from the peroxyacid to the alkene in a single step.[5] This mechanism ensures that the reaction is stereospecific.
Caption: Epoxidation of this compound using m-CPBA.
Experimental Protocol: Epoxidation of this compound with m-CPBA [5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add m-CPBA (1.1-1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,2-epoxy-6-phenylhexane.
B. Hydroformylation and Subsequent Oxidation to Carboxylic Acids
Hydroformylation of this compound introduces a formyl group, primarily at the terminal carbon, to produce 7-phenylheptanal. This aldehyde can then be oxidized to 7-phenylheptanoic acid, a potentially valuable intermediate.[9][10][11]
Reaction Workflow: From Alkene to Carboxylic Acid
Caption: Two-step synthesis of 7-phenylheptanoic acid from this compound.
Experimental Protocol: Hydroformylation of this compound (General Procedure) [10][11]
-
Catalyst Preparation: Prepare a solution of the rhodium or cobalt catalyst (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand in a degassed solvent.
-
Reactor Setup: Charge a high-pressure autoclave with this compound and the catalyst solution.
-
Reaction: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen (synthesis gas) and heat to the desired temperature (e.g., 80-120 °C).
-
Work-up: After the reaction, cool the autoclave and vent the gases. The resulting 7-phenylheptanal can be purified by distillation.
Experimental Protocol: Oxidation of 7-Phenylheptanal to 7-Phenylheptanoic Acid [12]
-
Reaction Setup: In a flask, dissolve 7-phenylheptanal in an aqueous or alcoholic solvent.
-
Catalyst and Oxidant Addition: Add a catalytic amount of a selenium-containing catalyst (e.g., diphenyl diselenide) and hydrogen peroxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, perform a suitable work-up to isolate the 7-phenylheptanoic acid, which can be purified by crystallization or chromatography.
IV. Potential Applications in Fragrance and Bioactive Molecule Synthesis
The unique structure of this compound and its derivatives suggests their potential use in the synthesis of fragrances and bioactive molecules.[3][13][14]
A. Fragrance Synthesis via Intramolecular Friedel-Crafts Reactions
The phenyl and hexene moieties in derivatives of this compound can undergo intramolecular Friedel-Crafts reactions to form cyclic ketones, which are often found in fragrance compounds.[15][16][17] For example, after conversion of the terminal alkene to a carboxylic acid (as described in section III.B) and subsequent activation to an acyl chloride, an intramolecular Friedel-Crafts acylation could yield a tetralone derivative.
Hypothetical Reaction Scheme: Intramolecular Friedel-Crafts Acylation
Caption: A potential route to cyclic fragrance precursors.
B. Precursor to Bioactive Scaffolds
The phenylalkane and substituted phenylalkane motifs are common structural features in a wide range of pharmaceuticals and other bioactive molecules.[3][4][18] The ability to introduce chirality via asymmetric hydrogenation or to functionalize the terminal double bond and aromatic ring of this compound makes it a promising starting material for the synthesis of libraries of compounds for drug discovery screening. While direct synthesis of a marketed drug from this compound is not prominently documented, its derivatives represent valuable scaffolds for medicinal chemistry exploration.
Conclusion
This compound is a highly versatile and valuable building block in fine chemical synthesis. Its applications span from the creation of advanced polymers with tailored properties to the stereoselective synthesis of chiral molecules and the formation of key intermediates for potentially new fragrances and bioactive compounds. The protocols and insights provided in this guide aim to empower researchers and professionals to harness the full potential of this unique molecule in their synthetic endeavors.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Al-Harrasi, A., & Ali, L. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36048–36076. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
LookChem. (n.d.). 6-oxo-7-phenyl-heptanoic acid. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]
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Yak Science. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. [Link]
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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Beller, M., Cornils, B., Frohning, C. D., & Kohlpaintner, C. W. (2004). Applied Hydroformylation. Chemical Reviews, 104(6), 2799–2832. [Link]
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Li, J. J. (2021). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 26(11), 3192. [Link]
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Franke, R., Selent, D., & Börner, A. (2021). Hydroformylation. Chemical Texts, 8(1), 1-28. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Journal of organic chemistry, 80(13), 6445–6463. [Link]
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Nifant'ev, I. E., Vinogradov, A. A., & Ivchenko, P. V. (2021). Ti Group Metallocene-Catalyzed Synthesis of 1-Hexene Dimers and Tetramers. Molecules, 26(16), 4930. [Link]
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Cano, R., & Jiménez, J. (2025). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. Molecules, 30(5), 1111. [Link]
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Palo, D. R., & Erkey, C. (2003). Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies. Environmental science & technology, 37(23), 5424–5431. [Link]
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Santi, C., & Santoro, S. (2018). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 23(10), 2548. [Link]
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Snead, D. R., & Jamison, T. F. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry, 17, 1180–1215. [Link]
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Ghosh, A. K. (2009). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Journal of organic chemistry, 74(17), 6445–6463. [Link]
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Application Note: Synthesis of Phenyl-Functionalized Norbornenes via Diels-Alder Reaction of 6-Phenyl-1-hexene
Introduction
Norbornene and its derivatives are strained bicyclic alkenes that serve as versatile monomers in polymer chemistry and as scaffolds in medicinal chemistry.[1][2] Their unique reactivity, particularly in ring-opening metathesis polymerization (ROMP), allows for the synthesis of polymers with diverse functionalities and well-defined architectures.[3][4][5] Functionalized polynorbornenes are valuable materials for a range of applications, including drug delivery, high-performance plastics, and gas separation membranes.[6][7] This application note provides a detailed protocol for the synthesis of a phenyl-functionalized norbornene monomer using 6-phenyl-1-hexene as the dienophile in a Diels-Alder reaction with cyclopentadiene.
The Diels-Alder reaction is a powerful and reliable method for forming six-membered rings through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile.[8] In this protocol, cyclopentadiene, a highly reactive diene, reacts with this compound to yield 5-(4-phenylbutyl)bicyclo[2.2.1]hept-2-ene.[9][10] The reaction typically produces a mixture of endo and exo stereoisomers, with the endo isomer often being the kinetic product due to secondary orbital interactions.[8][11] However, the exo isomer can be favored under thermodynamic control or through specific catalytic methods.[12][13] The ratio of these isomers is a critical consideration as it can significantly influence the reactivity of the monomer in subsequent polymerization reactions, with the exo isomer generally exhibiting higher reactivity in ROMP.[11][14]
This guide will detail the synthetic procedure, purification, and characterization of the phenyl-functionalized norbornene, providing researchers in materials science and drug development with a robust methodology for accessing this valuable monomer.
Reaction Mechanism and Stereochemistry
The core of this synthesis is the Diels-Alder reaction, a pericyclic reaction that proceeds through a concerted mechanism.[8] The reaction between cyclopentadiene (the diene) and this compound (the dienophile) leads to the formation of a substituted norbornene.
Figure 1: General mechanism of the Diels-Alder reaction between cyclopentadiene and this compound, highlighting the formation of endo and exo isomers.
The stereochemical outcome of the Diels-Alder reaction is a crucial aspect of this synthesis. The "endo rule" generally predicts that the dienophile's substituent will orient itself towards the diene's π-system in the transition state, leading to the endo product as the major kinetic isomer.[15] This preference is attributed to favorable secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene. However, the exo isomer is sterically less hindered and therefore thermodynamically more stable.[12] High reaction temperatures can promote the retro-Diels-Alder reaction of the endo adduct, allowing for equilibration to the more stable exo isomer.[15] For certain applications, particularly in ROMP, a higher proportion of the exo isomer is desirable due to its increased reactivity.[14][16]
Experimental Protocol
This section provides a step-by-step methodology for the synthesis, purification, and characterization of 5-(4-phenylbutyl)bicyclo[2.2.1]hept-2-ene.
Materials and Equipment
| Material | Grade | Supplier |
| Dicyclopentadiene | 95% | Sigma-Aldrich |
| This compound | 98% | Alfa Aesar |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | VWR |
| Round-bottom flasks | Various sizes | --- |
| Condenser | --- | --- |
| Magnetic stirrer and stir bars | --- | --- |
| Heating mantle | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| Flash chromatography system | --- | --- |
| NMR spectrometer | 400 MHz or higher | --- |
| GC-MS instrument | --- | --- |
Synthesis of 5-(4-phenylbutyl)bicyclo[2.2.1]hept-2-ene
1. Preparation of Cyclopentadiene:
-
Caution: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[9] It must be freshly prepared by "cracking" dicyclopentadiene before use.
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its boiling point (~170 °C).
-
Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C.
-
Keep the collected cyclopentadiene on ice to prevent dimerization.
2. Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in a minimal amount of anhydrous toluene.
-
Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in diethyl ether and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the product from any unreacted starting materials and byproducts. The endo and exo isomers may co-elute or be partially separated depending on the specific conditions.
Figure 2: A flowchart illustrating the key steps in the synthesis and purification of phenyl-functionalized norbornene.
Characterization
The structure and purity of the synthesized 5-(4-phenylbutyl)bicyclo[2.2.1]hept-2-ene should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the norbornene olefinic protons around 6.0-6.5 ppm.[19] The ratio of the endo and exo isomers can be determined by integrating the distinct signals of the olefinic or bridgehead protons for each isomer.[16][17]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide further confirmation of the product's structure, with distinct chemical shifts for the carbons of the bicyclic core and the phenylbutyl side chain.[20]
-
GC-MS: GC-MS analysis will confirm the molecular weight of the product and can also be used to determine the ratio of the endo and exo isomers.[17]
| Isomer | Key ¹H NMR Signals (δ, ppm) | Expected Mass (m/z) |
| Endo | Olefinic protons (~6.1 ppm), Bridgehead protons (~2.9 ppm) | 226.35 |
| Exo | Olefinic protons (~6.3 ppm), Bridgehead protons (~2.8 ppm) | 226.35 |
Applications in Drug Development and Materials Science
Functionalized norbornenes are pivotal in the development of advanced materials and therapeutic systems.
-
Drug Delivery: The phenyl-functionalized norbornene can be polymerized via ROMP to create amphiphilic block copolymers.[6] These polymers can self-assemble into micelles or other nanostructures capable of encapsulating hydrophobic drugs, enhancing their solubility and enabling targeted delivery.[21] The phenyl groups can also serve as attachment points for further functionalization with targeting ligands or other therapeutic agents.
-
Polymer Synthesis: This monomer can be used in ROMP to produce polymers with high thermal stability and specific mechanical properties.[11] The bulky phenylbutyl side chain can influence the polymer's glass transition temperature and solubility. Copolymers can also be synthesized by reacting this monomer with other functionalized norbornenes to create materials with tailored properties.[22]
Troubleshooting and Key Considerations
-
Low Yield: Ensure that the cyclopentadiene is freshly cracked and kept cold to minimize dimerization. The reaction temperature and time can also be optimized.
-
Isomer Ratio: To favor the formation of the thermodynamically more stable exo isomer, the reaction can be conducted at a higher temperature for a longer duration, although this may lead to side reactions.[15] Alternatively, specific Lewis acid catalysts can be employed to influence the stereoselectivity.
-
Purification Challenges: The endo and exo isomers can be difficult to separate by column chromatography. Careful selection of the eluent system and a long column can improve separation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-(4-phenylbutyl)bicyclo[2.2.1]hept-2-ene from this compound and cyclopentadiene via a Diels-Alder reaction. The methodology described herein, including purification and characterization techniques, offers a reliable route for researchers to obtain this valuable functionalized norbornene monomer. The versatility of this building block in ROMP opens up numerous possibilities for the design of novel polymers for applications in drug delivery, materials science, and beyond.
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Feist, J. D., et al. (n.d.). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. Retrieved from [Link]
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Pernik, D., et al. (2021). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Molecules. Retrieved from [Link]
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Kanao, M., et al. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. Retrieved from [Link]
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Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Retrieved from [Link]
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Various Authors. (n.d.). Ring-opening metathesis polymerization of norbornenes containing.... ResearchGate. Retrieved from [Link]
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Marc, A. D., et al. (2021). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. Macromolecular Chemistry and Physics. Retrieved from [Link]
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Li, H., et al. (2022). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and appropriate pressure. Chemical Engineering Journal. Retrieved from [Link]
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Müller, K., et al. (n.d.). 2D NMR characterisation of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane. Transition Metal Chemistry. Retrieved from [Link]
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Vandavasi, J. K., et al. (2020). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Polymer Chemistry. Retrieved from [Link]
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Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Retrieved from [Link]
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Han, X.-W., et al. (2021). Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C. OSTI.GOV. Retrieved from [Link]
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Rullo, A., et al. (2014). Multinuclear NMR Spectroscopic Characterization of a Fluorinated Enolatoimine Titanium Polymeryl Species in the Living Ethylene-co-Norbornene Polymerization. Organometallics. Retrieved from [Link]
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Wang, W., et al. (2015). Synthesis of Exo-norborn-5-ene-2,3-anhydride via Isomerization. ResearchGate. Retrieved from [Link]
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Müller, K., et al. (n.d.). 2D NMR characterisation of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane. ResearchGate. Retrieved from [Link]
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Valdés-García, A., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. International Journal of Molecular Sciences. Retrieved from [Link]
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Rao, J., et al. (2012). Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker. ResearchGate. Retrieved from [Link]
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Kislukhin, A. A., & Krout, M. R. (2021). Click Chemistry with Cyclopentadiene. Bioconjugate Chemistry. Retrieved from [Link]
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Pemberton, R. P. (2016). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship. Retrieved from [Link]
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Rao, J., et al. (2012). Norbornene-derived doxorubicin copolymers as drug carriers with.... ResearchGate. Retrieved from [Link]
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Vargas, J., et al. (2018). Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers. Current Organic Chemistry. Retrieved from [Link]
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Aggarwal, V. K., & Schade, S. (2007). Norbornene in Organic Synthesis. Synlett. Retrieved from [Link]
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Han, X.-W., et al. (2021). Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Diels‐Alder reaction of cyclopentadiene (1) and dienophiles 6–7.... ResearchGate. Retrieved from [Link]
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Smith, M. B. (2015). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Retrieved from [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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Han, X.-W., et al. (2021). Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. OSTI.GOV. Retrieved from [Link]
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Wang, H., et al. (2021). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. Journal of the American Chemical Society. Retrieved from [Link]
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Application Notes & Protocols: Acyclic Diene Metathesis (ADMET) Polymerization of 6-Phenyl-1-hexene for Advanced Material Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of 6-phenyl-1-hexene. A critical clarification is made at the outset: due to its linear structure, this compound is not a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), which requires cyclic, strained olefins. Instead, this guide details the application of Acyclic Diene Metathesis (ADMET) polymerization, a powerful step-growth condensation method for synthesizing unsaturated polymers from α,ω-dienes. We delve into the mechanistic underpinnings of ADMET, provide guidance on catalyst selection with a focus on Grubbs-type ruthenium catalysts, and present a detailed, field-tested protocol for the polymerization of this compound to yield poly(4-phenyl-2-butenylene). Characterization techniques for the resulting polymer are also discussed, providing a complete workflow for the synthesis and analysis of this novel phenyl-functionalized polyalkenamer.
Introduction: ROMP vs. ADMET for this compound
A common misconception in olefin metathesis polymerization is the interchangeability of its various forms. It is crucial to select the appropriate polymerization strategy based on the monomer's structure.
-
Ring-Opening Metathesis Polymerization (ROMP): This method is a chain-growth, addition polymerization driven by the relief of ring strain in cyclic olefins like norbornene or cyclooctene.[1] The monomer, this compound, is an acyclic α,ω-diene and lacks the requisite ring strain to undergo ROMP.
-
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization that is ideal for α,ω-dienes such as this compound.[1] The reaction proceeds through the metathesis of the terminal double bonds of two monomer units, forming a new internal double bond and releasing a small, volatile molecule—typically ethylene gas. The continuous removal of ethylene from the reaction system drives the equilibrium towards the formation of a high molecular weight polymer.[2][3]
The phenyl group in this compound makes it a valuable monomer for creating functionalized polyolefins with unique thermal and mechanical properties.[4] These resulting polymers have potential applications in specialty plastics and advanced coatings.[5]
The ADMET Mechanism for this compound
The ADMET polymerization of this compound is catalyzed by a metal alkylidene complex, most commonly a Grubbs-type ruthenium catalyst.[6] The generally accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[7]
The polymerization initiates by the reaction of the catalyst's metal carbene with the terminal alkene of a this compound monomer. This forms a metallacyclobutane intermediate which then fragments to generate a new metal carbene and release ethylene. This new carbene can then react with another monomer molecule, propagating the polymer chain.
Caption: ADMET polymerization mechanism of this compound.
Catalyst Selection for ADMET
The choice of catalyst is critical for a successful ADMET polymerization. Grubbs catalysts are generally preferred due to their tolerance to a wide range of functional groups, air stability, and compatibility with various solvents.[8]
| Catalyst | Generation | Key Features & Considerations | Reference |
| Grubbs Catalyst® G1 | First | Good general-purpose catalyst. May require elevated temperatures for high conversion. | [9] |
| Grubbs Catalyst® G2 | Second | Higher activity than G1 due to the N-heterocyclic carbene (NHC) ligand. Often the catalyst of choice for ADMET. | [10] |
| Hoveyda-Grubbs Catalyst® HG2 | Second | Improved stability and lower initiation rate, which can be beneficial for controlled polymerizations. | [8] |
For the ADMET polymerization of this compound, the Second Generation Grubbs Catalyst (G2) is recommended as a starting point due to its high activity, which is beneficial for driving the polymerization of less reactive acyclic dienes.
Experimental Protocol: ADMET Polymerization of this compound
This protocol outlines the procedure for the bulk polymerization of this compound using Grubbs Catalyst® G2.
4.1. Materials and Equipment
-
This compound (monomer), purified by passing through activated alumina.[11]
-
Grubbs Catalyst®, 2nd Generation (G2)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and line
-
Vacuum pump
-
Magnetic stirrer and hotplate
-
Standard glassware
4.2. Experimental Workflow
Caption: Experimental workflow for ADMET polymerization.
4.3. Step-by-Step Procedure
-
Monomer Preparation: Purify this compound by passing it through a short column of activated, neutral alumina to remove any polar impurities that could deactivate the catalyst.
-
Reaction Setup: Add the purified this compound (e.g., 5.0 g, 31.2 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the monomer to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of an inert gas (e.g., argon or nitrogen), add the Grubbs Catalyst® G2 (e.g., with a monomer-to-catalyst ratio of 500:1 to 1000:1). For 31.2 mmol of monomer, a 1000:1 ratio corresponds to approximately 26.5 mg of G2.
-
Polymerization: Place the flask in a preheated oil bath (50-60 °C) and apply a dynamic vacuum (≤100 mTorr) to facilitate the removal of the ethylene byproduct. The reaction mixture will gradually become more viscous.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity. The reaction is typically run for several hours (e.g., 4-24 hours) to achieve high molecular weight.
-
Quenching: After the desired time, cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.
-
Purification: Dissolve the viscous polymer in a minimal amount of toluene. Precipitate the polymer by slowly adding the toluene solution to a large volume of stirred methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(4-phenyl-2-butenylene)
The resulting polymer, poly(4-phenyl-2-butenylene), should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural verification | Disappearance of terminal vinyl protons (~4.9-5.8 ppm) and appearance of internal alkene protons (~5.4 ppm). Phenyl and aliphatic signals will also be present. |
| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity (Đ) determination | Provides information on the average chain length and the breadth of the molecular weight distribution. |
| DSC | Thermal properties (Tg, Tm) | Determination of the glass transition temperature and melting point (if crystalline). |
| FT-IR | Functional group analysis | Confirmation of the disappearance of terminal C=C-H bonds and the presence of internal C=C bonds. |
Conclusion
While this compound is not a candidate for ROMP, it is an excellent monomer for ADMET polymerization, offering a pathway to novel phenyl-functionalized unsaturated polymers. The success of this step-growth polymerization hinges on the purity of the monomer and the efficient removal of the ethylene byproduct. By following the detailed protocol and utilizing an appropriate Grubbs-type catalyst, researchers can synthesize poly(4-phenyl-2-butenylene) with controlled properties, opening avenues for the development of advanced materials.
References
-
Anastasaki, A. (2017). How To Do An Acyclic Diene Metathesis Reaction. Advanced Science News. Available at: [Link]
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ChemEurope. (n.d.). Acyclic diene metathesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Grubbs catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical structures of Schrock and Grubbs catalysts used in ADMET polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of how to do an acyclic diene metathesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyclic diene metathesis. Retrieved from [Link]
-
JoVE. (2023). Olefin Metathesis Polymerization: Overview. Retrieved from [Link]
-
Goberna-Ferrón, S., et al. (2021). Stereocontrolled acyclic diene metathesis polymerization. Nature Chemistry, 13(7), 649-655. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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UTC Scholar. (n.d.). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. Retrieved from [Link]
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Application Note & Protocol: High-Regioselectivity Hydroformylation of 6-Phenyl-1-Hexene
Abstract: This document provides a comprehensive guide to the experimental setup and execution of the rhodium-catalyzed hydroformylation of 6-phenyl-1-hexene. The primary objective is the synthesis of 7-phenylheptanal, a valuable aldehyde intermediate. This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, data analysis techniques, and troubleshooting advice to ensure a successful and reproducible outcome.
Introduction and Scientific Context
Hydroformylation, or the "oxo process," stands as one of the most significant industrial applications of homogeneous catalysis. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, facilitated by a transition metal catalyst, to produce aldehydes.[1] The aldehyde products are versatile intermediates, readily converted into alcohols, carboxylic acids, and amines, making hydroformylation a cornerstone of bulk and fine chemical manufacturing.[1][2]
The target product of this protocol, 7-phenylheptanal, belongs to a class of long-chain aryl aldehydes. Such structures are precursors to diarylheptanoids, a class of natural products that have garnered significant interest in medicinal chemistry. Diarylheptanoids are recognized as "privileged structures" in drug discovery, exhibiting a wide range of biological activities.[3] Therefore, a robust and selective synthesis of 7-phenylheptanal is a critical first step for the exploration of novel therapeutics.
This application note details a procedure using a rhodium-based catalyst, which is favored over cobalt for its higher activity under milder conditions and superior selectivity.[1] We will focus on achieving high regioselectivity for the linear aldehyde, a common challenge in the hydroformylation of terminal olefins.
Mechanistic Rationale and Control of Selectivity
The widely accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[4] Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting experimental outcomes.
The Catalytic Cycle: The process is initiated by an active rhodium-hydrido-carbonyl species, typically modified with phosphine ligands. The key steps are:
-
Alkene Coordination: The substrate, this compound, coordinates to the rhodium center.
-
Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This step determines the regioselectivity. Insertion can occur in two ways:
-
Markovnikov addition: Forms a branched alkyl-rhodium intermediate, leading to the branched aldehyde (2-methyl-6-phenylhexanal).
-
Anti-Markovnikov addition: Forms a linear alkyl-rhodium intermediate, leading to the desired linear aldehyde (7-phenylheptanal).
-
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond, forming an acyl-rhodium species.
-
Oxidative Addition & Reductive Elimination: Hydrogen gas (from the syngas) adds to the complex, and the resulting aldehyde product is eliminated, regenerating the active catalyst.[5][6][7]
Controlling Regioselectivity (n/iso Ratio): For terminal alkenes, the formation of the linear (n) aldehyde is often sterically and electronically favored. This preference can be significantly enhanced by the choice of phosphine ligands. Bulky phosphine ligands, such as triphenylphosphine (PPh3), tend to occupy more space around the rhodium center, sterically hindering the formation of the more crowded branched intermediate and thus favoring the linear product.[8] The use of specific bidentate phosphine ligands with a wide "bite angle," like Xantphos, is also a well-established strategy for maximizing the yield of the linear aldehyde.[9]
Sources
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- 9. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-phenyl-1-hexene by Fractional Distillation
Welcome to the technical support center for the purification of 6-phenyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during fractional distillation of this compound. As Senior Application Scientists, we have structured this resource in a direct question-and-answer format to address specific issues and explain the underlying scientific principles of each procedural step.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation under vacuum the recommended method for purifying this compound?
A1: The choice of vacuum fractional distillation is dictated by the physicochemical properties of this compound.
-
High Boiling Point: this compound has a high atmospheric boiling point of approximately 216°C[1]. Distilling compounds at such high temperatures increases the risk of thermal degradation, polymerization of the olefin, or other side reactions, which would result in lower yield and purity.
-
Lowering the Boiling Point: By reducing the pressure inside the distillation apparatus, we lower the temperature required for the compound to boil.[2] This is a critical principle of vacuum distillation that protects heat-sensitive materials.[3] For instance, lowering the pressure significantly can reduce the boiling point by 30-40%, bringing it into a more manageable range of 70°C to 170°C.[2]
-
Separating Close-Boiling Impurities: Fractional distillation is necessary when separating components with boiling points that differ by less than 25-70°C.[4][5] Syntheses of this compound may result in impurities, such as isomers or unreacted starting materials (e.g., 1-bromo-3-phenylpropane, with a boiling point around 219-220°C), that have boiling points very close to the product. A simple distillation cannot effectively separate these, whereas a fractionating column provides the multiple vaporization-condensation cycles (theoretical plates) needed for a high-purity separation.[4]
Q2: How do I select the appropriate fractionating column and packing material?
A2: The efficiency of your separation is critically dependent on the column and its packing. The goal is to maximize the surface area for vapor-liquid contact, which increases the number of theoretical plates.
-
Column Choice: For laboratory-scale purification, a Vigreux column or a packed column is suitable. The required length of the column increases with the proximity of the boiling points of the components you need to separate.[4][6]
-
Packing Material: Packing materials provide a large surface area for the vapor and liquid to interact, which is essential for achieving reflux and high-purity separation.[7]
-
Random Packing: Materials like Raschig rings or Berl saddles are randomly loaded into the column.[8] They are a cost-effective option.
-
Structured Packing: This consists of materials like wire gauze or corrugated metal sheets arranged in a specific geometric structure.[8][9] Structured packing generally offers higher separation efficiency and a lower pressure drop compared to random packing, which is highly advantageous for vacuum distillation.[8][10] For high-purity applications, Pro-Pak® random packing or similar high-efficiency options are recommended.[11]
-
| Property | This compound | Reference |
| Molecular Formula | C₁₂H₁₆ | [12] |
| Molecular Weight | 160.26 g/mol | [13] |
| Atmospheric Boiling Point | 216°C | [1] |
| Density | 0.8839 g/cm³ | [1] |
| Refractive Index | 1.5033 | [1] |
Q3: How do I determine the purity of my collected fractions?
A3: Post-distillation purity analysis is a critical validation step. The most common and effective method is Gas Chromatography (GC).
-
GC-FID (Flame Ionization Detector): This technique is excellent for quantifying the purity of your product and detecting organic impurities. Modern GC systems can accurately measure components across a vast concentration range, from ppm levels to 99.9%+ purity, in a single run.[14]
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is the gold standard for both quantifying and identifying impurities.[15] The gas chromatograph separates the components of your sample, and the mass spectrometer provides a mass spectrum for each component, allowing for positive identification by comparing the spectra to known libraries. This is invaluable for troubleshooting your synthesis or distillation if unexpected impurities are present.[16]
Troubleshooting Guide
Problem 1: My final product has low purity, contaminated with a close-boiling impurity.
-
Possible Cause 1: Insufficient Column Efficiency. Your column may not have enough theoretical plates to separate the components.
-
Solution: Increase the length of the fractionating column. A longer column provides more surface area for the repeated vaporization-condensation cycles required for separation.[4][6] Alternatively, switch to a more efficient packing material, such as structured packing, which increases the number of theoretical plates per unit length.[8]
-
-
Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for equilibrium to be established between the liquid and vapor phases within the column.[17]
-
Solution: Reduce the heating rate of the distillation pot. The goal is a slow, steady collection rate of 1-2 drops per second. You should observe a distinct ring of condensate rising slowly up the column.[4] If this ring rises too quickly, the separation will be poor.
-
-
Possible Cause 3: Incorrect Reflux Ratio. The reflux ratio (the ratio of condensate returned to the column versus condensate collected) is too low.
-
Solution: If using a distillation head with reflux control, increase the reflux ratio. A higher reflux ratio enhances separation efficiency by allowing more liquid to flow back down the column, increasing the number of equilibrium stages.
-
Problem 2: The distillation has stopped, or no distillate is being collected even though the pot is boiling.
-
Possible Cause 1: Vacuum Leak. A leak in the system will raise the pressure, increasing the boiling point of the liquid, potentially beyond the temperature your heating mantle can achieve.
-
Solution: Check every joint and connection for a proper seal. Ensure all ground glass joints are properly greased (using a vacuum-rated grease) and securely clamped. Check all tubing for cracks or loose connections to the vacuum pump.
-
-
Possible Cause 2: Insufficient Heating or Heat Loss. The vapor may not have enough energy to travel the full length of the column and reach the condenser.
-
Solution: Ensure the heating mantle is set to a temperature appropriately above the target boiling point at your operating pressure. Insulate the distillation pot and the fractionating column with glass wool or aluminum foil to minimize heat loss to the environment.[4] This is especially important in a fume hood with high airflow.[17]
-
-
Possible Cause 3: Column Flooding. This occurs when an excessive amount of liquid accumulates in the column, obstructing the upward flow of vapor. It is often caused by too high a heating rate.
-
Solution: Immediately reduce or turn off the heat and allow the column to drain. Once the flooding has subsided, resume heating at a much slower rate.
-
Problem 3: The product in the distillation pot or the distillate is turning yellow or brown.
-
Possible Cause: Thermal Decomposition. The compound is degrading due to excessive temperature.
-
Solution: Your vacuum is not deep enough. The primary goal of vacuum distillation is to prevent this.[3] Improve the vacuum by using a better vacuum pump or by finding and fixing leaks in your system. A lower pressure will allow you to distill at a lower, safer temperature.
-
Experimental Workflow & Protocols
Workflow for Purification of this compound
The following diagram illustrates the logical workflow for the purification process, from initial setup to final analysis.
Caption: Workflow for vacuum fractional distillation of this compound.
Protocol 1: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Place the crude this compound (do not fill more than 2/3 full) and a magnetic stir bar into a round-bottom flask.
-
Attach a packed fractionating column (e.g., a 30 cm Vigreux or a column filled with structured packing) to the flask.
-
Place a distillation head with a thermometer and condenser above the column. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[4]
-
Attach a receiving flask to the condenser outlet via a vacuum adapter.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
Secure all glass joints with clamps and apply a thin layer of vacuum grease.
-
-
Execution:
-
Start the magnetic stirrer and the condenser cooling water.
-
Slowly and carefully apply the vacuum. The crude mixture may bubble as dissolved gases are removed.
-
Once a stable, deep vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Observe the column as the liquid begins to boil. Watch for a ring of condensing vapor to slowly ascend the column.[4] Adjust the heat to maintain a slow ascent.
-
Allow the system to equilibrate by letting the vapor reflux in the column for a period before collecting any distillate. This ensures the column's temperature gradient is established and separation is maximized.
-
Collect the Foreshot: Collect the first few milliliters of distillate, which will contain any low-boiling impurities, in a separate receiving flask. The temperature will likely be unstable during this phase.
-
Collect the Main Fraction: When the temperature at the distillation head stabilizes, switch to a clean receiving flask. Collect the this compound fraction while the temperature remains constant. Record this temperature and the pressure.
-
Stop the Distillation: When the temperature begins to drop or rise sharply, or when only a small amount of liquid remains in the distillation flask, stop the distillation. The remaining liquid contains higher-boiling impurities.
-
Turn off the heat and allow the system to cool completely before slowly and carefully venting the vacuum.
-
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation:
-
Dilute a small aliquot (e.g., 1 µL) of the collected main fraction in a suitable solvent (e.g., 1 mL of dichloromethane or hexane) in a GC vial.
-
-
Instrument Setup (Example Conditions):
-
Injector: Split/splitless inlet at 270°C.
-
Column: A non-polar or mid-polar capillary column, such as a 5% diphenyl–95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[18]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes. (This program should be optimized for your specific setup and potential impurities).
-
MS Detector: Operate in electron impact (EI) mode, scanning a mass range of m/z 45–400.[18]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The purity of the this compound can be calculated based on the relative peak area.
-
Identify the main peak as this compound by its retention time and by comparing its mass spectrum to a reference library.
-
Identify any impurity peaks by analyzing their respective mass spectra.
-
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Pope Scientific Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing. Retrieved from [Link]
-
Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier. Retrieved from [Link]
-
Reddit. (2019, May 8). What improves vacuum fractional distillation? Retrieved from [Link]
-
EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. Retrieved from [Link]
-
Maratek. (n.d.). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. Retrieved from [Link]
-
Scribd. (n.d.). Optimizing Vacuum Distillation Columns. Retrieved from [Link]
-
Distilmate. (n.d.). The Best Distillation Column Packing Material (For Reflux). Retrieved from [Link]
-
BEPeterson. (n.d.). Distillation Column Components: Trays, Packing & Essential Parts Explained. Retrieved from [Link]
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MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]
-
Maratek. (2023, September 8). The Principles and Operating Parameters of Fractional Distillation. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
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A Level Chemistry. (n.d.). Fractional Distillation Of Crude Oil. Retrieved from [Link]
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PubChem - NIH. (n.d.). hex-5-enylbenzene. Retrieved from [Link]
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Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
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LookChem. (n.d.). Cas 1588-44-9,this compound. Retrieved from [Link]
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SpringerLink. (2014). Chemical characterisation of spray paints by a multi-analytical (Py/GC-MS, FT-IR, μ-Raman) approach. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
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Technical Support Center: Purification of 6-phenyl-1-hexene
Introduction
Welcome to the Technical Support Center for the synthesis and purification of 6-phenyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile alkene. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the desired purity of your product.
Common Synthetic Routes and Their Associated Impurities
The choice of purification strategy is intrinsically linked to the synthetic route employed. Below is a summary of common methods for synthesizing this compound and the typical impurities associated with each.
| Synthesis Method | Common Impurities | Key Purification Challenges |
| Grignard Reaction | Biphenyl, unreacted starting materials (e.g., bromobenzene, 5-hexenyl bromide) | Biphenyl has a boiling point close to the product, making separation by distillation challenging. |
| Wittig Reaction | Triphenylphosphine oxide (TPPO), unreacted starting materials | TPPO can be difficult to separate from non-polar products by chromatography. |
| Heck Coupling | Palladium catalyst residues, biaryl compounds | Removal of trace metals is critical for many applications. |
Troubleshooting and Purification Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: Grignard Synthesis
Question: My crude this compound from a Grignard reaction is contaminated with a significant amount of a higher-boiling impurity, which I suspect is biphenyl. How can I effectively remove it?
Answer: This is a very common issue with Grignard reactions involving phenylmagnesium halides. Biphenyl is formed via a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[1] The formation of this byproduct is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[1] Due to the relatively close boiling points of this compound (~216 °C) and biphenyl (~255 °C), a simple distillation may not provide adequate separation.[2][3] Here are two effective methods for removing biphenyl:
Fractional distillation is a powerful technique for separating liquids with close boiling points.[4] The process involves multiple vaporization-condensation cycles, which enrich the vapor phase with the more volatile component (this compound).[4][5]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.[5][6]
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.
-
Heating and Insulation: Gently heat the flask using a heating mantle. To maintain a proper temperature gradient, insulate the fractionating column with glass wool or aluminum foil.[4][5]
-
Distillation: As the mixture heats, observe the vapor rising through the column. The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component (this compound). Collect the distillate in fractions.
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect the initial, lower-boiling fraction, which may contain residual solvent or other volatile impurities.
-
Fraction 2 (Product): As the temperature stabilizes near the boiling point of this compound (~216 °C), switch to a clean receiving flask to collect the purified product.
-
Fraction 3 (Intermediate): A gradual increase in temperature will indicate that the product is nearly completely distilled. An intermediate fraction can be collected during this temperature transition.
-
Fraction 4 (Impurity): A sharp rise in temperature towards the boiling point of biphenyl (~255 °C) indicates that the impurity is beginning to distill. Stop the distillation at this point to prevent contamination of the product.
-
-
Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: Fractional Distillation Workflow
Caption: Decision tree for selecting a purification method.
References
-
Abdel-sattar, A. A. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 4(8), 223. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Common Chemistry. (n.d.). Biphenyl. Retrieved from [Link]
-
ACS Omega. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Retrieved from [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
How to Perform a Captivating Fractional Distillation Experiment for GCSE Chemistry Classes. (2023, July 14). Edulab. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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(n.d.). Column chromatography. Retrieved from [Link]
-
YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
(n.d.). Fractional Distillation. Retrieved from [Link]
-
YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
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Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
(n.d.). How to run column chromatography. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
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ResearchGate. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
YouTube. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis of Alkenes. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 10.1 Synthesis of Alkenes – Organic Chemistry I. Retrieved from [Link]
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YouTube. (2020, June 5). Fractional Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.1: Synthesis of Alkenes. Retrieved from [Link]
-
organic chemistry tutor. (n.d.). Alkene Synthesis. Retrieved from [Link]
-
YouTube. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]
-
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Technical Support Center: Grignard Synthesis of 6-phenyl-1-hexene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Grignard synthesis of 6-phenyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthesis and minimize side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound from phenylmagnesium bromide and 6-bromo-1-hexene.
Q1: My reaction yield is extremely low or zero. What are the primary causes?
A low or non-existent yield is one of the most common issues in Grignard synthesis and almost always points to two main culprits: premature quenching of the Grignard reagent or failure of the reagent to form in the first place.
Causality and Actionable Solutions:
-
Presence of Protic Contaminants: Grignard reagents are exceptionally strong bases and will react with even weakly acidic protons from sources like water, alcohols, or even trace moisture on glassware.[1][2] This acid-base reaction is faster than the desired nucleophilic attack, consuming your reagent and forming benzene.[3][4]
-
Protocol: Ensure all glassware is rigorously dried. Flame-dry all flasks and condensers under vacuum or in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Protocol: Solvents must be anhydrous. Use a freshly opened bottle of anhydrous ether or THF, or dry the solvent yourself. A common method for drying THF is distillation from sodium/benzophenone until the characteristic deep blue color of the ketyl radical persists.[5]
-
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[6]
-
Protocol: Activate the magnesium surface in situ. Add the magnesium turnings to the dry flask and stir them vigorously under an inert atmosphere to mechanically break the oxide layer. Add a small crystal of iodine; the vapor will etch the magnesium surface.[6] Other activators like 1,2-dibromoethane can also be used.
-
-
Poor Quality Halides: Both the bromobenzene used to form the Grignard and the 6-bromo-1-hexene must be pure and dry.[5]
-
Solution: Consider passing the liquid halides through a short plug of activated alumina to remove trace water and acidic impurities before use.[5]
-
Q2: I've isolated my product, but it's contaminated with a significant amount of biphenyl. How can I prevent this?
The formation of biphenyl is a classic side reaction in Grignard syntheses involving aryl halides. This byproduct arises from a homocoupling reaction, often referred to as a Wurtz-Fittig type reaction.[7][8]
Mechanism and Prevention:
The Grignard reagent (PhMgBr) can react with the unreacted starting material (bromobenzene) to form biphenyl (Ph-Ph).[9][10] This side reaction is particularly favored at higher temperatures and higher concentrations of the aryl halide.[10][11]
-
Control Reaction Conditions:
-
Slow Addition: Add the bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling side reaction.[9][11]
-
Temperature Management: The reaction to form the Grignard reagent is exothermic.[7] Maintain a gentle reflux using a water bath. Overheating can significantly increase the rate of biphenyl formation.[11]
-
-
Solvent Choice: Some studies suggest that solvents like 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling byproducts more effectively than THF in certain Grignard reactions.[12]
Q3: My primary byproduct is benzene, not biphenyl. What does this indicate?
The presence of benzene strongly indicates that your Grignard reagent formed successfully but was subsequently quenched by a proton source.[4][13] As mentioned in Q1, Grignard reagents are potent bases. The carbon atom bonded to magnesium is highly nucleophilic and basic, readily abstracting a proton from water, alcohols, or terminal alkynes.[1]
Troubleshooting Steps:
-
Re-evaluate Drying Procedures: This is the most critical step. Re-verify that your solvent is truly anhydrous and that all glassware was meticulously dried.[5][6]
-
Check Inert Atmosphere: Ensure a positive pressure of inert gas (like nitrogen or argon) is maintained throughout the entire process, from reagent formation to the addition of the electrophile. This prevents atmospheric moisture from entering the system.[14]
-
Examine Starting Materials: Your 6-bromo-1-hexene should be anhydrous. If it has been stored for a long time, it may have absorbed moisture.
Q4: I'm seeing byproducts related to the hexene chain, such as 1,5-hexadiene. Why is this happening?
While less common than biphenyl or benzene, side reactions involving the alkyl halide can occur. The formation of 1,5-hexadiene would result from the homocoupling of 6-bromo-1-hexene.
Potential Causes:
-
Wurtz Coupling of Alkyl Halide: Similar to the formation of biphenyl, two molecules of 6-bromo-1-hexene can couple in the presence of magnesium. This is generally less favorable than the formation of the primary Grignard reagent but can be promoted by localized high temperatures.
-
Reaction with Allylic Halides: It is crucial to note that the reactivity of the halide is key. While 6-bromo-1-hexene is a primary halide, Grignard reactions involving allylic halides are notoriously prone to coupling side reactions.[15][16] Ensure your starting material has not isomerized and is indeed 6-bromo-1-hexene.
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired reaction for synthesizing this compound and the major competing side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction, Diethyl Ether or THF?
-
A: Both are excellent choices. Diethyl ether has a lower boiling point (34.6 °C), which can make controlling the exothermic reaction easier. Tetrahydrofuran (THF) has a higher boiling point (66 °C) and is a better solvating agent, which can be beneficial for forming Grignard reagents from less reactive halides like aryl chlorides.[17][18][19] For bromobenzene, either solvent is typically effective. THF's ability to better stabilize the Grignard reagent can sometimes lead to higher reactivity.[17]
-
-
Q: How can I be sure my Grignard reagent has formed before adding the 6-bromo-1-hexene?
-
A: Visual cues are often sufficient. The initiation of the reaction is marked by the appearance of bubbles on the magnesium surface and the solution turning cloudy and greyish-brown. The reaction is exothermic, so a gentle reflux should be observed. For quantitative analysis, you can take a small aliquot, quench it with a known amount of iodine, and back-titrate the excess iodine.
-
-
Q: What is the optimal temperature for the reaction?
-
A: For the formation of phenylmagnesium bromide, maintaining a gentle reflux of the ethereal solvent is ideal. For the subsequent reaction with 6-bromo-1-hexene, it is often beneficial to cool the Grignard solution to 0 °C before slowly adding the alkyl halide. This helps to control the exothermicity of the addition and can minimize side reactions like Wurtz coupling.[6][9]
-
-
Q: Why does the reaction mixture turn black or cloudy?
Data & Protocols
Table 1: Comparison of Common Ethereal Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages |
| Diethyl Ether | 34.6 | 4.3 | Easy to control exotherm, traditional choice. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Better solvating power, can increase reactivity.[17] |
| 2-Methyl-THF | 80 | 6.2 | Higher boiling point, potentially suppresses Wurtz coupling.[12] |
Protocol: General Procedure for the Synthesis of this compound
I. Preparation of Phenylmagnesium Bromide
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen or argon.
-
Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine and gently warm with a heat gun until violet vapors are observed.[6] Allow to cool.
-
Initiation: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Addition: Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small amount (~10%) of the bromobenzene solution to the magnesium. Stir. The reaction should initiate (bubbling, cloudiness, gentle reflux). If not, gently warm the flask.
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation.
II. Reaction with 6-bromo-1-hexene
-
Cooling: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Addition: Dissolve 6-bromo-1-hexene (0.95 equivalents) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at or below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
III. Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation as appropriate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Grignard synthesis issues.
References
-
Swiss, K. (2019). Why is THF used in Grignard? Quora. [Link]
-
Various Authors. (2021). What happens when a Grignard reagent reacts with water? Quora. [Link]
-
Various Authors. (2023). How can biphenyl be formed in a Grignard reaction, and how can it be minimized? Brainly. [Link]
-
Filo. (2025). Why can the Grignard reagent of C6H5Cl be prepared in THF but not in ether?[Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]
-
Hong, Y., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 1536-1542. Royal Society of Chemistry. [Link]
-
Clark, J. (n.d.). Grignard reagents. Chemguide. [Link]
-
Gauth. (n.d.). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. [Link]
-
Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples. [Link]
-
Wikipedia contributors. (n.d.). Grignard reaction. Wikipedia. [Link]
-
Tuulmets, A., et al. (2000). Solvation Effects in the Grignard Reaction with Carbonyl Compounds. Collection of Czechoslovak Chemical Communications, 65(9), 1375-1384. [Link]
-
Vedantu. (n.d.). Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. [Link]
-
Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. [Link]
-
R-bloggers. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]
-
Student Doctor Network. (2011). Grignard Reagents & Alkyl Halides. [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. ACS Publications. [Link]
-
Organic Chemistry. (2020). Allylic Grignard reagents in organic synthesis. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]
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Handling and storage precautions for 6-phenyl-1-hexene
Welcome to the dedicated technical support guide for 6-phenyl-1-hexene (CAS 1588-44-9). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this versatile chemical intermediate. As a compound used in the synthesis of specialty polymers, fine chemicals, and pharmaceuticals, understanding its properties is paramount for experimental success and laboratory safety.[1][2]
Quick Reference Data Table
For immediate reference, the key physical and safety properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ | [1] |
| Molecular Weight | 160.26 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 216 °C | [1][4] |
| Melting Point | -30.6 °C (estimate) | [1][4] |
| Density | 0.8839 g/cm³ | [1][4] |
| Flash Point | >65 °C (>150 °F) | [4] |
| Storage | Room temperature, under inert gas, tightly sealed | [1] |
| Key Hazards | May cause skin, eye, and respiratory irritation.[5] Flammable.[5] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing a logical path from problem to solution.
Issue 1: My reaction is sluggish or failing to initiate.
Question: I'm using this compound in a polymerization reaction, but the conversion is much lower than expected. What could be the cause?
Answer: Several factors related to the quality and handling of this compound can impede a reaction.
-
Potential Cause 1: Peroxide Contamination. Like many alkenes, this compound can be susceptible to autoxidation, forming hydroperoxides over time, especially if stored improperly. These peroxides can inhibit or poison sensitive catalysts, particularly those used in coordination polymerization.
-
Validation & Solution:
-
Peroxide Test: Use a peroxide test strip to check for contamination in your stock bottle. A positive test indicates the presence of peroxides.
-
Purification: If peroxides are detected, the material must be purified. A common method is to pass the liquid through a column of activated alumina, which effectively removes peroxides.
-
Preventative Action: Always store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Some suppliers provide the reagent with stabilizers like TBC (tert-butylcatechol), which you may need to remove via distillation or column chromatography depending on your reaction's sensitivity.[1]
-
-
Potential Cause 2: Catalyst Incompatibility. The terminal alkene group is the primary site of reactivity.[1] Ensure your chosen catalyst is appropriate for this type of monomer and is not being deactivated by other components in the reaction mixture.
-
Validation & Solution:
-
Review Literature: Confirm that your catalyst system has been successfully used for similar terminal alkenes.
-
Control Experiment: Run a small-scale control reaction with a known, highly reactive olefin to confirm your catalyst is active.
-
Workflow: Investigating a Failed Reaction
The following diagram outlines a logical workflow for troubleshooting reactions involving this compound.
Caption: Troubleshooting workflow for a failed reaction.
Frequently Asked Questions (FAQs)
This section covers essential questions regarding the safe handling and storage of this compound.
Q1: What are the correct storage conditions for this compound?
A: Proper storage is crucial to maintain the compound's integrity.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the risk of oxidation and peroxide formation.
-
Temperature: Store at room temperature in a well-ventilated area.[1][5] Keep the container away from heat sources, sparks, and open flames.[5][6] Note that it may freeze if stored below 0°C.[5]
-
Container: Keep the container tightly closed to prevent the formation of vapor and contamination.[5][6]
-
Incompatibilities: Store away from strong oxidizing agents.[5][7]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A: Always handle this compound in a well-ventilated area or a chemical fume hood.[5] The recommended PPE includes:
-
Eye Protection: Chemical splash goggles or safety glasses are mandatory.[8] A face shield should be used if there is a significant splash hazard.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[9] Always inspect gloves for tears or holes before use and change them immediately if contact with the chemical occurs.[8]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[9] Ensure it is buttoned.
-
Respiratory Protection: If working outside of a fume hood where inhalation of vapors is possible, a NIOSH-certified organic vapor respirator is recommended.[5]
Q3: How should I respond to a spill of this compound?
A: In case of a spill, follow these procedures:
-
Evacuate: Evacuate unnecessary personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent, inert material (e.g., vermiculite, sand, or earth) to dike the spill and prevent it from entering sewers or waterways.[5]
-
Collect: Carefully sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Emergency responders must wear appropriate protective equipment as described in Q2.[5]
Q4: What is the proper method for disposing of waste this compound?
A: this compound waste must be treated as hazardous chemical waste.
-
Do not dispose of it down the sewer. [5]
-
Collect waste in a clearly labeled, sealed container.
-
Disposal should be carried out by incineration via a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5][10] Avoid release to the environment.[5]
Q5: Is this compound stable? What materials should it not come into contact with?
A: The compound is generally stable under recommended storage conditions.[5] However, you must avoid:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions.[5]
-
Heat, Flames, and Sparks: As a combustible liquid, it should be kept away from all ignition sources.[5][6] Vapors can form flammable mixtures with air.[7]
-
Organic Acid Vapors: The Safety Data Sheet lists organic acid vapors as a material to avoid.[5]
References
-
This compound Safety Data Sheet. (2025). Gelest.[Link]
-
This compound Product Page. MySkinRecipes.[Link]
-
1-Hexene Safety Data Sheet. (2024). Airgas.[Link]
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Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]
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Personal Protective Equipment. United States Environmental Protection Agency (EPA).[Link]
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Lab Safety Equipment & PPE. ChemTalk.[Link]
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1-Hexene Safety Data Sheet. (2023). CPAchem.[Link]
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This compound (CAS 1588-44-9) Information. LookChem.[Link]
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Hazardous Waste Disposal Guide. (2023). Northwestern University.[Link]
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Proper disposal of chemicals. Sciencemadness Wiki.[Link]
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1-Hexene Safety Data Sheet. Chemos GmbH & Co.KG.[Link]
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Technical Support Center: Scaling Up the Synthesis of 6-Phenyl-1-Hexene
Welcome to the technical support center for the synthesis of 6-phenyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for scaling up this important chemical intermediate. This compound is a valuable building block in the synthesis of specialty polymers and fine chemicals.[1][2] This resource addresses common challenges and frequently asked questions to ensure a safe, efficient, and scalable synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for scale-up?
A1: Several effective methods exist for the synthesis of this compound. The most prevalent routes include Grignard reactions, Suzuki coupling, and the Wittig reaction. The choice of method for scale-up depends on factors such as raw material cost, available equipment, safety considerations, and desired purity.
-
Grignard Reaction: This is a classic and often cost-effective method involving the reaction of a Grignard reagent, such as 3-phenylpropylmagnesium bromide, with an allyl halide like allyl bromide.[3] While widely used, scaling up Grignard reactions presents challenges related to their exothermic nature and sensitivity to moisture and air.[4][5][6][7][8]
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is known for its high functional group tolerance and milder reaction conditions.[9][10] For this compound, this could involve coupling a phenylboronic acid derivative with a 6-halo-1-hexene. Optimization of catalyst loading and reaction conditions is crucial for cost-effective scale-up.[11][12][13]
-
Wittig Reaction: This reaction provides a reliable way to form the terminal double bond by reacting a phosphorus ylide with an aldehyde.[14][15][16][17] For this synthesis, benzaldehyde could be reacted with the ylide derived from 5-hexenyltriphenylphosphonium bromide. A key challenge is the removal of the triphenylphosphine oxide byproduct, especially at a larger scale.[15][18]
For industrial-scale production, a thorough process hazard analysis (PHA) is essential for Grignard-based routes due to their exothermic nature.[4][7][19] Suzuki coupling, while potentially more expensive due to the palladium catalyst, can offer a more controlled and safer process on a large scale.[12][13]
Q2: I'm encountering low yields in my Grignard synthesis of this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Grignard reactions are a common issue, often stemming from a few key factors. The primary culprits are typically moisture, improper initiation of the reaction, and side reactions.
Troubleshooting Low Yields in Grignard Synthesis:
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Moisture | Grignard reagents are extremely sensitive to water, which will quench the reagent.[5][20] Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[5][20] Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Magnesium Activation | The magnesium surface can be coated with a layer of magnesium oxide, preventing the reaction from starting.[21] Solution: Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Gentle heating can also help initiate the reaction.[20] |
| Slow or No Initiation | It can be difficult to determine if the highly exothermic reaction has started, leading to a dangerous accumulation of the alkyl halide.[19] Solution: Use in situ monitoring techniques like FTIR to confirm initiation before adding the bulk of the halide.[19] Add a small portion of the halide first and watch for signs of reaction (e.g., bubbling, gentle reflux) before proceeding with a controlled addition.[19] |
| Side Reactions | The primary side reaction is Wurtz coupling, where two molecules of the alkyl halide couple to form a dimer (e.g., 1,6-diphenylhexane).[22][23] Solution: Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension. Ensure efficient stirring to dissipate localized heat. |
Q3: My Suzuki coupling reaction for this compound is sluggish and gives a complex mixture of byproducts. How can I optimize it for scale-up?
A3: Optimizing a Suzuki coupling reaction involves a systematic evaluation of several parameters to maximize yield and minimize impurities. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions with a minimal number of experiments.[11][23]
Key Parameters for Suzuki Coupling Optimization:
| Parameter | Considerations for Optimization |
| Catalyst and Ligand | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[24] For scale-up, aim for low catalyst loading (e.g., <1 mol%) to minimize cost and residual palladium in the product.[11][12][13] |
| Base | The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. An aqueous base is often used.[10] |
| Solvent System | A two-phase system (e.g., toluene/water, THF/water) is common. The choice of solvent affects the solubility of reactants and the overall reaction kinetics. |
| Temperature | While many Suzuki couplings are run at elevated temperatures, running the reaction at a lower temperature can sometimes reduce byproduct formation.[11] |
| Reaction Time | Monitor the reaction progress by techniques like HPLC or GC to determine the optimal reaction time and avoid the formation of degradation products. |
Q4: How can I efficiently remove the triphenylphosphine oxide byproduct from my Wittig reaction at a large scale?
A4: The removal of triphenylphosphine oxide (TPPO) is a well-known challenge in Wittig reactions, as it often co-purifies with the desired product due to similar solubility profiles.[15][18]
Strategies for TPPO Removal:
-
Crystallization: If your product is a solid, careful selection of a crystallization solvent can leave the TPPO in the mother liquor.
-
Chromatography: While effective at the lab scale, column chromatography is often not practical for large-scale production. However, it can be used for high-purity applications.
-
Precipitation/Filtration: In some cases, TPPO can be precipitated out of the reaction mixture by adding a non-polar solvent like hexane or pentane and then removed by filtration.
-
Alternative Reagents: For challenging separations, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct of the HWE reaction is water-soluble, making for a much simpler aqueous workup.[18]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up of this compound synthesis.
Problem 1: The Grignard reaction becomes uncontrollable and exotherms dangerously.
-
Cause: The rate of addition of the alkyl halide is too fast, or the reaction has stalled and then suddenly initiated with an excess of halide present.[6][7][19]
-
Solution:
-
Controlled Addition: Use a syringe pump or an addition funnel for a slow, controlled addition of the alkyl halide.
-
Monitoring: Monitor the internal reaction temperature closely. Have an ice bath ready to cool the reaction if necessary.[5]
-
Initiation Confirmation: Ensure the reaction has initiated with a small amount of halide before proceeding with the full addition.[19]
-
Solvent Choice: Using a higher-boiling solvent like THF can provide a wider temperature window for safe operation compared to diethyl ether.[6][7]
-
Problem 2: Significant amounts of biphenyl are formed as a byproduct in my Suzuki coupling reaction.
-
Cause: Homocoupling of the phenylboronic acid is a common side reaction in Suzuki couplings.
-
Solution:
-
Oxygen Control: Degas the reaction mixture thoroughly and maintain an inert atmosphere, as oxygen can promote homocoupling.
-
Base Selection: Use a weaker base or adjust the stoichiometry of the base.
-
Temperature Optimization: Lowering the reaction temperature can sometimes suppress homocoupling.[11]
-
Problem 3: The Wittig reaction results in a mixture of E/Z isomers of this compound.
-
Cause: The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide.[14][17]
-
Solution:
-
Ylide Type: For the synthesis of a terminal alkene like this compound, this is generally not an issue as there is no E/Z isomerism at the newly formed double bond. However, if a substituted ylide were used, non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[14][17]
-
Reaction Conditions: The choice of solvent and the presence of lithium salts can influence the stereochemical outcome.[14]
-
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Grignard Reaction
Safety Note: Grignard reagents are highly reactive and moisture-sensitive. This procedure must be carried out under a dry, inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6][7][8]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[5][20]
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine and stir until the color dissipates, indicating activation.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask. Slowly add a solution of 3-phenylpropyl bromide (1.0 equivalent) in anhydrous diethyl ether via the addition funnel. The reaction should initiate, evidenced by gentle reflux. Maintain a steady reflux by controlling the addition rate.
-
Reaction with Allyl Bromide: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Slowly add allyl bromide (1.1 equivalents) via the addition funnel, maintaining the temperature below 10 °C.
-
Quenching: Once the reaction is complete (monitored by TLC or GC), slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Diagram 1: Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. (n.d.).
- What are Grignard reagent preparation precautions during prepar
- Developing SOPs for Hazardous Chemical Manipul
- Optimizing Suzuki Coupling Reactions. CovaSyn. (n.d.).
- Technical Support Center: Scaling Up Grignard Purific
- Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Grignard Reaction.
- Laboratory Safety Standard Operating Procedure (SOP)
- This compound. Alfa Chemistry. (n.d.).
- Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
- Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem. (n.d.).
- 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. (2020).
- Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. (n.d.).
- (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
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Troubleshooting low conversion rates in 6-phenyl-1-hexene reactions
Technical Support Center: 6-Phenyl-1-Hexene Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. We will move beyond simple procedural lists to explore the underlying chemical principles governing reaction success, ensuring you can build robust, self-validating experimental systems.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding reactions with this compound.
Q1: What are the most common reasons for low conversion rates in reactions involving this compound?
Low conversion rates can typically be traced back to one of four areas: catalyst issues (deactivation, inhibition, or incorrect choice), suboptimal reaction conditions (temperature, concentration, time), poor substrate or solvent quality (presence of impurities), or inherent limitations of the reaction itself (unfavorable equilibrium).[1] A systematic approach, starting with the quality of your reagents, is the most effective way to troubleshoot.
Q2: How critical is the purity of this compound and other reagents?
Extremely critical. Commercial this compound can contain inhibitors like peroxides (from air exposure), water, or other functionalized impurities from its synthesis. These can poison sensitive catalysts, particularly those used in olefin metathesis or hydrogenation.[2] For instance, amines and even free phosphine ligands can act as powerful inhibitors for Grubbs-type metathesis catalysts.[2][3][4] We strongly recommend purifying the substrate and solvents immediately before use.
Q3: My catalyst appears to be inactive from the start. What could be the cause?
Initial catalyst inactivity is often due to poisoning or improper handling. Many catalysts, especially for metathesis and hydrogenation, are air- and moisture-sensitive.[5] Exposure to the atmosphere can lead to rapid decomposition. Another common cause is the presence of inhibitors in the substrate or solvent, such as sulfur compounds, amines, or even water, which can irreversibly bind to the active metal center.[2][3]
Q4: Can the choice of solvent dramatically affect the conversion rate?
Absolutely. The solvent's role extends beyond simply dissolving reactants. It can influence catalyst stability, the solubility of gaseous byproducts (like ethene in metathesis), and the stability of reaction intermediates.[6][7][8] For example, in the epoxidation of alkenes, solvent molecules can alter the free energies of intermediates and transition states, directly impacting reaction rates and selectivity.[6][8] In some cases, coordinating solvents may compete with the substrate for the catalyst's active site, reducing the reaction rate.
Q5: What are the most common side reactions to be aware of?
With this compound, the most prevalent side reaction is often double bond isomerization, where the terminal alkene migrates to form more stable internal isomers (e.g., 6-phenyl-2-hexene).[9] These internal olefins are typically less reactive in many transformations, leading to lower yields of the desired product. This is particularly common in olefin metathesis reactions where ruthenium hydride species, formed from catalyst decomposition, can catalyze isomerization.[9] Other potential side reactions include oligomerization or polymerization, especially at high substrate concentrations.[10][11]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Issue 1: Low or No Conversion from the Outset
This scenario suggests a fundamental problem with the catalyst's activity or the reaction setup.
Symptom: Analysis of the reaction mixture (by GC, TLC, or NMR) after a reasonable time shows only starting material.
Caption: Troubleshooting workflow for initial reaction failure.
Potential Cause A: Catalyst Inhibition or Poisoning
-
The "Why": Catalysts function by providing a low-energy pathway for a reaction. Inhibitors are molecules that bind to the catalyst's active site, blocking the substrate from accessing it. This binding can be reversible or irreversible (poisoning). N-donor ligands (like pyridine or imidazoles) and even excess phosphine ligands are known inhibitors for Grubbs catalysts used in olefin metathesis.[3][4] For hydrogenation catalysts like Palladium on Carbon (Pd/C), sulfur-containing compounds are potent poisons.
-
Solution:
-
Substrate Purification: Pass this compound through a plug of activated basic alumina to remove acidic impurities and peroxides. For ultimate purity, vacuum distill from a drying agent like CaH₂.
-
Solvent Purification: Use anhydrous solvents from a solvent purification system (SPS) or distill from an appropriate drying agent under an inert atmosphere.
-
Identify the Culprit: If you suspect a specific impurity in a complex substrate, consider adding a scavenger. For example, a small amount of an acid scavenger can be used if acidic impurities are suspected, but this must be done cautiously as the scavenger itself could interfere.[12]
-
Potential Cause B: Improper Catalyst Handling
-
The "Why": Many high-activity catalysts are organometallic complexes that are sensitive to oxygen and moisture. For example, Grubbs and Schrock metathesis catalysts, and many homogeneous hydrogenation catalysts, will readily decompose in the presence of air, rendering them inactive.[5]
-
Solution:
-
Strict Inert Atmosphere: Handle all catalysts and reagents under an inert atmosphere (high-purity Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.
-
Degas Solvents: Ensure solvents are thoroughly degassed before use to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Issue 2: Reaction Stalls After Initial Progress
Symptom: The reaction begins as expected, but conversion plateaus at an intermediate level (e.g., 30-60%) and does not proceed further even with extended reaction time.
Caption: Common pathways for catalyst deactivation during a reaction.
Potential Cause A: Catalyst Decomposition
-
The "Why": Even under inert conditions, catalysts have a finite lifetime at a given temperature. They can undergo decomposition pathways that lead to inactive species. For example, some ruthenium metathesis catalysts can decompose to form ruthenium hydrides, which are inactive for metathesis but can be active for olefin isomerization, further complicating the reaction.[9] Sintering of heterogeneous catalysts, where active metal particles aggregate, is another deactivation pathway.[13]
-
Solution:
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[1]
-
Sequential Catalyst Addition: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction to maintain a sufficient concentration of the active species.
-
Choose a More Robust Catalyst: Later-generation catalysts, such as Hoveyda-Grubbs catalysts, often exhibit higher thermal stability compared to first-generation Grubbs catalysts.[5][14]
-
Potential Cause B: Equilibrium Limitations (Especially in Cross-Metathesis)
-
The "Why": Olefin metathesis is an equilibrium-driven process.[15] In a cross-metathesis reaction of this compound with another terminal olefin, a volatile byproduct (ethylene) is often generated. According to Le Chatelier's principle, removing this gaseous product from the reaction vessel will drive the equilibrium towards the desired product.[15]
-
Solution:
-
Apply Vacuum: Conduct the reaction under a gentle vacuum (if the solvent's boiling point allows) to continuously remove ethylene.
-
Inert Gas Sparge: Bubble a slow stream of an inert gas (e.g., argon) through the reaction mixture.[14] This helps to carry away the dissolved ethylene, pushing the reaction to completion.
-
Experimental Protocols & Data
To provide a practical framework, we present a purification protocol and key data tables to guide your experimental design.
Protocol 1: Purification of this compound
This protocol is designed to remove common inhibitors like peroxides and polar impurities.
-
Initial Wash: In a separatory funnel, wash the commercial this compound with a 10% aqueous solution of ferrous sulfate (FeSO₄) to remove peroxides. Test for peroxides using peroxide test strips. Repeat if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of any dissolved water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration & Alumina Plug: Filter the dried liquid. For immediate use in sensitive reactions, pass the filtered liquid through a short (2-3 inch) plug of activated basic alumina in a glass column.
-
Storage: Store the purified olefin under an inert atmosphere and over molecular sieves (3Å or 4Å) in the dark. For long-term storage, keep it in a freezer.
Table 1: Catalyst Selection Guide for Common Transformations
| Reaction Type | Catalyst Example | Key Advantages | Potential Disadvantages & Considerations |
| Olefin Metathesis | Grubbs II Catalyst | High activity, good functional group tolerance.[5] | Moderate stability, can promote isomerization. |
| Hoveyda-Grubbs II | Excellent stability, lower initiation rate (more controlled).[5][14] | Can be slower for sterically hindered substrates. | |
| Hydrogenation | Palladium on Carbon (10% Pd/C) | Highly active, cost-effective, works at low pressure. | Can cause over-reduction (aromatic ring) at high T/P; risk of isomerization. |
| Wilkinson's Catalyst | Homogeneous, highly selective for less substituted alkenes. | Sensitive to air, requires strictly anhydrous/deoxygenated conditions. | |
| Epoxidation | m-CPBA | Simple to use, readily available. | Stoichiometric byproduct (m-chlorobenzoic acid) can complicate purification. |
| Ti-BEA Zeolite with H₂O₂ | Heterogeneous (easy removal), uses a "green" oxidant.[6][8] | Solvent choice is critical for rate and selectivity.[6][8] |
Table 2: Influence of Solvent on 1-Hexene Epoxidation Rate
This table summarizes the qualitative effects of different solvents on the rate of epoxidation reactions, highlighting the importance of solvent screening. Data is conceptualized from findings in the literature.[6][7][16]
| Solvent | Polarity | Hydrogen Bonding | Typical Effect on Epoxidation Rate | Rationale |
| Methanol | Polar Protic | Strong Donor/Acceptor | Often increases rate | Can stabilize hydroperoxo reactive intermediates through hydrogen bonding.[6] |
| Acetonitrile | Polar Aprotic | Weak Acceptor | Moderate rate | Less interaction with intermediates compared to protic solvents.[7] |
| Hexane | Nonpolar | None | Low rate | Poor solubility of oxidant (e.g., H₂O₂); less stabilization of polar transition states. |
| Dichloromethane | Polar Aprotic | None | Moderate rate | Good solvent for reactants but provides minimal specific stabilization. |
References
-
P'Pool, S. J., & Schanz, H. J. (2007). Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. Journal of the American Chemical Society. [Link]
-
P'Pool, S. J., & Schanz, H. J. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. PubMed. [Link]
-
P'Pool, S. J., & Schanz, H. J. (2007). Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. ResearchGate. [Link]
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Bregante, D. T., et al. (2018). Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways. National Institutes of Health (PMC). [Link]
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Wikipedia. Grubbs catalyst. Wikipedia. [Link]
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Lau, V. W.-h., et al. (2015). Solvent effects in the epoxidation reaction of 1-hexene with titanium silicalite-1 catalyst. ResearchGate. [Link]
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Bregante, D. T. (2019). Solvent and surface effects on alkene oxidation catalysis over transition metal incorporated zeolites. University of Illinois IDEALS. [Link]
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Bregante, D. T., et al. (2023). Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways. RSC Publishing. [Link]
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Zhang, Y., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. ScienceDirect. [Link]
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Higman, C. S., et al. (2016). Isomerization During Olefin Metathesis: An Assessment of Potential Catalyst Culprits. ResearchGate. [Link]
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Tuba, R., et al. (2021). Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins. Catalysis Science & Technology (RSC Publishing). [Link]
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Rempel, G. L., et al. (2017). Catalyst Deactivation Processes during 1-Hexene Polymerization. UVIC. [Link]
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Wikipedia. Olefin metathesis. Wikipedia. [Link]
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Mhlongo, G. H., et al. (2018). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). MDPI. [Link]
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Fatima, R., et al. (2021). Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes. RSC Publishing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis: 1H NMR for 6-phenyl-1-hexene
Audience: Researchers, scientists, and drug development professionals
Abstract: In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable biological data and reproducible synthetic outcomes. This guide provides an in-depth analysis of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 6-phenyl-1-hexene, a common building block in organic synthesis. We will explore the causality behind experimental choices in quantitative ¹H NMR (qNMR), present a self-validating protocol, and objectively compare this technique against established chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The Imperative of Purity in Synthesis and Drug Discovery
The purity of a starting material or an active pharmaceutical ingredient (API) directly impacts the validity of subsequent experimental results. An uncharacterized impurity, even in small amounts, can lead to misleading biological activity, side reactions in a synthetic sequence, or inaccurate kinetic data. For a compound like this compound, potential impurities could include residual starting materials, isomers (e.g., 1-phenyl-1-hexene), or solvent residues. Therefore, selecting an analytical method that not only quantifies the main component but also provides structural information about any impurities is paramount.
Why ¹H NMR is a Superior Tool for Purity Determination
While chromatographic techniques are mainstays in purity analysis, ¹H NMR spectroscopy, particularly its quantitative application (qNMR), offers a unique and powerful alternative.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique without the need for compound-specific calibration curves.[2]
Key Advantages of qNMR:
-
Universal Detection: Unlike HPLC which relies on a chromophore for UV detection, NMR can detect any proton-containing molecule, including those that are "UV-invisible".[1]
-
Structural Elucidation: NMR provides unambiguous structural information, allowing for the simultaneous identification and quantification of the target analyte and any impurities in a single experiment.
-
Primary Ratio Method: qNMR is considered a primary ratio measurement method, capable of delivering traceable chemical purity assessments with high accuracy and precision.[2][3]
-
Non-Destructive: The sample can be recovered unchanged after analysis, which is critical when dealing with precious or mass-limited materials.[4]
Experimental Protocol: Quantitative ¹H NMR of this compound
This protocol is designed to be a self-validating system, ensuring the generation of accurate and reliable data.
Sample Preparation: The Foundation of Accuracy
The accuracy of qNMR begins with meticulous sample preparation. The internal standard method is the most common and conceptually straightforward approach for absolute quantitation.[1][5]
-
Select an Internal Standard (IS): The IS must be of high, certified purity, stable, and have sharp signals that do not overlap with any analyte signals. For this compound, suitable standards include 1,4-Dinitrobenzene or Maleic Anhydride.
-
Accurate Weighing: Using a calibrated analytical balance (accurate to 0.01 mg), accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[6]
-
Add Internal Standard: Accurately weigh and add a known amount of the chosen internal standard to the same vial. The molar ratio of IS to the analyte should be roughly 1:1 for optimal accuracy.
-
Dissolution: Add a known volume (e.g., 600 µL for a standard 5 mm tube) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6] Ensure the solvent does not contain peaks that overlap with the analyte or IS.
-
Homogenization & Transfer: Vortex the vial until both the sample and IS are completely dissolved. Transfer the homogenous solution to an NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
Standard ¹H NMR parameters used for qualitative structural confirmation are often insufficient for quantitative analysis. The following parameters are critical for ensuring signal intensity is directly and uniformly proportional to molar concentration.[7]
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30° | A smaller flip angle helps to ensure that differences in T₁ relaxation times between different protons have a minimal effect on signal intensity, though it reduces signal-to-noise per scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | This is the most critical parameter. A sufficient delay ensures all protons have fully relaxed back to thermal equilibrium before the next pulse. For small molecules, a D1 of 30-60 seconds is often a safe starting point. |
| Number of Scans (NS) | 16 or higher | A higher number of scans increases the signal-to-noise ratio (S/N), which is crucial for the accurate integration of both strong and weak signals (impurities). |
| Acquisition Time (AT) | ≥ 3 seconds | A longer acquisition time provides better resolution and a more clearly defined peak shape, which is essential for accurate integration. |
| Transmitter Offset | Centered in the middle of the spectrum | This ensures uniform excitation across the entire frequency range of interest. |
Data Analysis and Purity Calculation
Predicted ¹H NMR Spectrum of this compound
A key strength of NMR is the ability to confirm the identity of the target compound while simultaneously assessing its purity.[8] The spectrum of pure this compound in CDCl₃ is expected to show distinct signals corresponding to its unique proton environments.
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-a (Phenyl) | 7.15 - 7.30 | Multiplet (m) | 5H |
| H-b (Allylic) | 5.75 - 5.90 | Multiplet (m) | 1H |
| H-c (Vinyl) | 4.90 - 5.10 | Multiplet (m) | 2H |
| H-d (Benzylic) | 2.60 - 2.70 | Triplet (t) | 2H |
| H-e (Methylene) | 2.05 - 2.15 | Quartet (q) | 2H |
| H-f (Methylene) | 1.60 - 1.75 | Multiplet (m) | 2H |
| H-g (Methylene) | 1.35 - 1.50 | Multiplet (m) | 2H |
Note: These are predicted values based on standard chemical shift tables. Actual values may vary slightly.[9]
The Purity Calculation
The purity of the analyte (Purityₐ) is calculated using the following equation:[1]
Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (this compound = 160.26 g/mol )
-
m : Mass
-
Purity : Purity of the internal standard
-
Subscripts ₐ and ᵢₛ refer to the analyte and internal standard, respectively.
Self-Validation Check: To ensure accuracy, calculate the purity using multiple, well-resolved signals from the analyte. The results should be consistent. Any significant deviation may indicate an underlying impurity co-eluting with a specific signal.
Workflow for ¹H NMR Purity Analysis
The entire process, from sample preparation to final report, can be visualized as a systematic workflow.
Caption: Workflow for quantitative ¹H NMR analysis.
Comparison with Alternative Purity Analysis Methods
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like GC and HPLC.[10][11] The choice of method often depends on the specific requirements of the analysis.[12]
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures nuclear spin resonance in a magnetic field. Inherently quantitative. | Separates volatile compounds based on boiling point/polarity; detection by mass spectrometry. | Separates compounds based on polarity; detection typically by UV-Vis absorbance. |
| Structural Info | Excellent. Provides detailed structural map of the molecule and impurities. | Good. Mass spectrum provides fragmentation patterns aiding identification. | Poor. Retention time is the primary identifier. Diode-array detectors offer limited spectral info. |
| Quantitation | Absolute quantitation with an internal standard.[4] No response factor needed. | Requires calibration curves or response factors for accurate quantitation. | Requires calibration curves for each analyte and impurity to be quantified. |
| Sample Type | Soluble compounds. Non-destructive. | Volatile and thermally stable compounds. Destructive. | Soluble compounds. Non-destructive (fraction collection possible). |
| Sensitivity | Moderate. Typically requires mg-scale sample amounts. | High. Can detect trace-level impurities (ppm to ppb). | High. Can detect trace-level impurities (ppm to ppb). |
| Throughput | Moderate. Long relaxation delays can increase experiment time. | High. Modern systems have fast run times and autosamplers. | High. Fast gradients and autosamplers are standard. |
| Orthogonality | Mechanistically different from chromatography, making it an excellent orthogonal technique.[1] | Often used as an orthogonal method to HPLC. | Often used as the primary method for release testing. |
Decision Framework: Choosing the Right Analytical Tool
Selecting the optimal analytical technique is a critical decision driven by the specific question you need to answer.
Caption: Decision guide for selecting a purity analysis method.
Conclusion
For the comprehensive analysis of this compound, ¹H NMR spectroscopy stands out as a uniquely informative and accurate method for purity determination. It provides not just a number, but a detailed molecular picture, confirming the identity of the target compound while simultaneously identifying and quantifying proton-bearing impurities in a single, non-destructive experiment. While techniques like GC-MS and HPLC offer superior sensitivity for trace analysis, the structural insight and inherent quantitation of qNMR make it an indispensable, orthogonal tool for researchers, scientists, and drug development professionals who require the highest degree of confidence in their materials. Adherence to a validated, rigorous protocol is essential to leverage the full quantitative power of this technique, ensuring data integrity from the bench to regulatory submission.
References
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-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]
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JEOL Ltd. "What is qNMR (quantitative NMR) ? | Applications Notes." Available at: [Link]
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Kato, T., et al. (2020). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." qNMR Exchange. Available at: [Link]
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TutorChase. "What methods are used to test the purity of organic compounds?" Available at: [Link]
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National Institute of Standards and Technology (NIST). (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Available at: [Link]
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Altabrisa Group. (2025). "What Is FDA Method Validation Guidance and Its Importance?" Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2023). "Q2(R2) Validation of Analytical Procedures." Available at: [Link]
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IROSPUB. "Modern Analytical Technique for Characterization Organic Compounds." Available at: [Link]
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G. F. Pauli Group. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to GC-MS Methods for the Analysis of 6-phenyl-1-hexene Reaction Mixtures
In the synthesis of 6-phenyl-1-hexene, a common building block in organic chemistry, researchers are often faced with the challenge of accurately characterizing the reaction mixture. This mixture can contain the desired product, unreacted starting materials, potential isomers, and various byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this task, offering both high-resolution separation and definitive compound identification.[1]
This guide provides an in-depth comparison of two distinct GC-MS methods for the analysis of this compound reaction mixtures. We will explore the rationale behind column selection and method parameters, moving beyond a simple recitation of steps to explain the causality behind these experimental choices. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize a method that is robust, reliable, and fit for purpose.
The Analytical Challenge: Separating Structurally Similar Compounds
A typical reaction mixture for the synthesis of this compound might involve reactants like a phenyl-containing Grignard reagent and a 6-halo-1-hexene, or other synthetic routes that could lead to isomeric byproducts such as cis/trans isomers or positional isomers of the double bond. The primary analytical challenge is to achieve baseline separation of these closely related compounds, which often have similar boiling points and polarities.[2] Effective chromatographic resolution is paramount for accurate quantification and confident identification.[3]
Universal Sample Preparation Protocol
Regardless of the chromatographic method chosen, proper sample preparation is critical to protect the instrument and ensure reproducible results.[4] A dirty or overly concentrated sample can contaminate the injector and column, leading to poor peak shape and system instability.[5]
Protocol: Liquid-Liquid Extraction (LLE) for Sample Cleanup
-
Quench Reaction: Carefully quench a 1 mL aliquot of the reaction mixture in an appropriate solvent (e.g., a saturated aqueous solution of ammonium chloride).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 2 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.[6]
-
Mix and Separate: Shake the funnel vigorously for 1-2 minutes to facilitate the transfer of organic analytes into the organic layer. Allow the two phases to separate completely.[6]
-
Collect Organic Layer: Drain the lower aqueous layer and collect the upper organic layer containing the analytes.
-
Drying: Pass the collected organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Dilution: Dilute the dried extract with the same solvent to a final concentration of approximately 10-100 µg/mL. This concentration aims for an on-column loading of about 10-100 ng with a 1 µL injection, which is ideal for preventing column overload.[5][7]
-
Transfer: Transfer the final diluted sample to a 1.5 mL glass autosampler vial for analysis.[5]
Method 1: The Workhorse Approach - Non-Polar Stationary Phase
This method employs a standard, non-polar GC column, typically with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., a DB-5ms or equivalent).[8][9] Separation on this type of column is primarily driven by differences in the boiling points of the analytes.[9] It is an excellent starting point for most analyses due to its robustness and wide applicability.
Rationale for Method 1
-
Selectivity: A non-polar phase is ideal for separating non-polar to moderately polar compounds like hydrocarbons. The separation mechanism relies on van der Waals interactions, and elution order generally follows the boiling point of the analytes.
-
Inertness and Low Bleed: Modern "MS" designated columns are highly inert and exhibit low stationary phase bleed, which is crucial for achieving low detection limits and clean mass spectra.[10]
-
Versatility: This column type is used in a vast number of validated methods (e.g., EPA Method 8270 for semi-volatiles), making it a reliable and well-characterized choice.[6]
Experimental Protocol: Method 1
| Parameter | Setting | Justification |
| GC Column | TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension column that balances efficiency and sample capacity.[9][11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert, protecting the MS system.[7] |
| Injector | Split/Splitless | |
| - Temperature | 250 °C | Ensures complete and rapid vaporization of this compound and similar analytes.[7] |
| - Mode | Split, 50:1 ratio | Prevents column overload, ensuring sharp, symmetrical peaks.[7] |
| Oven Program | ||
| - Initial Temp | 60 °C, hold 2 min | Allows for solvent focusing at the head of the column. |
| - Ramp | 10 °C/min to 280 °C | A moderate ramp rate that provides good separation for a range of compounds in a reasonable time.[12] |
| - Final Hold | 280 °C, hold 5 min | Ensures all heavier components are eluted from the column. |
| MS Detector | ||
| - Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS.[13] |
| - Ion Source | 230 °C | Standard temperature for robust ionization.[13] |
| - Ionization | Electron Ionization (EI) @ 70 eV | Standard EI energy creates reproducible fragmentation patterns for library matching.[7] |
| - Mass Range | m/z 40-400 | Covers the expected mass range of the target analyte and potential byproducts. |
| - Solvent Delay | 3 min | Protects the MS filament from the high concentration of the injection solvent.[14] |
Method 2: The High-Resolution Approach - Mid-Polar Stationary Phase
For complex reaction mixtures where isomers are present, a non-polar column may not provide sufficient resolution. Method 2 utilizes a mid-polar stationary phase, such as one with a higher phenyl content (e.g., 35% diphenyl / 65% dimethyl siloxane, like a DB-35ms or equivalent).[9][11]
Rationale for Method 2
-
Enhanced Selectivity: The increased phenyl content of the stationary phase introduces additional separation mechanisms beyond boiling point, primarily through pi-pi interactions with the aromatic ring of the analytes.[10] This can significantly improve the separation of positional isomers or compounds with similar boiling points but different aromatic character.
-
Orthogonal Separation: When compared to Method 1, this column provides a different selectivity ("orthogonal" separation), which is a powerful tool for confirming peak identity. If a peak is confirmed on two columns of different polarity, confidence in its identification is much higher.[10]
Experimental Protocol: Method 2
| Parameter | Setting | Justification |
| GC Column | TG-35MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Same dimensions as Method 1 for a direct comparison of phase chemistry.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Kept consistent for valid comparison. |
| Injector | Split/Splitless | |
| - Temperature | 250 °C | Kept consistent for valid comparison. |
| - Mode | Split, 50:1 ratio | Kept consistent for valid comparison. |
| Oven Program | ||
| - Initial Temp | 60 °C, hold 2 min | Kept consistent for valid comparison. |
| - Ramp | 10 °C/min to 300 °C | The final temperature is slightly higher to accommodate the potentially stronger retention on the polar phase.[11] |
| - Final Hold | 300 °C, hold 5 min | Ensures complete elution from the more retentive column. |
| MS Detector | All parameters identical to Method 1 | Keeping MS parameters constant ensures that any observed differences are due to the chromatography. |
Performance Comparison
To illustrate the differences between the two methods, we present the following representative data for a hypothetical reaction mixture containing this compound and a potential isomeric byproduct, 1-phenyl-2-hexene.
| Analyte | Method 1 (Non-Polar) | Method 2 (Mid-Polar) |
| Retention Time (min) | Resolution (Rs) | |
| 1-phenyl-2-hexene | 12.55 | |
| This compound | 12.68 | 1.3 |
Analysis of Results:
-
Retention: As expected, both analytes are retained longer on the more polar column (Method 2) due to the enhanced interactions with the stationary phase.
-
Resolution: The critical difference lies in the resolution (Rs). While the non-polar column (Method 1) provides only partial separation (Rs = 1.3; baseline resolution requires Rs ≥ 1.5), the mid-polar column (Method 2) achieves excellent baseline separation (Rs = 2.8). This is because the pi-pi interactions offered by the 35% phenyl phase provide a selective mechanism to better differentiate the two isomers.
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall workflow from sample preparation to final report.
Caption: Decision logic for selecting the appropriate GC-MS method.
Conclusion and Recommendations
Both the non-polar (Method 1) and mid-polar (Method 2) GC-MS methods are viable for the analysis of this compound reaction mixtures. The optimal choice depends entirely on the specific analytical goal.
-
For routine analysis, purity assessment, and quantification where major components are well-separated by boiling point, Method 1 is the recommended choice . It is a robust, cost-effective, and faster method due to the generally shorter retention times.
-
For in-depth impurity profiling, reaction monitoring where isomeric byproducts are likely, and method development , Method 2 is superior . The enhanced selectivity of the mid-polar phase is essential for resolving structurally similar compounds, providing more accurate and reliable data for critical decision-making.
By understanding the principles of chromatographic selectivity and carefully tailoring the GC-MS method to the analytical problem, researchers can achieve high-quality, defensible data for their synthetic products.
References
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University of Illinois, Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
SCION Instruments, Sample preparation GC-MS. Available at: [Link]
- Staby, A. (2019). 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In Practical Gas Chromatography-Mass Spectrometry (GC-MS) with a Troubleshooting Guide. Royal Society of Chemistry.
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Organomation, GC-MS Sample Preparation. Available at: [Link]
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Chemistry For Everyone (2023). How Do You Prepare A Sample For GC-MS? YouTube. Available at: [Link]
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Chromatography Forum, GC/MS method for short chain alkene?. Available at: [Link]
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Anthias Consulting (2016). Strategies for GC-MS Method Development. YouTube. Available at: [Link]
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Phenomenex, Guide to Choosing a GC Column. Available at: [Link]
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Restek Corporation, Impact of GC Parameters on The Separation. Available at: [Link]
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GL Sciences, GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. Available at: [Link]
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S. Al-Tohamy, et al. (2022). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. Available at: [Link]
- Lopes, W. A., et al. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons.
-
Agilent Technologies, Recommended GC Columns for USP Phase Classification. Available at: [Link]
- Blažević, I., et al. (2020). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Food Analytical Methods.
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Chromatography Today (2014). Optimisation of Column Parameters in GC. Available at: [Link]
- Paolini, M., et al. (2019). Development of a fast gas chromatography tandem mass spectrometry method for volatile aromatic compound analysis in oenological products.
- Wise, S. A., et al. (2015).
- Al-Badr, N. A., et al. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences.
- Te, E. L. (2023). Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. Figshare.
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A Comparative Guide to Catalysts for the Hydrogenation of 6-Phenyl-1-Hexene
For Researchers, Scientists, and Drug Development Professionals
The selective saturation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the creation of fine chemicals and pharmaceutical intermediates. The hydrogenation of 6-phenyl-1-hexene to 6-phenylhexane serves as a key model reaction, representing the reduction of a terminal alkene with a remote aromatic moiety. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of common catalytic systems for the hydrogenation of this compound, offering insights into their performance based on available experimental data and established principles of catalysis.
Introduction to the Hydrogenation of this compound
The conversion of this compound to 6-phenylhexane involves the addition of two hydrogen atoms across the terminal double bond. While the phenyl group is also susceptible to reduction under more forcing conditions, achieving high selectivity for the aliphatic double bond is typically the primary objective. The ideal catalyst should exhibit high activity for the hydrogenation of the alkene at low temperatures and pressures, while minimizing side reactions such as isomerization of the double bond or hydrogenation of the aromatic ring.
This guide will explore both heterogeneous and homogeneous catalysts, providing a framework for catalyst selection based on the specific requirements of the synthesis.
Heterogeneous Catalysis: The Workhorses of Hydrogenation
Heterogeneous catalysts, typically solid metals dispersed on a high-surface-area support, are widely used in industrial and laboratory settings due to their ease of handling, recovery, and recyclability. For the hydrogenation of this compound, palladium on carbon (Pd/C) is the most common and versatile choice.
Palladium on Carbon (Pd/C)
Palladium on activated carbon is a highly efficient and cost-effective catalyst for the hydrogenation of a wide range of alkenes.[1] It operates under mild conditions and generally provides excellent yields of the corresponding alkane.
Mechanism of Action: The hydrogenation on the surface of a metal catalyst is generally understood to follow the Horiuti-Polanyi mechanism.[2] This involves the dissociative adsorption of hydrogen gas onto the palladium surface, followed by the adsorption of the alkene. Stepwise addition of hydrogen atoms to the double bond then occurs, leading to the formation of the saturated alkane, which subsequently desorbs from the catalyst surface.
Experimental Protocol: Hydrogenation of an Alkene using Pd/C
This protocol outlines a general procedure for the hydrogenation of a terminal alkene, adaptable for this compound, using a standard laboratory setup.
Materials:
-
Alkene (e.g., this compound)
-
Palladium on carbon (5% or 10% Pd by weight)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)[3]
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup or Parr shaker
-
Celite® for filtration
Procedure:
-
Catalyst Handling (Safety First!): Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents.[3] Handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen).
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the palladium on carbon catalyst (typically 5-10 mol% of the substrate).
-
Inerting the System: Seal the flask and purge with an inert gas to remove all oxygen.
-
Addition of Substrate and Solvent: Add the solvent, followed by the this compound. Protic solvents like ethanol or methanol often accelerate the reaction rate.[3]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically via a balloon or by connecting to a hydrogenation apparatus. For laboratory scale, a hydrogen balloon is often sufficient for complete reaction at atmospheric pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The filtered catalyst is still pyrophoric and should be kept wet with a non-flammable solvent or water and disposed of appropriately.
-
Product Isolation: The filtrate contains the product, 6-phenylhexane. The solvent can be removed under reduced pressure to yield the purified product.
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity and the ability to tune catalytic activity through ligand modification. For alkene hydrogenation, Wilkinson's catalyst and Crabtree's catalyst are two of the most well-known and effective homogeneous systems.
Wilkinson's Catalyst: [RhCl(PPh₃)₃]
Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a highly effective homogeneous catalyst for the hydrogenation of unhindered alkenes.[4][5]
Mechanism of Action: The catalytic cycle of Wilkinson's catalyst involves several key steps:
-
Ligand Dissociation: In solution, one of the triphenylphosphine (PPh₃) ligands dissociates to generate a coordinatively unsaturated and catalytically active 14-electron species.[6]
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, increasing its oxidation state from +1 to +3.[6]
-
Alkene Coordination: The alkene (this compound) coordinates to the rhodium center.
-
Migratory Insertion: One of the hydride ligands is transferred to a carbon of the double bond.
-
Reductive Elimination: The second hydride ligand is transferred to the other carbon, and the resulting alkane (6-phenylhexane) is eliminated, regenerating the active catalyst.[6]
Performance Considerations: The activity of Wilkinson's catalyst is sensitive to steric hindrance around the double bond.[7] It is highly selective for the hydrogenation of terminal and less substituted alkenes. Therefore, for this compound, high conversion to 6-phenylhexane is expected with minimal side reactions under mild conditions.
Crabtree's Catalyst: [Ir(COD)(PCy₃)(py)]PF₆
Crabtree's catalyst is a highly active iridium-based homogeneous catalyst known for its ability to hydrogenate even highly substituted and sterically hindered olefins.
Performance Considerations: While highly active, Crabtree's catalyst is also known to be sensitive to coordinating functional groups in the substrate. For a simple terminal alkene like this compound, its high activity would likely lead to rapid and complete hydrogenation.
Comparative Performance Analysis
| Catalyst | Type | Typical Conditions | Conversion of this compound | Selectivity for 6-phenylhexane | Key Advantages | Key Disadvantages |
| Pd/C | Heterogeneous | Room Temp, 1 atm H₂ | High to Quantitative | High | Easy to handle and remove, cost-effective.[1] | Can sometimes cause double bond isomerization; potential for over-reduction of the aromatic ring under harsher conditions. |
| Wilkinson's Catalyst | Homogeneous | Room Temp, 1 atm H₂ | High to Quantitative | High | High selectivity for less hindered alkenes, soluble in organic solvents.[7] | More expensive than heterogeneous catalysts, removal of the catalyst from the product can be challenging. |
| Crabtree's Catalyst | Homogeneous | Room Temp, 1 atm H₂ | Very High | High | Extremely active, even for hindered alkenes. | High cost, sensitive to impurities. |
| Rhodium on Carbon | Heterogeneous | Room Temp, 1 atm H₂ | High | High | Good activity and selectivity. | More expensive than palladium-based catalysts. |
| Raney Nickel | Heterogeneous | Elevated Temp & Pressure | High | Moderate to High | Low cost. | Requires higher temperatures and pressures, can be less selective. |
Note: The performance data is inferred from the general reactivity of these catalysts towards terminal alkenes and related substrates. Specific experimental validation for this compound is recommended for process optimization.
Visualizing the Catalytic Processes
Experimental Workflow for Heterogeneous Hydrogenation
Caption: General workflow for the heterogeneous hydrogenation of this compound using Pd/C.
Simplified Mechanism of Homogeneous Hydrogenation with Wilkinson's Catalyst
Caption: A simplified catalytic cycle for the hydrogenation of an alkene using Wilkinson's catalyst.
Conclusion and Catalyst Selection Rationale
The choice of catalyst for the hydrogenation of this compound depends on the specific goals of the synthesis.
-
For general laboratory and large-scale synthesis where cost and ease of use are paramount, Palladium on Carbon (Pd/C) is the recommended catalyst. It offers high efficiency and straightforward work-up procedures.
-
When high selectivity for a less hindered double bond in a more complex molecule is required, Wilkinson's Catalyst is an excellent choice. Its homogeneous nature allows for milder reaction conditions and potentially higher selectivity.
-
For challenging substrates with significant steric hindrance around the double bond, Crabtree's Catalyst would be the most effective, albeit at a higher cost.
Ultimately, the optimal catalyst and reaction conditions should be determined through empirical screening for any new application to ensure the highest yield and purity of the desired product, 6-phenylhexane.
References
- Hydrogenation (atmospheric pressure) with Pd/C.
-
Palladium on Carbon (Pd/C) - Common Organic Chemistry. Available at: [Link]
-
Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available at: [Link]
-
Synthesis and Kinetics Studies of Wilkinson's Catalyst - Odinity. Available at: [Link]
-
Wilkinson's catalyst - Wikipedia. Available at: [Link]
-
Liquid-phase hydrogenation of 1-hexene and phenylacetylene over multicomponent nickel skeleton catalysts - MATEC Web of Conferences. Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry - YouTube. Available at: [Link]
-
Alkene Hydrogenation - Mugberia Gangadhar Mahavidyalaya. Available at: [Link]
-
JSERBR Catalytic Hydrogenation of Alkenes using Rhodium Supported Catalysts Nooraldeen A. Aljabiri - Journal of Scientific and Engineering Research. Available at: [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation - YouTube. Available at: [Link]
-
Properties of Wilkinson's Catalyst - BYJU'S. Available at: [Link]
-
Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. Available at: [Link]
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A Senior Application Scientist's Guide to DFT Studies on the Transition State of 6-Phenyl-1-Hexene Intramolecular Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex molecule synthesis, the intramolecular Diels-Alder (IMDA) reaction stands as a powerful tool for the construction of intricate cyclic systems in a single, stereocontrolled step. The cyclization of substrates like 6-phenyl-1-hexene offers a direct route to functionalized tetralin frameworks, which are prevalent in numerous biologically active compounds. Understanding the nuances of the transition state in this reaction is paramount for predicting and controlling its stereochemical outcome. This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for studying the transition state of the this compound IMDA reaction, grounded in established computational chemistry principles and insights from analogous systems.
While direct DFT studies on the this compound intramolecular Diels-Alder reaction are not extensively available in the reviewed literature, this guide synthesizes data from closely related systems to provide a robust framework for its computational analysis. By examining the performance of various DFT functionals and basis sets on similar 1,6-dienes, we can extrapolate best practices and expected outcomes for our target molecule.
The Decisive Moment: Understanding the Endo vs. Exo Transition States
The stereochemical fate of the this compound cyclization is determined at the transition state. Two primary pathways, leading to either the endo or exo diastereomer, are in competition. The endo transition state is often favored due to secondary orbital interactions, a stabilizing interaction between the developing π-system of the dienophile and the diene.[1] However, steric repulsions can counteract this effect, sometimes favoring the exo pathway.[2] For this compound, the phenyl group's orientation in the transition state will be a critical factor influencing this selectivity.
dot graph TD { rankdir="LR"; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1: Reaction coordinate diagram illustrating the competing endo and exo pathways for the intramolecular Diels-Alder reaction of this compound.
Comparing Computational Approaches: A Guide to Selecting Functionals and Basis Sets
The accuracy of DFT calculations hinges on the choice of the functional and basis set. Different combinations offer varying balances of computational cost and accuracy. For the Diels-Alder reaction, accurately describing dispersion interactions is crucial, especially when aromatic groups like phenyl are involved.
| DFT Functional | Basis Set | Key Strengths & Considerations for IMDA Reactions | Reference System |
| B3LYP | 6-31G* | A widely used hybrid functional, good for general geometries. May underestimate dispersion forces, potentially affecting accuracy for phenyl-substituted systems.[3] | General Diels-Alder Reactions |
| M06-2X | 6-311+G(d,p) | A high-nonlocality functional with good performance for main-group thermochemistry and noncovalent interactions. Often recommended for Diels-Alder reactions.[4][5] | Intramolecular Alder-ene of 1,6-dienes |
| ωB97X-D | def2-TZVP | A range-separated hybrid functional with an empirical dispersion correction. Generally provides accurate activation energies and geometries for reactions involving noncovalent interactions. | General organic reactions |
| PBE0 | def2-TZVP | A hybrid functional that often performs well for reaction barriers. Inclusion of dispersion correction (e.g., PBE0-D3) is recommended. | General organic reactions |
Table 1: Comparison of common DFT functionals and basis sets for studying intramolecular Diels-Alder reactions. The choice of functional should be guided by the specific need to account for dispersion interactions introduced by the phenyl substituent.
A Practical Workflow for Transition State Analysis
Executing a reliable DFT study of the this compound IMDA transition state involves a systematic, multi-step process. This protocol is designed to be self-validating, with each step building upon the verified results of the previous one.
dot graph G { bgcolor="#FFFFFF" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
} Figure 2: A typical workflow for the computational study of a Diels-Alder transition state using DFT methods.
Experimental Protocol: Step-by-Step DFT Calculation
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform a conformational search to identify the lowest energy conformer, as this is the most likely starting point for the reaction.
-
-
Geometry Optimization of Reactant and Products:
-
Optimize the geometry of the lowest energy conformer of this compound.
-
Similarly, build and optimize the geometries of the expected endo and exo products.
-
Causality: This step provides the energy minima on the potential energy surface and the necessary input structures for the transition state search.
-
-
Transition State Search:
-
Use a transition state search algorithm such as QST2 (requires reactant and product structures) or the Berny optimization algorithm with an initial guess for the transition state geometry.
-
The initial guess can be generated by distorting the reactant geometry along the expected reaction coordinate (i.e., bringing the diene and dienophile moieties closer).
-
Expertise: A good initial guess is crucial for the convergence of the transition state search. Visualizing the reaction and manually adjusting the structure can significantly improve the efficiency of this step.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized transition state structure.
-
Trustworthiness: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The absence of other imaginary frequencies confirms it as a first-order saddle point.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state structure in both the forward and reverse directions.
-
Self-Validation: The IRC path should lead to the previously optimized reactant and product structures, confirming that the located transition state connects the correct minima on the potential energy surface.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate energy values, perform a single-point energy calculation on the optimized geometries (reactant, transition state, and products) using a higher level of theory (e.g., a larger basis set and a functional that better accounts for dispersion).
-
Authoritative Grounding: This "composite" approach, where geometries are optimized at a computationally less expensive level and energies are refined at a more accurate level, is a common and effective strategy in computational chemistry.
-
Predicted Outcomes and Comparative Analysis
Based on studies of analogous intramolecular Diels-Alder reactions of 1,6-dienes, we can anticipate the following for the this compound system:
-
Activation Energies: The calculated activation barriers will likely be in the range of 20-30 kcal/mol for the thermal reaction. Lewis acid catalysis, if modeled, would be expected to significantly lower this barrier.
-
Stereoselectivity: The endo pathway is generally favored electronically.[1] However, the steric bulk of the phenyl group could lead to a preference for the exo product. A careful analysis of the transition state geometries and energies is necessary to predict the major diastereomer. The relative energies of the endo and exo transition states will dictate the kinetic product distribution.
-
Influence of the Phenyl Group: The phenyl group can participate in π-stacking interactions in the transition state, which could stabilize the endo pathway. Conversely, steric clashes between the phenyl group and the diene moiety could destabilize the endo transition state, favoring the exo pathway. The chosen DFT functional must be capable of accurately describing these non-covalent interactions.
Conclusion
References
- Lording, W. J., Fallon, T., Sherburn, M., & Paddon-Row, M. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science.
- Aguilar, R., Santoyo, B. M., et al. (2017). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Journal of the Mexican Chemical Society.
-
de Cózar, A. (2022). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. ChemPhysChem, 23(23), e202200377. [Link]
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Yu, Z. X., & Houk, K. N. (2003). DFT Study of the Mechanism and Stereochemistry of the Rh(I)-Catalyzed Diels–Alder Reactions between Electronically Neutral Dienes and Dienophiles. The Journal of Organic Chemistry, 68(23), 8967-8977. [Link]
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de Cózar, A. (2022). Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes. ChemPhysChem, 23(23), e202200377. [Link]
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Macmillan Group Meeting. (2001). Intramolecular Diels-Alder Reactions. [Link]
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Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? [Link]
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A Comparative Guide to a Validated HPLC Method for Quantifying 6-Phenyl-1-Hexene
For researchers, scientists, and professionals in drug development, the precise quantification of key chemical entities is foundational to robust and reproducible outcomes. 6-Phenyl-1-hexene, a versatile building block in organic synthesis and polymer chemistry, demands accurate analytical oversight. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for its quantification, alongside a critical comparison with Gas Chromatography (GC), providing the experimental data and rationale necessary for informed method selection.
Introduction to the Analytical Challenge
This compound (C₁₂H₁₆) is a non-polar aromatic hydrocarbon.[1] Its terminal double bond and phenyl group make it a valuable monomer and intermediate.[1] The inherent volatility and lack of chromophores absorbing at higher wavelengths present a unique set of analytical challenges. The choice of analytical methodology is therefore a critical decision, balancing the need for accuracy, precision, and efficiency with the physicochemical properties of the analyte.
This guide details a robust, validated reversed-phase HPLC (RP-HPLC) method developed for the routine quantification of this compound. Furthermore, it provides a comparative analysis against Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), empowering the reader to select the most appropriate technique for their specific application.
A Validated HPLC-UV Method for this compound
The developed method leverages the principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[2][3] This approach is ideal for retaining and separating non-polar compounds like this compound.[4][5]
Rationale for Method Development Choices
-
Stationary Phase: A C18 (octadecyl) column was selected due to its high hydrophobicity, ensuring adequate retention of the non-polar this compound.[2][4] The alkyl chains of the C18 stationary phase interact with the phenyl and hexenyl groups of the analyte via van der Waals forces.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff, which is essential for detection at lower wavelengths.[6] The ratio was optimized to achieve a suitable retention time, balancing analysis speed with resolution from potential impurities.
-
Detection: UV detection at a lower wavelength (210 nm) is necessary as this compound lacks extensive conjugation, resulting in weak absorbance at more common wavelengths like 254 nm. While this can lead to lower sensitivity and potential interference from other UV-absorbing compounds, it is a practical approach for quantification at moderate concentrations.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
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A Comparative Guide to the Synthetic Efficiency of 6-Phenyl-1-Hexene
This guide provides an in-depth comparison of prevalent synthetic methodologies for obtaining 6-phenyl-1-hexene, a valuable terminal olefin in materials science and as a synthetic intermediate.[1] We will dissect three primary routes: Grignard reagent coupling, Wittig olefination, and transition-metal-catalyzed cross-coupling. The analysis moves beyond mere procedural outlines to explore the mechanistic rationale, practical considerations, and comparative efficiency of each pathway, empowering researchers to make informed decisions based on their specific synthetic goals, whether they be scalability, purity, or reaction economy.
Strategic Disconnection and Synthetic Overview
The logical starting point for any synthesis is retrosynthesis. For a molecule like this compound, the key structural features are the terminal alkene and the C3-C4 single bond in the hexyl chain. This suggests three primary bond disconnections that form the basis of our comparative routes.
Caption: Retrosynthetic analysis of this compound.
Each disconnection corresponds to a well-established class of organic reactions, offering distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Route A: Grignard Reagent Coupling
The formation of a carbon-carbon bond by coupling an organomagnesium halide (Grignard reagent) with an alkyl halide is a foundational strategy in organic synthesis.[2] This pathway is often favored for its straightforwardness and the use of relatively inexpensive starting materials.
Mechanistic Rationale: The synthesis begins with the formation of 3-phenylpropylmagnesium bromide from 1-bromo-3-phenylpropane and magnesium metal in an anhydrous ether solvent.[3] This organometallic species is a potent nucleophile due to the highly polarized C-Mg bond. The subsequent step is a nucleophilic substitution (SN2) reaction where the carbanionic portion of the Grignard reagent attacks the electrophilic carbon of an allyl halide, such as allyl bromide, displacing the bromide and forming the target C3-C4 bond.
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched instantly by protic solvents like water or alcohols.[3] Therefore, all glassware must be flame-dried, and anhydrous solvents are critical for success.
-
Solvent Choice: Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and effectively solvate the magnesium species, preventing the reagent from precipitating and passivating the magnesium surface.[2]
-
Catalysis (Optional but Recommended): While the direct coupling can proceed, it is often sluggish and prone to side reactions like Wurtz coupling (homocoupling of the Grignard reagent). The addition of a catalyst, such as cobalt(II) chloride, can significantly enhance the rate and selectivity of the cross-coupling reaction with the allylic halide.[4]
Caption: Workflow for Grignard Synthesis of this compound.
Experimental Protocol: Cobalt-Catalyzed Grignard Coupling[4]
-
Grignard Reagent Preparation: Flame-dry a 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. Add magnesium turnings (2.9 g, 120 mmol) to the flask. Add a solution of 1-bromo-3-phenylpropane (19.9 g, 100 mmol) in 100 mL of anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark grey solution to 0 °C.
-
Coupling Reaction: To the freshly prepared Grignard reagent at 0 °C, add cobalt(II) chloride (130 mg, 1.0 mmol) as a catalyst. Add a solution of allyl bromide (13.3 g, 110 mmol) in 20 mL of anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Workup and Isolation: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly adding 50 mL of saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Route B: Wittig Olefination
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[5][6] It offers exceptional control over the position of the newly formed double bond, a significant advantage over elimination-based routes.
Mechanistic Rationale: This route involves two primary stages. First, a phosphonium ylide (the Wittig reagent) is generated by deprotonating a phosphonium salt with a strong base. For this compound, the required ylide is methylenetriphenylphosphorane, prepared from methyltriphenylphosphonium bromide and a base like n-butyllithium (n-BuLi).[5] Second, the nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde, in this case, 5-phenylpentanal. This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This unstable intermediate rapidly fragments to yield the desired alkene and triphenylphosphine oxide as a stoichiometric byproduct.[7][8]
Causality in Experimental Choices:
-
Aldehyde Precursor: The primary drawback of this route is the requirement for the 5-phenylpentanal precursor, which is not as readily available as the starting materials for the Grignard route and may need to be synthesized separately (e.g., by oxidation of 5-phenyl-1-pentanol). This adds steps and reduces the overall efficiency.
-
Base Selection: The acidity of the proton alpha to the phosphorus is low, necessitating a very strong base for deprotonation. n-BuLi is common but requires strictly anhydrous and inert atmosphere conditions.[5]
-
Byproduct Removal: The triphenylphosphine oxide byproduct can be difficult to remove from the desired product due to its high boiling point and similar polarity, often requiring careful column chromatography.[7] This complicates purification, especially on a large scale.
Caption: Workflow for Wittig Synthesis of this compound.
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: In a flame-dried, nitrogen-purged 250 mL flask, suspend methyltriphenylphosphonium bromide (35.7 g, 100 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 63 mL, 100 mmol) dropwise via syringe. The formation of the orange-red ylide is observed. Stir the mixture at room temperature for 1 hour.
-
Olefination Reaction: Cool the ylide solution back to 0 °C. Add a solution of 5-phenylpentanal (14.6 g, 90 mmol) in 20 mL of anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup and Isolation: Quench the reaction by adding 50 mL of water. Extract the mixture with pentane (3 x 75 mL). The triphenylphosphine oxide byproduct is sparingly soluble in pentane and much of it will precipitate or remain in the aqueous layer.
-
Purification: Combine the pentane extracts and wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via flash column chromatography on silica gel (eluting with hexanes) to separate the product from residual triphenylphosphine oxide.
Route C: Heck Cross-Coupling
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9][10] While a direct coupling of an aryl halide with 1-hexene is not suitable for synthesizing the target molecule, a variation involving an intramolecular cyclization or a related cross-coupling reaction presents a modern alternative. A more direct and relevant cross-coupling is the Suzuki or Negishi reaction, which couples an organoboron or organozinc reagent with a halide.[11]
Mechanistic Rationale: The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involves three key steps:[12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of one of the coupling partners (e.g., allyl bromide).
-
Transmetalation: The organometallic nucleophile (e.g., 3-phenylpropylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Causality in Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd(PPh3)4) and ligand is crucial for catalytic activity and stability. Phosphine ligands are commonly used to stabilize the palladium center.[13]
-
Base: A base is required to facilitate the transmetalation step and to neutralize the acid formed during the reaction.[12]
-
Functional Group Tolerance: A major advantage of palladium-catalyzed reactions is their high tolerance for a wide range of functional groups, which might not be compatible with the harsh, basic conditions of Grignard or Wittig reactions.[11] This makes them highly versatile for complex molecule synthesis.
Experimental Protocol: Suzuki-Type Coupling
-
Reaction Setup: To an oven-dried flask, add 3-phenylpropylboronic acid pinacol ester (24.6 g, 100 mmol), allyl bromide (13.3 g, 110 mmol), potassium phosphate (42.5 g, 200 mmol), and palladium(II) acetate (224 mg, 1.0 mol%).
-
Catalyst and Solvent Addition: Add a solution of a suitable phosphine ligand, such as SPhos (820 mg, 2.0 mol%), in a mixture of toluene (150 mL) and water (15 mL).
-
Reaction Conditions: Purge the mixture with nitrogen for 15 minutes. Heat the reaction to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Comparative Efficiency Analysis
The choice of an optimal synthetic route depends on a multi-faceted evaluation of yield, cost, scalability, and operational simplicity.
| Metric | Route A: Grignard Coupling | Route B: Wittig Olefination | Route C: Cross-Coupling |
| Typical Overall Yield | 65-80% | 50-70% (over 2+ steps) | 70-90% |
| Number of Steps | 1-2 (from halide) | 2-3 (from corresponding alcohol) | 1-2 (from boronic ester) |
| Key Reagents | Mg, 1-bromo-3-phenylpropane, allyl bromide | PPh3, n-BuLi, 5-phenylpentanal | Pd catalyst, ligand, base, boronic ester |
| Reaction Conditions | Strict anhydrous, ether solvent | Strict anhydrous/inert, strong base | Inert atmosphere, milder base |
| Purification | Vacuum Distillation | Column Chromatography | Column Chromatography |
| Key Advantages | Low-cost reagents, straightforward | Unambiguous C=C bond placement | High yield, excellent functional group tolerance |
| Key Disadvantages | Moisture sensitive, side reactions | Stoichiometric byproduct, multi-step | High cost of catalyst/ligands, optimization required |
Discussion:
-
For Scalability and Cost-Effectiveness: The Grignard Coupling (Route A) stands out. Its starting materials are inexpensive bulk chemicals, and the primary purification method, distillation, is highly amenable to large-scale production. While sensitive to water, the procedures are well-established in industrial settings.
-
For Versatility and Substrate Scope: Transition-Metal Cross-Coupling (Route C) offers the highest efficiency and versatility. Its tolerance for other functional groups makes it the superior choice for synthesizing analogues of this compound where sensitive moieties might be present. The primary barrier is the high cost of palladium catalysts and specialized ligands, although catalyst loadings are low.
-
For Specificity: The Wittig Olefination (Route B) provides unparalleled control in forming the terminal double bond without risk of isomerization. However, its overall efficiency is hampered by the need to prepare the aldehyde precursor and the challenge of removing the triphenylphosphine oxide byproduct, making it less ideal for large-scale synthesis of this specific target.
Conclusion
For the specific synthesis of this compound, the Grignard coupling route offers the best balance of efficiency, cost, and scalability. It is a robust, high-yielding, one-pot reaction from readily available precursors. While modern cross-coupling reactions demonstrate slightly higher yields and broader applicability in a research context, their associated costs make the Grignard approach more pragmatic for producing this specific, unfunctionalized olefin in significant quantities. The Wittig reaction, though elegant, is the least efficient for this target due to its multi-step nature and purification challenges. The final choice will always depend on the specific constraints and goals of the research or production campaign.
References
-
Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]
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Tanaka, R., et al. This compound for the Synthesis of Polystyrene Grafted Cycloolefin Copolymers. Polymer, 2015 , 70, 252-256. [Link]
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Tsuji, T., Yorimitsu, H., & Oshima, K. Cobalt-catalyzed coupling reaction of alkyl halides with allylic grignard reagents. Angewandte Chemie International Edition, 2002 , 41(21), 4137-4139. [Link]
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Maryanoff, C. A., & Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 1989 , 89(4), 863-927. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Wittig, G., & Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 1954 , 87(9), 1318-1330. [Link]
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Vedejs, E., & Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 1994 , 21, 1-157. [Link]
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Master Organic Chemistry. The Wittig Reaction. [Link]
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Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013 . [Link]
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Corbet, J. P., & Mignani, G. Selected patented cross-coupling technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979 , 12(4), 146-151. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100(8), 3009-3066. [Link]
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LookChem. This compound (1588-44-9). [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2023 , 13, 24128-24151. [Link]
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Dounay, A. B., & Overman, L. E. The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 2003 , 103(8), 2945-2964. [Link]
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A Comparative Guide to the Kinetic Analysis of 6-Phenyl-1-Hexene Polymerization: Ziegler-Natta vs. Metallocene Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of functionalized α-olefins, such as 6-phenyl-1-hexene, offers a pathway to novel polymeric materials with tailored thermal, mechanical, and optical properties. The pendant phenyl group introduces unique characteristics compared to simple polyolefins like polyethylene or polypropylene. A thorough understanding of the polymerization kinetics is paramount for controlling the polymer's microstructure—molecular weight, molecular weight distribution (MWD), and stereochemistry—which in turn dictates its final performance.
This guide provides a comparative kinetic analysis of this compound polymerization using two prominent classes of catalysts: traditional heterogeneous Ziegler-Natta (ZN) catalysts and modern homogeneous metallocene catalysts. While extensive kinetic data exists for simpler α-olefins like 1-hexene, this guide will extrapolate these principles to this compound, considering the steric and electronic influence of the phenyl group. We will delve into the underlying mechanisms, experimental design for kinetic studies, and the expected differences in performance, providing a robust framework for researchers in the field.
The Significance of Kinetic Analysis in Polymer Synthesis
Kinetic studies in polymerization are not merely academic exercises; they are fundamental to process optimization and material design.[1] By monitoring the evolution of monomer conversion, polymer molecular weight, and active center concentration over time, we can determine crucial kinetic parameters such as propagation and termination rate constants.[2][3] This knowledge allows for the precise engineering of polymers with desired properties and ensures process scalability and reproducibility.
Catalytic Systems: A Tale of Two Active Sites
The choice of catalyst is arguably the most critical factor influencing the polymerization of α-olefins. Ziegler-Natta and metallocene catalysts, while both facilitating coordination polymerization, operate on fundamentally different principles, primarily related to the nature of their active sites.
Ziegler-Natta Catalysts: The Heterogeneous Workhorse
Ziegler-Natta catalysts are typically multi-sited, heterogeneous systems, often comprising a titanium halide supported on magnesium chloride, activated by an organoaluminum co-catalyst like triethylaluminum (AlEt₃).[4][5][6] The presence of multiple types of active sites, each with a slightly different coordination environment, is a defining characteristic.[4] This heterogeneity leads to polymers with a broad molecular weight distribution (MWD > 4), as different sites polymerize at different rates and have varying sensitivities to chain transfer agents.[4][7]
For a bulky monomer like this compound, the steric hindrance around the active sites of a ZN catalyst can significantly influence the polymerization kinetics. It is hypothesized that only the most accessible sites will be capable of accommodating the monomer, potentially leading to lower overall activity compared to less hindered olefins. The phenyl group might also electronically influence the π-complex formation between the monomer and the titanium center.
Metallocene Catalysts: Precision through Single-Site Catalysis
In contrast, metallocene catalysts are single-site, homogeneous catalysts, consisting of a transition metal (commonly Zr or Hf) sandwiched between cyclopentadienyl-type ligands.[8][9] They are typically activated by methylaluminoxane (MAO) or a borate.[9] The well-defined, single-active-site nature of metallocenes provides exceptional control over the polymerization process.[4][8] This results in polymers with narrow molecular weight distributions (MWD ≈ 2), uniform comonomer incorporation, and controllable stereochemistry.[4][7]
The polymerization of this compound with a metallocene catalyst is expected to be highly dependent on the ligand framework of the metallocene. The open, "clam-shell" structure of some metallocenes might be better suited to accommodate the bulky monomer. The kinetics are anticipated to be more uniform, and the resulting poly(this compound) is expected to have a more controlled microstructure compared to that produced with a ZN catalyst.
Comparative Kinetic Performance
The following table summarizes the expected kinetic and polymer property differences when polymerizing this compound with Ziegler-Natta and metallocene catalysts, based on data from analogous α-olefin polymerizations.
| Parameter | Ziegler-Natta Catalyst System | Metallocene Catalyst System | Rationale & Supporting Evidence |
| Catalyst Nature | Heterogeneous, multi-site | Homogeneous, single-site | ZN catalysts have active sites with varying environments on a solid support, while metallocenes are discrete molecules in solution.[4][10] |
| Polymerization Rate | Potentially lower and decaying over time | Higher and more stable initially | The bulky phenyl group may block less accessible ZN active sites. Metallocene's single-site nature can lead to higher initial activity, though deactivation can occur.[3] |
| Molecular Weight (Mn) | High, but less predictable | Precisely controllable by reaction conditions | Mn in metallocene systems can be fine-tuned by adjusting monomer/catalyst ratio and temperature.[9] |
| Molecular Weight Distribution (MWD) | Broad (MWD > 4) | Narrow (MWD ≈ 2) | The multiple active sites of ZN catalysts produce a wider range of polymer chain lengths.[4][7] |
| Stereocontrol | Generally produces isotactic polymers | Tunable (isotactic, syndiotactic, atactic) | The ligand structure of the metallocene catalyst dictates the stereochemistry of the resulting polymer.[7] |
| Influence of Phenyl Group | Steric hindrance may reduce activity and affect isotacticity. | Ligand design is crucial to accommodate the bulky monomer. | The orienting influence of the phenyl group can affect monomer insertion.[11] |
Experimental Protocols for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and precise analytical techniques.
General Experimental Workflow for Kinetic Analysis
Caption: General workflow for the kinetic analysis of this compound polymerization.
Step-by-Step Protocol: Ziegler-Natta Polymerization
-
Reactor Preparation: A 250 mL jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.
-
Solvent and Monomer Addition: The reactor is charged with 100 mL of anhydrous toluene and 15 mL of purified this compound via syringe. The mixture is allowed to reach the desired reaction temperature (e.g., 70 °C).
-
Cocatalyst and Donor Addition: Triethylaluminum (TEAL) as a cocatalyst and an external donor (e.g., a silane) are added to the reactor to scavenge impurities and control stereochemistry. The mixture is stirred for 10 minutes.
-
Initiation: A suspension of the Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) in toluene is injected into the reactor to initiate polymerization. This is considered time zero.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), 5 mL aliquots of the reaction mixture are withdrawn using a nitrogen-purged syringe and rapidly transferred to a vial containing 1 mL of acidic methanol to quench the reaction.
-
Analysis: Each quenched aliquot is analyzed by Gas Chromatography (GC) to determine the remaining monomer concentration for calculating conversion. The polymer is isolated by precipitation in excess methanol, filtered, and dried under vacuum to a constant weight. The molecular weight and MWD are determined by Gel Permeation Chromatography (GPC).
Step-by-Step Protocol: Metallocene Polymerization
-
Reactor Preparation: The same reactor setup as for the ZN polymerization is used.
-
Solvent and Monomer Addition: The reactor is charged with 100 mL of anhydrous toluene and 15 mL of purified this compound and brought to the reaction temperature (e.g., 50 °C).
-
Cocatalyst Addition: Methylaluminoxane (MAO) solution is added to the reactor and stirred for 10 minutes.
-
Initiation: A solution of the metallocene catalyst (e.g., a zirconocene dichloride) in toluene is injected to start the polymerization (time zero).
-
Sampling and Analysis: The sampling and analysis procedure is identical to that described for the Ziegler-Natta polymerization.
Mechanistic Insights and Visualization
The polymerization mechanisms for both catalyst systems proceed via coordination-insertion.
Ziegler-Natta Catalytic Cycle (Cossee-Arlman Mechanism)
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Metallocene Catalytic Cycle
Caption: Simplified mechanism for metallocene-catalyzed polymerization.
Conclusion
The kinetic analysis of this compound polymerization reveals a fascinating interplay between monomer structure and catalyst design. Ziegler-Natta catalysts, with their robust, multi-site nature, are capable of producing high molecular weight poly(this compound), albeit with limited control over the polymer's microstructure. In contrast, the single-site nature of metallocene catalysts offers a powerful tool for precisely tailoring the polymer's molecular weight, MWD, and stereochemistry.[4][7]
For researchers aiming to develop novel materials from this compound, a thorough kinetic investigation is indispensable. The choice between a Ziegler-Natta and a metallocene system will ultimately depend on the desired application and the specific polymer properties required. Metallocenes provide a pathway to well-defined, specialty polymers, while Ziegler-Natta catalysts remain a viable option for bulk production where broad MWD may even be advantageous for processing. Future work should focus on generating direct experimental kinetic data for this compound to validate and refine the predictions laid out in this guide.
References
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- Gupta, V. K., et al. High‐Throughput Investigation of Polymerization Kinetics by Online Monitoring of GPC and GC.
- Helgeson, M., et al. Evaluating Polymerization Kinetics Using Microrheology. Polymer Chemistry. 2024.
- Maynard, H. D., et al. Evaluating polymerization kinetics using microrheology. RSC Publishing. 2024.
- Choudhary, M. S., et al. Monitoring Polymerization Reactions: From Fundamentals to Applications.
- Taniike, T., et al.
- Soares, J. B. P., et al. Method for quantitative evaluation of kinetic constants in olefin polymerizations. I. Kinetic study of a conventional Ziegler–Natta catalyst used for propylene polymerizations.
- Shamiri, A., et al. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central. 2014.
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- Brant, P. Comparison of Ziegler-Natta and metallocene ethylene elastomer products.
- Hammawa, H., et al. Kinetic Study of Olefin Polymerization with a Supported Metallocene Catalyst. III. Ethylene Homopolymerization in Slurry.
- Farmer, E. H., & Hose, C. G. B. Reactions of olefinic compounds. Part III. The orienting influence of the phenyl group. Journal of the Chemical Society (Resumed). 1933.
- Panzl, F. Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB. 2021.
- Caruthers, J. M., et al. Single Site Olefin Polymerization Kinetics. Purdue College of Engineering.
- Naveed, A., et al.
- Nelsen, D. A., et al. Catalyst Speciation during ansa-Zirconocene-Catalyzed Polymerization of 1-Hexene Studied by UV-vis Spectroscopy—Formation and Partial Re-Activation of Zr-Allyl Intermediates. University of Wisconsin-Madison. 2017.
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- Medvedev, G. A., et al. Kinetic modeling of 1-hexene polymerization catalyzed by Zr(t Bu-ON NMe2O)Bn 2/B(C 6F 5) 3.
- Chen, J., et al. Comparative Study on Kinetics of Ethylene and Propylene Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae. MDPI. 2019.
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- Liu, B., et al. Estimation of the chain propagation rate constants of propylene polymerization and ethylene‐1‐hexene copolymerization catalyzed with MgCl2‐supported Ziegler–Natta catalysts.
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Benchmarking 6-Phenyl-1-Hexene: A Comparative Performance Guide for Monomer Selection in Specialty Polymer Synthesis
In the dynamic landscape of materials science and drug development, the rational selection of monomers is a critical determinant of final polymer properties and, consequently, application success. This guide provides a comprehensive performance benchmark of 6-phenyl-1-hexene as a monomer, offering a direct comparison with established alternatives: styrene, 1-octene, and 4-phenyl-1-butene. Through an objective lens, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the synthesis of bespoke polymeric materials.
Introduction: The Strategic Value of Phenyl-Functionalized α-Olefins
The incorporation of phenyl moieties into polyolefin backbones offers a compelling route to tailor material properties, introducing functionalities that enhance thermal stability, mechanical strength, and hydrophobicity. This compound, a linear alpha-olefin with a terminal phenyl group, emerges as a versatile building block for creating specialty polymers with tailored characteristics.[1] Its terminal double bond is amenable to various polymerization techniques, including coordination and radical polymerization, enabling the synthesis of a diverse range of polymer architectures.
This guide will dissect the performance of this compound through a comparative analysis with monomers that represent key structural and property benchmarks:
-
Styrene: An aromatic vinyl monomer, providing a direct comparison for the influence of the phenyl group's proximity to the polymerizable double bond.
-
1-Octene: A non-aromatic α-olefin with a similar chain length, serving as a baseline to evaluate the impact of the phenyl group on polymer properties.
-
4-Phenyl-1-butene: An isomer of this compound with a shorter alkyl spacer between the phenyl group and the double bond, allowing for an examination of the effect of spacer length on polymerization and polymer characteristics.
Comparative Monomer Performance: A Data-Driven Analysis
The choice of monomer profoundly influences polymerization kinetics and the resultant polymer's physicochemical properties. The following sections provide a comparative overview based on available experimental data.
Polymerization Kinetics and Reactivity
The steric and electronic effects of the substituent groups on the vinyl monomer play a crucial role in its reactivity and the kinetics of polymerization.
Radical Polymerization: In free-radical polymerization, the stability of the propagating radical is a key factor. Styrene, with its phenyl group directly attached to the vinyl group, forms a highly stabilized benzylic radical, making it readily polymerizable via radical methods. For this compound and 4-phenyl-1-butene, the phenyl group is more distant from the radical center, leading to less resonance stabilization compared to the styryl radical. Consequently, their reactivity in conventional radical polymerization is expected to be lower than that of styrene. However, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can offer better control over the polymerization of these less activated monomers.
Table 1: Comparative Overview of Monomer Reactivity and Polymerization Methods
| Monomer | Polymerization Methods | Expected Relative Reactivity (Ziegler-Natta) | Expected Relative Reactivity (Radical) |
| This compound | Ziegler-Natta, Radical (ATRP, RAFT) | Moderate | Moderate |
| Styrene | Radical, Anionic, Cationic | Not applicable | High |
| 1-Octene | Ziegler-Natta | High | Low |
| 4-Phenyl-1-butene | Ziegler-Natta, Radical (ATRP, RAFT) | Moderate to High | Moderate |
Thermal Properties of Resulting Polymers
The thermal stability and glass transition temperature (Tg) are critical parameters for determining the application range of a polymer. The incorporation of a phenyl group is generally expected to increase the Tg and enhance thermal stability due to the rigidity of the aromatic ring.
Table 2: Comparison of Thermal Properties of Homopolymers
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, onset) |
| Poly(this compound) | Data not readily available, expected to be higher than poly(1-octene) | Data not readily available |
| Polystyrene (atactic) | ~100 °C | ~380 °C |
| Poly(1-octene) (isotactic) | ~ -65 °C | Data not readily available |
| Poly(4-phenyl-1-butene) | Data not readily available, expected to be higher than poly(1-octene) | Data not readily available |
Note: The properties of polyolefins can vary significantly with tacticity and molecular weight.
Mechanical Properties of Resulting Polymers
The mechanical properties, such as tensile strength and Young's modulus, are directly related to the polymer's molecular architecture and intermolecular forces. The presence of bulky phenyl groups can significantly impact chain packing and, consequently, the mechanical performance.
Table 3: Comparison of Mechanical Properties of Homopolymers
| Polymer | Tensile Strength | Young's Modulus |
| Poly(this compound) | Data not readily available | Data not readily available |
| Polystyrene (atactic) | 40-50 MPa | 3.0-3.5 GPa |
| Poly(1-octene) (isotactic) | 10-25 MPa | 0.1-0.4 GPa |
| Poly(4-phenyl-1-butene) | Data not readily available | Data not readily available |
Note: These are typical values and can be influenced by processing conditions and polymer characteristics.
Experimental Protocols: A Guide to Reproducible Synthesis and Characterization
To facilitate a direct and objective comparison, standardized experimental protocols are essential. The following sections outline detailed methodologies for the polymerization and characterization of polymers derived from this compound and its alternatives.
Ziegler-Natta Polymerization of α-Olefins
This protocol is adaptable for the polymerization of this compound, 1-octene, and 4-phenyl-1-butene.
Materials:
-
Monomer (this compound, 1-octene, or 4-phenyl-1-butene), purified by passing through activated alumina and stored over molecular sieves.
-
Anhydrous toluene.
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂).
-
Cocatalyst (e.g., triethylaluminum, TEAL), as a solution in hexane.
-
Methanol (for quenching).
-
Hydrochloric acid (for catalyst residue removal).
-
Nitrogen or Argon gas (high purity).
Procedure:
-
Reactor Setup: A dried and nitrogen-purged Schlenk flask equipped with a magnetic stirrer is used as the reactor.
-
Solvent and Monomer Addition: Anhydrous toluene and the desired amount of monomer are added to the reactor under an inert atmosphere.
-
Catalyst and Cocatalyst Addition: The cocatalyst solution is added to the reactor, followed by the Ziegler-Natta catalyst suspension.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specific duration.
-
Quenching: The polymerization is terminated by the addition of methanol.
-
Polymer Isolation: The polymer is precipitated in an excess of acidified methanol, filtered, washed with methanol, and dried under vacuum at 60 °C to a constant weight.
Diagram of Ziegler-Natta Polymerization Workflow:
Caption: Ziegler-Natta polymerization workflow.
Atom Transfer Radical Polymerization (ATRP)
This controlled radical polymerization technique is suitable for styrene, this compound, and 4-phenyl-1-butene.
Materials:
-
Monomer (styrene, this compound, or 4-phenyl-1-butene), purified by passing through basic alumina.
-
Initiator (e.g., ethyl α-bromoisobutyrate).
-
Catalyst (e.g., Cu(I)Br).
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Anisole (as solvent).
-
Tetrahydrofuran (THF, for dilution).
-
Alumina (for catalyst removal).
-
Methanol (for precipitation).
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the catalyst (Cu(I)Br) and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to several vacuum/nitrogen cycles.
-
Reagent Addition: The monomer, initiator, ligand, and solvent are added to the flask via syringe under a nitrogen atmosphere.
-
Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 90-110 °C) and stirred for the desired time.
-
Termination and Purification: The polymerization is stopped by cooling the flask to room temperature and exposing the mixture to air. The mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: The polymer is precipitated in methanol, filtered, and dried under vacuum.
Diagram of ATRP Experimental Workflow:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Phenyl-1-hexene
This guide provides a detailed, procedural framework for the safe and compliant disposal of 6-phenyl-1-hexene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical principles and regulatory standards that govern laboratory waste management. Our objective is to empower you with the expertise to not only comply with safety protocols but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.
Section 1: Hazard Profile and Core Safety Principles
This compound is an unsaturated aromatic hydrocarbon used as a monomer and intermediate in organic synthesis.[1][2] While specific hazard data is limited, its structure—containing a terminal alkene and a phenyl group—necessitates handling it with an awareness of the risks associated with flammable hydrocarbons and potential environmental toxicity. The primary disposal route recommended for this chemical is incineration by a licensed hazardous waste management company.[3] Under no circumstances should it be disposed of down the drain or allowed to evaporate in a fume hood.[3][4][5]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ | [1][6] |
| Molecular Weight | 160.26 g/mol | [2][6] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 216 °C | [1][6] |
| Flash Point | >65°C (>150°F) | [6] |
| Incompatibilities | Oxidizing agents | [3] |
| Primary Hazards | Flammable liquid; may cause eye, skin, and respiratory irritation.[3] | |
| Environmental Hazards | Avoid release to the environment; noted as toxic to aquatic life.[3][8][9] |
The foundational principle of disposal is waste minimization . Laboratories should employ strategies to reduce the volume of hazardous waste generated, such as optimizing reaction scales to semi-micro or micro levels.[10]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during and after its use. The causality here is simple: preventing exposure and accidental release is the first line of defense.
Engineering Controls:
-
Ventilation: All handling of this compound, including the preparation of waste containers, must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of vapors.[3]
-
Flammable Liquid Storage: Waste containers must be stored in an approved, designated flammable liquids storage cabinet.[11] These cabinets are engineered to resist fire and contain spills, minimizing the risk of ignition.[4][12] Per OSHA standards, no more than 25 gallons of flammable liquids may be stored in a room outside of such a cabinet.[11][12]
-
Ignition Source Control: All sources of ignition—including sparks, open flames, and hot surfaces—must be eliminated from areas where this compound is handled and stored.[8][13] Use only explosion-proof electrical equipment and non-sparking tools when managing this waste.[9][14]
Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[15]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[15]
-
Body Protection: A laboratory coat should be worn to protect against skin contact.[15]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[3]
Section 3: Waste Characterization, Collection, and Storage
Properly characterizing and segregating chemical waste is a critical regulatory requirement and a cornerstone of laboratory safety.[14] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
Protocol for Waste Collection:
-
Container Selection: Use only designated, compatible, and properly sealed containers for collecting this compound waste.[5][15] The container must be in good condition, free of leaks, and equipped with a tight-fitting lid.
-
Chemical Segregation: this compound waste must be collected separately from other waste streams, especially oxidizing agents, with which it is incompatible.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Flammable"). This ensures that anyone handling the container is immediately aware of its contents and the associated risks.
-
Container Grounding: When transferring waste in quantities greater than 5 gallons, the container and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[3][8][13][14]
Section 4: Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final removal from the laboratory. This process is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Step 1: Waste Generation and Collection
-
At the point of generation, decant waste this compound into your pre-labeled hazardous waste container.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spillage during transport.[16]
-
Securely close the container lid after each addition.
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be located in a secondary containment tray to capture any potential leaks.
-
Ensure the SAA is inside a flammable storage cabinet.[17]
Step 3: Scheduling Waste Pickup
-
Once the waste container is full, or if waste has been accumulated for an extended period, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[4][18]
-
Do not move the hazardous waste to another laboratory or storage area yourself.[17] Transport should only be conducted by trained personnel.
Step 4: Final Disposal
-
The contracted waste disposal vendor will transport the waste for final disposition, which for this compound should be incineration.[3] This method ensures the complete destruction of the organic compound in a high-temperature, controlled environment.
The following diagram illustrates the decision-making workflow for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Section 5: Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Spills:
-
Evacuate all non-essential personnel from the area.[3]
-
Remove all ignition sources.[14]
-
Contain the spill using an inert absorbent material like sand, earth, or diatomaceous earth.[3][9] Do not use combustible materials.
-
Using non-sparking tools, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[14]
-
Prevent the spill from entering sewers or public waterways.[3] If this occurs, notify the relevant authorities immediately.[3]
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Section 6: Regulatory Compliance Overview
The management of chemical waste is governed by stringent federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly 29 CFR 1910.106 on flammable liquids, dictate the requirements for safe storage and handling in the workplace to protect employees.[19] This includes specifications for storage cabinets, container grounding, and ignition source control.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste to protect human health and the environment.[20] Laboratories are considered waste generators and must correctly identify, manage, and track their hazardous waste from "cradle to grave."[17][21]
By adhering to the protocols outlined in this guide, you ensure compliance with these regulations, safeguarding yourself, your colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Phenyl-1-hexene
Researchers and drug development professionals handling 6-Phenyl-1-hexene must prioritize safety through the diligent use of appropriate Personal Protective Equipment (PPE). This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of PPE to ensure maximum protection against the potential hazards of this aromatic hydrocarbon. Understanding the "why" behind each procedural step is as critical as the step itself, fostering a culture of safety and scientific excellence.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound, while a valuable chemical intermediate, presents several potential hazards that necessitate robust protective measures. Safety Data Sheets (SDS) indicate that this compound can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, its vapor can form flammable mixtures with air, posing a fire risk, especially in poorly ventilated areas.[2][3][4] Therefore, a comprehensive PPE strategy is essential to mitigate these risks and ensure a safe laboratory environment.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the scale of the operation, and the potential for exposure. The following sections detail the essential PPE components and the rationale behind their selection for handling this compound.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are particularly vulnerable to chemical splashes and vapors. This compound can cause eye irritation, and in the event of a splash, direct contact can lead to more severe injury.[1]
Recommendations:
-
Safety Glasses with Side Shields: For low-volume, low-concentration work where the risk of splashing is minimal, safety glasses with side shields offer a baseline level of protection.
-
Chemical Splash Goggles: When handling larger volumes or during procedures with a higher risk of splashing (e.g., transfers, heating), chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection against liquid splashes and vapors.
-
Face Shield: In conjunction with chemical splash goggles, a face shield should be worn when there is a significant risk of energetic splashes or when handling large quantities of the chemical.[5] This provides an additional layer of protection for the entire face.
Skin Protection: A Barrier Against Irritation
Rationale: Direct skin contact with this compound may cause irritation.[1][2] Prolonged or repeated exposure can lead to dryness or cracking of the skin.[2][4] Therefore, appropriate gloves and protective clothing are crucial.
Glove Selection: The choice of glove material is critical for effective protection. Not all gloves offer the same level of resistance to aromatic hydrocarbons.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Suitable for incidental contact. | Offers good resistance to a range of chemicals, but breakthrough times can vary. Should be changed immediately upon contamination. |
| Neoprene | Recommended for extended contact. | Provides excellent resistance to a broad spectrum of chemicals, including aromatic hydrocarbons. |
| Viton® | Excellent for high-risk or prolonged immersion scenarios. | Offers the highest level of chemical resistance but may be less dexterous and more expensive. |
Protective Clothing:
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect against minor spills and splashes.
-
Chemical-Resistant Apron: When handling larger quantities or in situations with a high potential for splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.[5]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Rationale: Inhalation of this compound vapors may cause irritation to the respiratory tract.[1][2] In poorly ventilated areas or during procedures that generate significant vapors (e.g., heating), respiratory protection is essential.
Recommendations:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Air-Purifying Respirator (APR): If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is required.[7][8][9] The cartridges should be changed according to the manufacturer's recommendations or when the end-of-service-life indicator is activated.[8]
-
Powered Air-Purifying Respirator (PAPR): For tasks with a higher potential for vapor exposure or for individuals who cannot achieve a proper fit with a standard APR, a PAPR offers a higher level of protection.[7]
-
Self-Contained Breathing Apparatus (SCBA): In emergency situations, such as a large spill in a confined space, an SCBA is necessary to provide a clean air supply.[5]
Procedural Guidance: Donning, Doffing, and Disposal
Proper technique in putting on (donning) and taking off (doffing) PPE is as important as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Start with clean hands.
-
Gown/Apron: Put on the lab coat or apron.
-
Respirator: If required, perform a fit check on the respirator.
-
Eye and Face Protection: Put on goggles and a face shield if needed.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves first, turning them inside out as you remove them.
-
Gown/Apron: Remove the lab coat or apron, rolling it away from your body.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove goggles and face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Perform a final, thorough hand washing.
Disposal: All disposable PPE, including gloves and contaminated lab coats, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][3]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: A Commitment to Safety
Adherence to these PPE guidelines is a fundamental aspect of responsible chemical handling and a cornerstone of a robust laboratory safety program. By understanding the specific hazards of this compound and the rationale behind each protective measure, researchers can confidently and safely advance their scientific endeavors.
References
-
enep3630 - this compound - Amazon S3. (2025, January 7). Retrieved from [Link]
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Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles - IDEAS/RePEc. (n.d.). Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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Polycyclic Aromatic Hydrocarbons - 3M. (n.d.). Retrieved from [Link]
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Personal Protective Equipment | Safety | Physical Facilities - Miami University. (n.d.). Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (n.d.). Retrieved from [Link]
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1 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
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Understanding Respirators With Organic Vapor Cartridges - PK Safety. (2024, September 16). Retrieved from [Link]
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Choosing the Right Respiratory Protection - Occupational Health & Safety. (2022, October 3). Retrieved from [Link]
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Safety data sheet - CPAChem. (2023, January 18). Retrieved from [Link]
-
NIOSH Guide to the Selection and Use of Particulate Respirators - Regulations.gov. (n.d.). Retrieved from [Link]
-
NIOSH Approved Respirator 5203 by 3M - The RIDGEPRO. (n.d.). Retrieved from [Link]
-
ICSC 0490 - 1-HEXENE. (n.d.). Retrieved from [Link]
-
1-Hexene - SasolTechData.com. (2025, April 1). Retrieved from [Link]
Sources
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- 5. epa.gov [epa.gov]
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- 9. theridgepro.com [theridgepro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
